BRD-8000.3
Description
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Properties
IUPAC Name |
(1S,3S)-N-(6-bromo-5-pyrimidin-2-ylpyridin-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O/c1-11(2)10-13-15(19(13,3)4)18(25)24-14-7-6-12(16(20)23-14)17-21-8-5-9-22-17/h5-10,13,15H,1-4H3,(H,23,24,25)/t13-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIITZGMKUBIQRI-DZGCQCFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)NC2=NC(=C(C=C2)C3=NC=CC=N3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1[C@@H](C1(C)C)C(=O)NC2=NC(=C(C=C2)C3=NC=CC=N3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BRD-8000.3: A Deep Dive into its Mechanism of Action Against Mycobacterium tuberculosis
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of BRD-8000.3, a potent inhibitor of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against this global health threat.
Executive Summary
This compound exerts its bactericidal effect by targeting the essential efflux pump EfpA in M. tuberculosis.[1][2][3] This novel mechanism of action involves the physical obstruction of a hydrophobic tunnel within the EfpA transporter, thereby inhibiting its function.[1][2][4] Structural and biochemical studies have revealed that this compound acts as an uncompetitive inhibitor with respect to the small molecule substrate ethidium (B1194527) bromide, but likely competes with the natural lipid substrates of EfpA.[1][4] This guide will detail the molecular interactions, quantitative inhibitory parameters, and the experimental methodologies used to elucidate this mechanism.
Molecular Target: The Essential Efflux Pump EfpA
EfpA is a member of the Major Facilitator Superfamily (MFS) of transporters and is essential for the survival of M. tuberculosis.[3][5] Its primary role is believed to be the transport of lipids across the mycobacterial cell membrane.[1][5] The essentiality of EfpA makes it a compelling target for the development of new anti-tubercular agents.[5]
Mechanism of Inhibition
Structural studies, primarily through cryo-electron microscopy (cryo-EM), have provided a detailed view of the this compound-EfpA interaction.[1][6] this compound binds within a hydrophobic tunnel (tunnel 2) of EfpA, which is located near the center of the lipid bilayer.[4]
Key Features of the Inhibition Mechanism:
-
Tunnel Blockade: this compound physically obstructs tunnel 2, preventing the passage of EfpA's natural substrates.[1][2]
-
Displacement of Phosphatidylglycerol (PG): The binding of this compound displaces a phosphatidylglycerol molecule (PG2) that is found in the apo (unbound) structure of EfpA.[1][4]
-
Hydrophobic Interactions: The binding is stabilized by numerous hydrophobic interactions with amino acid residues lining the tunnel.[1][5]
-
Uncompetitive Inhibition (vs. EtBr): Kinetic studies have shown that this compound is an uncompetitive inhibitor of ethidium bromide (EtBr) efflux, suggesting it binds to the EfpA-EtBr complex.[1][4]
-
Competitive Inhibition (vs. Lipids): Due to its binding location and displacement of a lipid molecule, it is hypothesized to be a competitive inhibitor of EfpA's natural lipid substrates.[4]
Signaling Pathway of Inhibition
The following diagram illustrates the proposed mechanism of EfpA inhibition by this compound.
Caption: Mechanism of EfpA inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound and its binding affinity for EfpA have been quantified through various assays.
| Parameter | Value | Method | Reference |
| MIC90 (this compound) | 800 nM | Whole-cell activity against M. tuberculosis | [1] |
| MIC90 (BRD-8000.2) | 3 µM | Whole-cell activity against M. tuberculosis | [1] |
| MIC90 (BRD-8000.1) | 12.5 µM | Whole-cell activity against M. tuberculosis | [1] |
| Dissociation Constant (Kd) | 179 ± 32 nM | Ligand-observed NMR | [4][6] |
Experimental Protocols
The elucidation of this compound's mechanism of action relied on a combination of structural biology, biophysical, and microbiological techniques.
Cryo-Electron Microscopy (Cryo-EM) of the EfpA-BRD-8000.3 Complex
This protocol outlines the general steps for determining the structure of the EfpA-BRD-8000.3 complex.
Caption: Cryo-EM experimental workflow.
Detailed Methodology:
-
Protein Expression and Purification: The gene encoding M. tuberculosis EfpA is cloned into an appropriate expression vector and expressed in a suitable host, such as E. coli. The protein is then purified from the cell membranes using affinity chromatography and size-exclusion chromatography.
-
Complex Formation: Purified EfpA is incubated with an excess of this compound to ensure saturation of the binding sites.
-
Cryo-EM Grid Preparation: A small volume of the EfpA-BRD-8000.3 complex is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: The vitrified grids are imaged using a high-resolution transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
-
Image Processing: The collected movie frames are processed to correct for beam-induced motion and to pick individual particle images. These images are then subjected to 2D and 3D classification and reconstruction to generate a high-resolution 3D map of the complex.
-
Model Building and Refinement: An atomic model of the EfpA-BRD-8000.3 complex is built into the cryo-EM density map and refined to produce the final structure.
Ligand-Observed Nuclear Magnetic Resonance (NMR) Spectroscopy
This technique was used to confirm the binding of this compound to EfpA and to determine the dissociation constant (Kd).
Caption: Ligand-Observed NMR experimental workflow.
Detailed Methodology:
-
Sample Preparation: Solutions of purified, detergent-solubilized EfpA and this compound are prepared in a suitable NMR buffer containing D2O.
-
NMR Titration: A series of 1D proton NMR spectra of a constant concentration of this compound are acquired as the concentration of EfpA is incrementally increased.
-
Data Analysis: The intensity of specific proton resonances of this compound is monitored. As EfpA is added, the binding of this compound to the large protein complex leads to a decrease in the observed signal intensity of the small molecule.
-
Kd Determination: The fractional occupancy of the binding site is calculated from the change in signal intensity at each EfpA concentration. These data are then fit to a standard bimolecular binding model to determine the dissociation constant (Kd).[6]
Ethidium Bromide (EtBr) Efflux Assay
This whole-cell assay is used to measure the inhibitory effect of this compound on the efflux activity of EfpA.
Caption: Ethidium Bromide Efflux Assay workflow.
Detailed Methodology:
-
Cell Culture: M. tuberculosis or a suitable surrogate like M. smegmatis is grown to mid-log phase.
-
EtBr Loading: The bacterial cells are harvested, washed, and resuspended in a buffer containing ethidium bromide. The cells are incubated to allow for the accumulation of EtBr. This step is performed with and without the presence of this compound.
-
Efflux Initiation: After loading, the cells are washed to remove extracellular EtBr and then resuspended in a buffer containing an energy source, such as glucose, to energize the efflux pumps.
-
Fluorescence Monitoring: The fluorescence of the cell suspension is monitored over time using a fluorometer. As EtBr is pumped out of the cells, the intracellular fluorescence decreases.
-
Data Analysis: The rate of decrease in fluorescence is proportional to the rate of efflux. The efflux rates in the presence and absence of this compound are compared to determine the inhibitory activity of the compound.
Resistance and Synergy
Mutations in the efpA gene can confer resistance to this compound. Notably, substitutions such as V319F and A415V in EfpA have been identified in resistant strains.[1] Interestingly, this compound works synergistically with another EfpA inhibitor, BRD-9327, which binds to a different site on the transporter.[1] This synergistic interaction and the potential for collateral sensitivity between the two compounds offer a promising strategy to combat the emergence of drug resistance.
Conclusion
This compound represents a significant advancement in the development of novel anti-tubercular agents with a unique mechanism of action. By targeting the essential efflux pump EfpA through a well-defined tunnel-blocking mechanism, this compound provides a new avenue for combating M. tuberculosis. The detailed understanding of its interaction with EfpA, supported by robust quantitative data and detailed experimental protocols, provides a solid foundation for further optimization and development of this promising class of inhibitors.
References
- 1. Large-Scale Chemical-Genetic Strategy Enables the Design of Antimicrobial Combination Chemotherapy in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethidium bromide transport across Mycobacterium smegmatis cell-wall: correlation with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-electron Microscopy of Membrane Proteins | Radiology Key [radiologykey.com]
- 4. zaguan.unizar.es [zaguan.unizar.es]
- 5. Measuring Efflux and Permeability in Mycobacteria | Springer Nature Experiments [experiments.springernature.com]
- 6. Measuring Efflux and Permeability in Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD-8000.3: A Targeted Approach to Inhibit Drug-Tolerant Mycobacterium tuberculosis by Targeting the EfpA Efflux Pump
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-8000.3 is a narrow-spectrum, bactericidal antimycobacterial agent that demonstrates potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] This technical guide delineates the molecular target of this compound, the essential efflux pump EfpA, and provides a comprehensive overview of its mechanism of action, binding kinetics, and the experimental methodologies used to elucidate these characteristics. Through the detailed presentation of quantitative data, experimental protocols, and visual diagrams, this document aims to equip researchers with the critical information necessary to advance the development of novel anti-tuberculosis therapeutics targeting EfpA.
Molecular Target Identification and Characterization
The primary molecular target of this compound has been identified as EfpA, an essential major facilitator superfamily (MFS) transporter in Mycobacterium tuberculosis.[3][4][5] EfpA functions as an efflux pump, contributing to the intrinsic drug resistance of Mtb by expelling a range of substrates from the bacterial cell.[6][7] Functional studies have revealed that EfpA is a lipid transporter, and its inhibition by this compound disrupts this critical function.[1][5][8]
Quantitative Analysis of this compound Binding to EfpA
The binding affinity of this compound to its molecular target, EfpA, has been quantitatively determined using ligand-detected proton Nuclear Magnetic Resonance (NMR). This technique measures the interaction between the small molecule and the protein target.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 179 ± 32 nM | Ligand-Detected Proton NMR | [6][9] |
Mechanism of Action and Inhibition
Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structural insights into the inhibitory mechanism of this compound.[6][9] this compound binds within a hydrophobic tunnel (tunnel 2) of EfpA, located near the center of the lipid bilayer.[6][9] This binding event physically obstructs the transport pathway.
The key features of the mechanism of inhibition are:
-
Competitive Inhibition of Lipid Transport: this compound binding displaces a phosphatidyl glycerol (B35011) (PG) molecule, specifically PG2, that is endogenously bound within the EfpA tunnel.[6][9] This suggests that this compound acts as a competitive inhibitor of the natural lipid substrates of EfpA.[3][6][9]
-
Allosteric Effects: The binding of this compound may also inhibit the dynamic motions of transmembrane helices (TM9, TM11, TM12, and TM14) that are crucial for the efflux function of the transporter.[6][9]
-
Uncompetitive Inhibition of Small Molecule Efflux: In the case of the small molecule substrate ethidium (B1194527) bromide (EtBr), this compound acts as an uncompetitive inhibitor, suggesting that EtBr may utilize an alternative entry route into the transporter.[9]
This compound Binding Site
The binding pocket for this compound is a hydrophobic cavity formed by several transmembrane helices of EfpA. The specific amino acid residues that interact with this compound have been identified through structural studies.
| Transmembrane Helix | Interacting Residues |
| TM9 | A316, V319, M320 |
| TM11 | T373, I374, G377, L380, F381 |
| TM12 | I412, G413, A415, V416, L419 |
| TM14 | A498, I499, V501, G502 |
Table compiled from information in[6]
Mutations in some of these residues, such as V319F, have been shown to confer resistance to this compound.[4][10]
Experimental Protocols
Ligand-Detected Proton NMR Spectroscopy
This method was employed to determine the binding affinity of this compound to EfpA.
Protocol:
-
Sample Preparation: A solution of this compound at a known concentration is prepared. A separate series of EfpA protein samples at varying concentrations are also prepared in a suitable buffer.
-
NMR Data Acquisition: A one-dimensional proton NMR spectrum of the this compound solution is acquired in the absence of EfpA.
-
Titration: Aliquots of the EfpA protein stock solution are incrementally added to the this compound solution. After each addition, a proton NMR spectrum is recorded.
-
Data Analysis: The intensity of the aromatic proton signals of this compound is monitored. As the concentration of EfpA increases, the binding of this compound to the larger protein molecule leads to a decrease in the observed signal intensity due to relaxation effects.
-
Binding Curve Generation: The fractional occupancy of the bound state is calculated from the change in signal intensity at each EfpA concentration.
-
Kd Determination: The resulting binding data is fitted to a standard bimolecular binding model to calculate the dissociation constant (Kd).[9]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM was utilized to determine the high-resolution structure of EfpA in complex with this compound.
Protocol:
-
Complex Formation: Purified EfpA protein is incubated with an excess of this compound (e.g., 100 µM) on ice for a specified period (e.g., 15 minutes) to ensure complex formation.[6]
-
Grid Preparation: A small volume (e.g., 4 µL) of the protein-inhibitor complex is applied to a cryo-EM grid (e.g., Quantifoil Au R1.2/1.3, 400 mesh).[6]
-
Vitrification: The grid is rapidly plunged into liquid ethane (B1197151) cooled to approximately -185°C. This process, known as vitrification, freezes the sample in a thin layer of amorphous ice, preserving the native structure of the complex.[6]
-
Data Collection: The vitrified grids are then imaged using a transmission electron microscope (e.g., Titan Krios at 300 kV) equipped with a direct electron detector (e.g., K3 camera).[6] A large number of movies are recorded.[6]
-
Image Processing and 3D Reconstruction: The collected movies are processed to correct for beam-induced motion and to pick individual particle images. These images are then used to reconstruct a three-dimensional map of the EfpA-BRD-8000.3 complex.
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to high resolution (e.g., 3.45 Å).[6][9]
Visualizations
Signaling Pathway and Mechanism of Inhibition
References
- 1. This compound | EfpA Inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
BRD-8000.3 as a Potent Inhibitor of the EfpA Efflux Pump: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, necessitating the development of novel therapeutic strategies. One promising approach is the inhibition of efflux pumps, which are membrane proteins that actively extrude antibiotics from the bacterial cell, thereby contributing to drug tolerance and resistance. EfpA, an essential major facilitator superfamily (MFS) transporter in Mtb, has been identified as a critical component for mycobacterial viability and has been implicated in resistance to multiple drugs.[1][2] This technical guide provides an in-depth overview of BRD-8000.3, a narrow-spectrum, bactericidal antimycobacterial agent that specifically inhibits the EfpA efflux pump.[3][4]
Mechanism of Action of this compound
This compound exerts its inhibitory effect on EfpA through a unique binding mechanism that ultimately blocks the transport function of the pump. Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to EfpA within a hydrophobic tunnel (tunnel 2) located near the center of the lipid bilayer.[5][6] This binding site is distinct from the entry point for some small molecule substrates like ethidium (B1194527) bromide (EtBr).[6][7]
The binding of this compound displaces a phosphatidyl glycerol (B35011) (PG) molecule that is normally bound in this tunnel in the apo state of EfpA.[5] By occupying this space, this compound effectively blocks the access route for natural lipidic substrates of the pump.[8][9] This suggests a competitive inhibition mechanism with respect to lipid substrates.[6] Interestingly, for the small molecule substrate ethidium bromide, which is thought to enter through a different tunnel, this compound acts as an uncompetitive inhibitor.[6][7] This dual mechanistic profile highlights the complex nature of EfpA function and its inhibition.
The binding of this compound also appears to inhibit the dynamic motions of transmembrane helices TM9, TM11, TM12, and TM14, which are crucial for the transport cycle of EfpA.[5][7] This conformational restriction further contributes to the potent inhibition of the pump's efflux activity.
Quantitative Data
The following table summarizes the key quantitative data associated with the interaction of this compound with the EfpA efflux pump.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 179 ± 32 nM | Ligand Detected Proton NMR | [5][6] |
| Cryo-EM Resolution (EfpA-BRD-8000.3 complex) | 3.4 Å / 3.45 Å | Cryo-Electron Microscopy | [1][5] |
| MIC90 (this compound against wild-type Mtb) | 800 nM | Broth Microdilution | [7] |
Experimental Protocols
Ligand Detected Proton NMR for Binding Affinity
This method was employed to confirm the direct binding of this compound to EfpA and to determine the dissociation constant (Kd) of their interaction.[5][6]
-
Sample Preparation: A solution of this compound is prepared at a known concentration. The EfpA protein, stabilized in a suitable detergent micelle, is prepared at various concentrations.
-
NMR Spectroscopy: A series of one-dimensional proton NMR spectra of this compound are acquired.
-
Titration: The EfpA protein solution is titrated into the this compound solution.
-
Data Acquisition: With each addition of EfpA, a new proton NMR spectrum of this compound is recorded. The intensity of the aromatic proton signals of this compound is monitored.
-
Data Analysis: The decrease in the intensity of the this compound signals upon binding to the much larger EfpA protein is measured. The fractional occupancy of the binding sites is calculated from the change in peak heights.
-
Kd Determination: The dissociation constant (Kd) is determined by fitting the titration data to a standard bimolecular binding model.[5][6]
Cryo-Electron Microscopy (Cryo-EM) for Structural Determination
Cryo-EM was instrumental in elucidating the high-resolution structure of the EfpA-BRD-8000.3 complex, revealing the precise binding site and the conformational state of the inhibited pump.[1][5]
-
Complex Formation: The purified EfpA protein is incubated with a molar excess of this compound (e.g., 100 µM) on ice for a specified period (e.g., 15 minutes) to ensure complex formation.[5]
-
Grid Preparation: A small volume (e.g., 4 µL) of the protein-inhibitor complex is applied to a cryo-EM grid (e.g., Quantifoil Au R1.2/1.3, 400 mesh).[5]
-
Vitrification: The grid is blotted to remove excess liquid and rapidly plunged into liquid ethane, which vitrifies the sample and preserves the native structure of the complex.
-
Data Collection: The vitrified grids are loaded into a transmission electron microscope (e.g., Titan Krios at 300 kV) equipped with a direct electron detector (e.g., K3 camera).[5] A large number of movies are recorded.
-
Image Processing: The raw movie frames are corrected for motion and averaged. Individual particle images are picked, classified, and reconstructed into a three-dimensional density map.
-
Model Building and Refinement: An atomic model of the EfpA-BRD-8000.3 complex is built into the cryo-EM density map and refined to high resolution.
Ethidium Bromide (EtBr) Efflux Assay
This whole-cell phenotypic assay is used to measure the inhibition of EfpA's efflux activity by this compound.[10][11]
-
Bacterial Culture: Mycobacterium smegmatis or another suitable mycobacterial strain is cultured to the mid-log phase.
-
Cell Preparation: The bacterial cells are harvested by centrifugation, washed with phosphate-buffered saline (PBS), and resuspended in PBS containing a carbon source (e.g., glucose) to energize the cells.
-
Inhibitor Incubation: The cell suspension is incubated with various concentrations of this compound. A no-inhibitor control is also prepared.
-
Substrate Loading: Ethidium bromide (EtBr), a fluorescent substrate of many efflux pumps, is added to the cell suspensions.
-
Fluorescence Monitoring: The fluorescence intensity is measured over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 585 nm emission).[10]
-
Data Analysis: Inhibition of EtBr efflux by this compound results in an increased intracellular accumulation of EtBr, leading to a higher fluorescence signal compared to the control. The rate of fluorescence change is used to quantify the level of efflux inhibition.
Visualizations
Caption: Mechanism of this compound action on the EfpA efflux pump.
Caption: Workflow for determining the structure of the EfpA-BRD-8000.3 complex using cryo-EM.
Caption: Workflow for the whole-cell ethidium bromide efflux inhibition assay.
Conclusion
This compound represents a significant advancement in the development of efflux pump inhibitors targeting Mycobacterium tuberculosis. Its potent and specific inhibition of the essential EfpA pump, coupled with a well-characterized mechanism of action, makes it a valuable tool for tuberculosis research and a promising lead for the development of novel anti-TB therapeutics. The detailed structural and functional insights provided by studies on this compound will undoubtedly accelerate the design of next-generation EfpA inhibitors with improved efficacy and pharmacological properties.
References
- 1. pnas.org [pnas.org]
- 2. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | EfpA Inhibitor | TargetMol [targetmol.com]
- 5. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 4.4.2. Efflux Pump Inhibitory Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
The Role of BRD-8000.3 in the Inhibition of Lipid Transport in Mycobacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents that act on new molecular targets. The essential efflux pump EfpA (Rv2846c), a member of the Major Facilitator Superfamily (MFS) of transporters, has been identified as a promising target. Functional studies have revealed that EfpA is a lipid transporter, playing a crucial role in the physiology of Mtb.[1][2] This technical guide provides an in-depth analysis of the compound BRD-8000.3, a potent and specific inhibitor of EfpA. We will explore its mechanism of action, present quantitative data on its efficacy, detail the experimental protocols used for its characterization, and provide visual representations of the key pathways and workflows.
Introduction to EfpA and this compound
Mycobacterium tuberculosis possesses a complex cell envelope that is rich in unique lipids, contributing to its intrinsic drug resistance and pathogenicity. The transport of these lipids across the inner membrane is essential for the viability of the bacterium. EfpA has been identified as an essential efflux pump in Mtb and has been implicated in drug resistance.[2] Recent structural and functional studies have elucidated its role as a lipid transporter, making it an attractive target for novel anti-tubercular drug development.[2]
This compound is a narrow-spectrum, bactericidal antimycobacterial agent that was identified and optimized from a chemical-genetic screen. It exhibits potent activity against wild-type Mtb by specifically targeting EfpA. This guide will provide a comprehensive overview of the current understanding of how this compound inhibits the lipid transport function of EfpA.
Mechanism of Action of this compound
This compound inhibits EfpA-mediated lipid transport through a competitive binding mechanism. Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds within a tunnel in EfpA that is located at the interface of the protein and the lipid bilayer. This binding site is normally occupied by the acyl chain of a lipid substrate, such as phosphatidic acid (PA).[2] By occupying this tunnel, this compound physically blocks the entry of the natural lipid substrate, thereby inhibiting its transport across the membrane.[3]
Mutations in the efpA gene, specifically V319F and A415V, have been shown to confer resistance to this compound.[4] Structural analysis indicates that these mutations introduce steric hindrance in the binding pocket, preventing the efficient binding of this compound.[1] Interestingly, this compound acts as an uncompetitive inhibitor of the efflux of the small molecule ethidium (B1194527) bromide, suggesting that EfpA may have multiple substrate binding sites and transport channels.[4]
Quantitative Data
The efficacy of this compound and its precursors has been quantified through various in vitro assays. The data is summarized in the tables below.
Table 1: In Vitro Activity of BRD-8000 Series Against M. tuberculosis
| Compound | MIC90 (µM) |
| BRD-8000 | ≥ 50 |
| BRD-8000.1 | 12.5 |
| BRD-8000.2 | 3 |
| This compound | 0.8 |
Data sourced from Johnson EO, et al. (2020).
Table 2: Binding Affinity and Resistance Data for this compound
| Parameter | Value | Method |
| Dissociation Constant (Kd) | 179 ± 32 nM | Ligand-Detected Proton NMR |
| Fold Increase in MIC90 with EfpA V319F Mutation | 13-fold | Broth Microdilution |
Data sourced from Khandelwal NK, et al. (2024).[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction between this compound and EfpA.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against M. tuberculosis is determined using the broth microdilution method.
-
Preparation of Inoculum: M. tuberculosis H37Rv is grown in 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase. The culture is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: this compound is serially diluted two-fold in a 96-well plate containing 7H9 broth to achieve a range of final concentrations.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well of the 96-well plate containing the compound dilutions. The plate is incubated at 37°C for 7-14 days.
-
MIC Reading: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.
EfpA-Mediated Lipid Transport Assay
This assay utilizes fluorescently labeled lipids to monitor the transport activity of EfpA reconstituted into proteoliposomes.
-
Preparation of Proteoliposomes: Purified EfpA is reconstituted into liposomes composed of E. coli polar lipids and containing a fluorescently labeled lipid substrate, such as 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphate (NBD-PA).
-
Transport Assay: The proteoliposomes are diluted into a reaction buffer. The transport of NBD-PA from the inner to the outer leaflet of the liposome (B1194612) is monitored by the addition of a membrane-impermeable reducing agent, such as sodium dithionite. Dithionite quenches the fluorescence of NBD-PA on the outer leaflet.
-
Data Acquisition: The decrease in fluorescence over time is measured using a fluorometer. A faster rate of fluorescence quenching in the presence of EfpA compared to empty liposomes indicates lipid transport activity.
-
Inhibition Assay: To determine the inhibitory effect of this compound, the compound is pre-incubated with the proteoliposomes before the addition of dithionite. A reduction in the rate of fluorescence quenching in the presence of this compound indicates inhibition of EfpA-mediated lipid transport.[1]
Ligand-Detected Nuclear Magnetic Resonance (NMR)
Ligand-detected NMR is used to confirm the direct binding of this compound to EfpA and to determine the dissociation constant (Kd).
-
Sample Preparation: A solution of this compound at a fixed concentration is prepared in a suitable buffer.
-
Protein Titration: A series of samples are prepared with a constant concentration of this compound and increasing concentrations of purified EfpA.
-
NMR Data Acquisition: One-dimensional proton NMR spectra are acquired for each sample.
-
Data Analysis: The binding of this compound to EfpA results in line broadening of the ligand's NMR signals, leading to a decrease in peak intensity. The change in peak intensity is plotted against the protein concentration, and the data is fitted to a binding isotherm to calculate the dissociation constant (Kd).[4]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is employed to determine the high-resolution structure of EfpA in complex with this compound.
-
Sample Preparation: Purified EfpA is incubated with an excess of this compound to ensure saturation of the binding site.
-
Grid Preparation: A small volume of the protein-ligand complex is applied to a cryo-EM grid. The grid is then blotted to create a thin film of the sample, which is rapidly vitrified by plunging into liquid ethane.
-
Data Collection: The vitrified grids are imaged using a transmission electron microscope equipped with a direct electron detector. A large number of images (micrographs) are collected.
-
Image Processing and 3D Reconstruction: The individual protein particle images are picked from the micrographs, aligned, and classified. A high-resolution three-dimensional map of the EfpA-BRD-8000.3 complex is then reconstructed from the 2D particle images.
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to produce the final structure.[1]
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scientists made progress in the insights into the structure and function of EfpA: a lipid transporter in Mycobacterium tuberculosis----Tianjin Institute of Industrial Biotechnology [english.tib.cas.cn]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Discovery and Development of BRD-8000.3: A Novel Inhibitor of the EfpA Efflux Pump for Tuberculosis Research
This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental validation of BRD-8000.3, a small molecule inhibitor of the essential Mycobacterium tuberculosis (Mtb) efflux pump, EfpA. This document is intended for researchers, scientists, and drug development professionals engaged in tuberculosis (TB) research.
Introduction
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents that act on new molecular targets. Efflux pumps are a key mechanism by which bacteria evade the effects of antibiotics. The EfpA protein in Mtb is an essential efflux pump belonging to the major facilitator superfamily (MFS) of transporters, making it a promising target for new anti-tubercular drugs.[1] A broad chemical-genetic screening approach identified a series of compounds, including this compound, that inhibit the function of EfpA.[2][3] This document details the structural and functional characterization of this compound and its interaction with EfpA.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the characterization of this compound and its interaction with the EfpA transporter.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 179 ± 32 nM | Ligand-Observed NMR | [4][5] |
| Complex | Resolution | Method | Reference |
| EfpA with this compound | 3.45 Å | Cryo-Electron Microscopy | [4][5][6] |
| EfpA with this compound | 3.4 Å | Cryo-Electron Microscopy | [1] |
| EfpA with inhibitors | 2.7 - 3.4 Å | Cryo-Electron Microscopy | [2][3][6] |
Mechanism of Action
This compound inhibits the essential efflux pump EfpA in M. tuberculosis.[2][3][4][6] Structural and functional studies have revealed that this compound acts by physically obstructing a transport tunnel within the EfpA protein.[4][5] This binding action displaces a natural lipid substrate, phosphatidylglycerol (PG), suggesting a competitive inhibition mechanism with respect to the native substrate.[1][4][7] Specifically, this compound binds in a hydrophobic tunnel, thereby blocking the access route for lipidic substrates from the lipid bilayer.[2][4][5] In functional assays using the small molecule ethidium (B1194527) bromide (EtBr), this compound was found to be an uncompetitive inhibitor of its efflux.[3][4][5] This suggests that the binding of this compound interferes with the conformational changes of EfpA required for transport, rather than directly blocking the binding of EtBr.[3][4] The inhibition of EfpA's lipid transport activity by this compound is believed to be the mechanism by which it exerts its anti-tubercular effect.[1][8]
Mechanism of EfpA inhibition by this compound.
Experimental Protocols
Cryo-Electron Microscopy (Cryo-EM)
To elucidate the structural basis of inhibition, the complex of EfpA and this compound was analyzed using single-particle cryo-EM.[1][8][4][5][6]
-
Sample Preparation: The EfpA protein was expressed and purified. For the complex structure, this compound was added during the solubilization and purification steps.[1]
-
Grid Preparation and Data Collection: The purified EfpA-BRD-8000.3 complex was applied to cryo-EM grids and vitrified. Data was collected using a transmission electron microscope.
-
Image Processing and 3D Reconstruction: Movie frames were corrected for motion and radiation damage. Particles were picked, and 2D class averages were generated. A 3D model was then reconstructed, ultimately achieving a resolution of 3.4 to 3.45 Å.[1][8][4][5][6]
Cryo-EM experimental workflow for EfpA-BRD-8000.3.
Ligand-Observed Nuclear Magnetic Resonance (NMR)
The binding of this compound to EfpA was confirmed, and the dissociation constant was determined using ligand-observed NMR.[4][5]
-
Experimental Setup: A titration series was performed where the concentration of the EfpA protein was varied.
-
Data Acquisition: The intensity of the aromatic protons of this compound was monitored.
-
Data Analysis: The peak heights from the NMR spectra were converted to fractional occupancy. A standard bimolecular binding model was then used to fit the data, from which the dissociation constant (Kd) was determined to be 179 ± 32 nM.[4][5]
In Vitro Lipid Transport Assay
The functional effect of this compound on the lipid transport activity of EfpA was assessed using an in vitro transport assay.[1][8]
-
System Setup: EfpA was expressed in a host organism such as M. smegmatis or S. pombe.
-
Transport Measurement: The transport of a fluorescently labeled lipid analog (NBD-PA) was measured in the presence and absence of this compound.
-
Inhibition Analysis: The results demonstrated that the presence of this compound inhibited the lipid transport activity of EfpA in a concentration-dependent manner.[1]
Discovery via Chemical-Genetic Screening
This compound was identified through a high-throughput chemical-genetic screening strategy known as PROSPECT.[3][4] This approach identifies compounds that exhibit a specific chemical-genetic interaction profile, in this case, compounds that inhibit the essential EfpA efflux pump.[9][3][4] This powerful screening method allows for the identification of compounds that act on a specific target within a complex biological system.
Discovery workflow for this compound.
Conclusion
This compound represents a promising lead compound for the development of new anti-tubercular agents. Its novel mechanism of action, involving the direct inhibition of the essential EfpA efflux pump, offers a new avenue for combating drug-resistant tuberculosis. The detailed structural and functional characterization of the this compound-EfpA interaction provides a solid foundation for future medicinal chemistry efforts to optimize its potency and pharmacokinetic properties. The experimental methodologies outlined in this guide serve as a valuable resource for researchers working to validate and advance this and other novel anti-TB drug candidates.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. 8ufd - Multidrug efflux pump MtEfpA bound with inhibitor BRD8000.3 - Summary - Protein Data Bank Japan [pdbj.org]
- 8. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
BRD-8000.3: A Technical Guide to a Narrow-Spectrum Antimycobacterial Agent Targeting EfpA
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-8000.3 is a potent, narrow-spectrum bactericidal agent targeting the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its evaluation. The information presented is intended to support further research and development of this promising antimycobacterial compound.
Introduction
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. This compound was identified through chemical optimization of an initial hit, BRD-8000, and exhibits potent whole-cell activity against wild-type Mtb.[1][3] It represents a promising lead compound for the development of new therapies against tuberculosis.
Mechanism of Action
This compound functions as an uncompetitive inhibitor of the essential MFS (Major Facilitator Superfamily) transporter, EfpA.[1] Cryo-electron microscopy studies have revealed that this compound binds within a hydrophobic tunnel of EfpA.[1] This binding site is thought to be an access route for a natural lipidic substrate of the pump. By occupying this tunnel, this compound effectively blocks the transport function of EfpA, leading to bacterial cell death.[1] The binding is characterized by a strong dissociation constant (Kd) of 179 ± 32 nM.[1] Resistance to this compound can be conferred by mutations in the EfpA gene, such as V319F and A415V, which likely cause steric hindrance, preventing the inhibitor from binding to its target site.[1]
References
BRD-8000.3: A Bactericidal Agent Targeting Mycobacterium tuberculosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-8000.3 is a narrow-spectrum, potent antimycobacterial compound that has been identified as a promising agent in the fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This technical guide synthesizes the current understanding of this compound, focusing on its classification as a bactericidal agent. Through a detailed examination of its mechanism of action, available quantitative data, and the experimental protocols used for its characterization, this document provides a comprehensive resource for the scientific community.
Classification: Bactericidal versus Bacteriostatic
This compound is unequivocally classified as a bactericidal agent.[1] This determination is based on its demonstrated ability to kill Mycobacterium tuberculosis. While a specific Minimum Bactericidal Concentration (MBC) value for this compound is not yet publicly available, its precursor, BRD-8000.2, has been shown to be bactericidal in time-kill assays. Given that this compound is a chemically optimized and more potent analogue, it is expected to exhibit a similar or enhanced bactericidal profile.
The distinction between bactericidal and bacteriostatic activity is critical in the development of new anti-tuberculosis therapies. Bactericidal drugs are preferred as they actively reduce the bacterial load, which is particularly important for clearing persistent infections and for treating immunocompromised patients.
Quantitative Data
The primary quantitative measure of this compound's potency against wild-type M. tuberculosis is its Minimum Inhibitory Concentration (MIC).
| Compound | Organism | MIC90 | Reference |
| This compound | Mycobacterium tuberculosis H37Rv | 800 nM | [1][2] |
MIC90: The minimum concentration required to inhibit the growth of 90% of the bacterial population.
Mechanism of Action: Inhibition of the EfpA Efflux Pump
This compound exerts its bactericidal effect by targeting a novel and essential protein in M. tuberculosis: the efflux pump EfpA (Rv2846c).[1] Efflux pumps are membrane proteins that actively transport substances, including antibiotics, out of the bacterial cell, thereby contributing to drug resistance.
The mechanism of action can be summarized in the following steps:
-
Binding: this compound binds to the EfpA protein.
-
Inhibition: This binding event inhibits the normal function of the EfpA pump. Specifically, it has been shown to be an uncompetitive inhibitor of EfpA's efflux activity.[2]
-
Cellular Consequence: The inhibition of this essential efflux pump leads to a cascade of events that ultimately results in bacterial cell death.
The following diagram illustrates the signaling pathway of EfpA inhibition by this compound:
References
Foundational Research on EfpA Function and BRD-8000.3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EfpA, an essential membrane protein in Mycobacterium tuberculosis (Mtb), has been identified as a critical efflux pump belonging to the Major Facilitator Superfamily (MFS). Foundational research has elucidated its primary function as a lipid transporter, or flippase, crucial for the biogenesis of the Mtb cell envelope. This role in lipid transport is intrinsically linked to the bacterium's viability and its tolerance to various antitubercular drugs. The small molecule inhibitor, BRD-8000.3, has emerged as a potent and specific antagonist of EfpA's function. Structural and biochemical studies have revealed that this compound acts by competitively inhibiting the binding of lipid substrates to EfpA, thereby disrupting its transport cycle. This whitepaper provides an in-depth technical overview of the core research on EfpA function and the inhibitory mechanism of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes to support further research and drug development efforts in the fight against tuberculosis.
Introduction
Mycobacterium tuberculosis, the causative agent of tuberculosis, remains a formidable global health challenge, largely due to the emergence of drug-resistant strains. A key survival mechanism of Mtb is the active efflux of antimicrobial agents, mediated by a host of transporter proteins. Among these, EfpA has been identified as an essential efflux pump, making it a promising target for novel therapeutic interventions.[1][2]
Initial studies implicated EfpA in conferring tolerance to several first- and second-line anti-TB drugs, including isoniazid (B1672263) and rifampicin.[1][3] More recent and detailed investigations have unveiled its fundamental role as a lipid transporter, suggesting its involvement in the intricate process of building and maintaining the unique mycobacterial cell envelope.[1][2] The discovery of this compound, a specific and potent inhibitor of EfpA, has provided a valuable chemical tool to probe EfpA's function and represents a significant step towards the development of novel anti-TB agents that target this essential transporter.[4] This document synthesizes the foundational research on EfpA and this compound, offering a comprehensive resource for the scientific community.
EfpA Function: A Lipid Flippase
EfpA is a member of the Major Facilitator Superfamily (MFS) of transporters.[1] Structural and functional studies have demonstrated that EfpA functions as a lipid flippase, facilitating the translocation of phospholipids, such as phosphatidic acid (PA), from the inner (cytoplasmic) leaflet to the outer (periplasmic) leaflet of the mycobacterial inner membrane.[1][2] This activity is believed to be crucial for the synthesis and maintenance of the complex cell envelope of M. tuberculosis.
The proposed mechanism involves EfpA existing as an antiparallel dimer in the membrane. The transporter cycles between an inward-facing and an outward-facing conformation to move its lipid substrates across the membrane. This compound has been shown to inhibit this lipid transport activity.[1]
This compound: A Potent Inhibitor of EfpA
This compound is a narrow-spectrum, bactericidal antimycobacterial agent that specifically targets EfpA.[4] Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds within a tunnel in EfpA that is also occupied by a lipid molecule in the apo state.[4] This indicates a competitive inhibition mechanism where this compound directly blocks the binding of the natural lipid substrate, thereby arresting the transport cycle.
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies on EfpA and this compound.
Table 1: Inhibitory Activity of this compound against Mycobacterium tuberculosis
| Compound | Target | MIC90 (nM) |
| This compound | EfpA | 800 |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of organisms.
Table 2: Binding Affinity of this compound to EfpA
| Ligand | Protein | Method | Dissociation Constant (Kd) (nM) |
| This compound | EfpA | Ligand-detected proton NMR | 179 ± 32 |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the foundational research of EfpA and this compound. These protocols are synthesized from published literature and represent a generalized approach.
EfpA Protein Purification and Reconstitution into Proteoliposomes
This protocol describes the purification of EfpA and its reconstitution into artificial lipid vesicles (proteoliposomes) for functional assays.
A. EfpA Expression and Purification:
-
Expression: The efpA gene is cloned into an appropriate expression vector (e.g., pET series) with a C-terminal His-tag and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (e.g., 0.5 mM) and cells are further incubated at a lower temperature (e.g., 18°C) overnight.
-
Membrane Vesicle Preparation: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, DNase I), and lysed by sonication or high-pressure homogenization. The cell lysate is centrifuged at low speed to remove cell debris, followed by ultracentrifugation to pellet the membrane fraction.
-
Solubilization: The membrane pellet is resuspended in a solubilization buffer containing a detergent (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1% DDM). The mixture is incubated with gentle agitation for 1-2 hours at 4°C. Insoluble material is removed by ultracentrifugation.
-
Affinity Chromatography: The solubilized protein is loaded onto a Ni-NTA affinity column pre-equilibrated with a buffer containing a low concentration of detergent (e.g., 0.02% DDM). The column is washed with a buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins. EfpA is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and ensure homogeneity. The protein is run on a column (e.g., Superdex 200) equilibrated with a buffer containing 0.02% DDM.
B. Reconstitution into Proteoliposomes:
-
Lipid Film Preparation: A mixture of E. coli polar lipids and the fluorescently labeled lipid NBD-PA (e.g., in a 99.8:0.2 molar ratio) in chloroform (B151607) is dried under a stream of nitrogen gas to form a thin lipid film. The film is further dried under vacuum for at least 1 hour.
-
Liposome (B1194612) Formation: The lipid film is hydrated with a reconstitution buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl) and subjected to several freeze-thaw cycles. The lipid suspension is then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form unilamellar vesicles.
-
Detergent Destabilization and Protein Insertion: The purified EfpA in detergent solution is mixed with the liposomes. The mixture is incubated with gentle agitation to allow for the insertion of the protein into the lipid bilayer.
-
Detergent Removal: Detergent is removed by dialysis against a detergent-free buffer or by using adsorbent beads (e.g., Bio-Beads SM-2). This process allows for the spontaneous formation of sealed proteoliposomes containing EfpA.
Lipid Flippase Assay (NBD-PA Transport Assay)
This assay measures the ability of reconstituted EfpA to transport a fluorescently labeled lipid analogue (NBD-PA) across the liposome membrane.
-
Assay Principle: NBD fluorescence is quenched by sodium dithionite (B78146), a membrane-impermeable reducing agent. If EfpA transports NBD-PA from the outer leaflet to the inner leaflet of the proteoliposome, the NBD fluorophore in the inner leaflet will be protected from quenching by dithionite. The rate of fluorescence decay is thus a measure of flippase activity.
-
Procedure:
-
Reconstituted EfpA proteoliposomes containing NBD-PA are diluted in an assay buffer.
-
The baseline fluorescence is measured using a fluorometer.
-
Sodium dithionite is added to the proteoliposome suspension, and the decrease in fluorescence is monitored over time.
-
Control experiments are performed with empty liposomes (no protein) to measure the spontaneous flipping of NBD-PA.
-
The flippase activity is calculated from the difference in the rate of fluorescence quenching between proteoliposomes and empty liposomes.
-
To test the effect of this compound, the inhibitor is pre-incubated with the proteoliposomes before the addition of dithionite.
-
Cryo-Electron Microscopy (Cryo-EM) Structure Determination
This section outlines the general workflow for determining the structure of EfpA in complex with this compound.
-
Sample Preparation: Purified EfpA is incubated with an excess of this compound.
-
Grid Preparation: A small volume of the protein-inhibitor complex solution is applied to a cryo-EM grid. The grid is blotted to create a thin film of the solution and then rapidly plunged into liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope (TEM) equipped with a direct electron detector. A large number of images (micrographs) of the randomly oriented EfpA particles are collected.
-
Image Processing and 3D Reconstruction:
-
Individual particle images are computationally selected from the micrographs.
-
The particles are aligned and classified into different 2D class averages to assess sample quality and conformational homogeneity.
-
An initial 3D model is generated, which is then refined against the 2D class averages to produce a high-resolution 3D density map of the EfpA-BRD-8000.3 complex.
-
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined using computational methods.
Ligand-Detected Nuclear Magnetic Resonance (NMR) Spectroscopy
This technique is used to confirm the binding of this compound to EfpA and to determine the binding affinity.
-
Principle: The NMR signals of a small molecule (ligand) are observed in the presence of increasing concentrations of a large protein. If the ligand binds to the protein, its NMR signals will broaden and decrease in intensity due to the slower tumbling of the protein-ligand complex.
-
Procedure:
-
A series of NMR samples are prepared with a constant concentration of this compound and increasing concentrations of purified EfpA in a suitable buffer.
-
A 1D proton NMR spectrum is acquired for each sample.
-
The intensity of one or more well-resolved aromatic proton signals of this compound is measured in each spectrum.
-
The fractional saturation of the ligand is calculated from the decrease in signal intensity.
-
The dissociation constant (Kd) is determined by fitting the binding data to a suitable binding model.
-
Visualizations of Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key processes related to EfpA function and its inhibition by this compound.
Caption: Proposed lipid transport cycle of the EfpA flippase.
Caption: Competitive inhibition of EfpA by this compound.
Caption: General experimental workflow for cryo-EM structure determination.
Conclusion and Future Directions
The foundational research on EfpA has firmly established it as an essential lipid transporter in Mycobacterium tuberculosis and a validated target for drug discovery. The specific inhibitor, this compound, serves as a powerful tool for further dissecting the role of EfpA in mycobacterial physiology and as a promising lead for the development of novel anti-TB therapeutics. Future research should focus on elucidating the full range of lipid substrates for EfpA, understanding its regulation, and exploring the potential for synergistic interactions between EfpA inhibitors and existing anti-TB drugs. The detailed structural and functional insights presented in this guide provide a solid foundation for these future endeavors.
References
- 1. Lipid transfer assay [protocols.io]
- 2. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
BRD-8000.3: In Vitro Application Notes and Protocols for a Novel EfpA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-8000.3 is a potent and specific small molecule inhibitor of the essential Mycobacterium tuberculosis (Mtb) efflux pump, EfpA.[1][2][3] EfpA is a member of the major facilitator superfamily (MFS) of transporters and is crucial for the survival and drug resistance of Mtb.[1][4][5] This document provides detailed application notes and experimental protocols for the in vitro characterization of this compound, focusing on its mechanism of action and its effects on mycobacterial physiology.
Introduction
Mycobacterium tuberculosis, the causative agent of tuberculosis, has a remarkable ability to resist antibiotics and persist within the host. Efflux pumps, such as EfpA, play a significant role in this resistance by actively transporting drugs out of the bacterial cell. EfpA has also been identified as a lipid transporter, suggesting its involvement in the maintenance of the complex mycobacterial cell envelope.[4][6][7] this compound disrupts this essential function, making it a promising candidate for anti-tubercular drug development. These protocols will guide researchers in assessing the in vitro activity of this compound and similar compounds.
Mechanism of Action
This compound functions by binding to a tunnel within the EfpA transporter that is involved in lipid transport.[1][8] This binding competitively inhibits the transport of natural lipid substrates, which are essential for maintaining the integrity of the mycobacterial cell envelope.[2][5] Structural studies using cryo-electron microscopy (cryo-EM) have revealed that this compound occupies a lipid binding site within EfpA.[4][5] This disruption of lipid transport is believed to be a key mechanism through which this compound exerts its anti-mycobacterial effects.
Signaling Pathway
The inhibition of the EfpA lipid transporter by this compound initiates a cascade of events that ultimately compromises the viability of Mycobacterium tuberculosis. The proposed signaling pathway, or more accurately, the pathway of cellular consequences, is detailed below.
Quantitative Data Summary
| Assay Type | Parameter | Value | Reference |
| Binding Affinity | Dissociation Constant (Kd) for EfpA | 179 ± 32 nM | [1][3] |
| Whole-Cell Activity | Minimum Inhibitory Concentration (MIC90) against Mtb | 800 nM | [5] |
| Efflux Inhibition | Ethidium Bromide Efflux | Uncompetitive Inhibition | [3] |
| Structural Analysis | Cryo-EM Resolution of EfpA-BRD-8000.3 Complex | 3.4 Å | [4] |
Experimental Protocols
Ligand-Observed NMR for Binding Affinity
This protocol is adapted from standard ligand-observed NMR techniques to confirm the binding of this compound to its target protein, EfpA.[3][9]
Workflow Diagram:
References
- 1. EfpA is required for regrowth of Mycobacterium tuberculosis following isoniazid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EfpA is required for regrowth of Mycobacterium tuberculosis following isoniazid exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Structures of the Mycobacterium tuberculosis efflux pump EfpA reveal the mechanisms of transport and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Bacterial Survival Assays. [bio-protocol.org]
- 7. Scientists made progress in the insights into the structure and function of EfpA: a lipid transporter in Mycobacterium tuberculosis----Tianjin Institute of Industrial Biotechnology [english.tib.cas.cn]
- 8. Ligand-observed NMR techniques to probe RNA-small molecule interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragment screening by ligand observed nmr | Bruker [bruker.com]
Determining the Minimum Inhibitory Concentration (MIC) of BRD-8000.3 against Mycobacterium tuberculosis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of BRD-8000.3 against Mycobacterium tuberculosis (M. tuberculosis). This compound is a potent inhibitor of the essential efflux pump EfpA in M. tuberculosis, demonstrating a narrow-spectrum bactericidal activity with a reported MIC90 of 800 nM against wild-type strains[1][2]. The primary method detailed is the widely used Resazurin (B115843) Microtiter Assay (REMA), a colorimetric method that is simple, inexpensive, and rapid[3][4][5]. An alternative, faster method using a luciferase reporter assay is also described. These protocols are intended for researchers in tuberculosis drug discovery and development.
Introduction to this compound
This compound is a small molecule inhibitor identified through a chemical-genetic screen that targets the essential efflux pump EfpA (Rv2846c) in M. tuberculosis[1][2]. Efflux pumps are critical for bacterial survival, contributing to antibiotic resistance by expelling therapeutic agents from the cell. By inhibiting EfpA, this compound disrupts this process, leading to increased intracellular accumulation of toxic substances and ultimately, bacterial cell death. Structural studies have revealed that this compound binds within a tunnel of EfpA that contacts the lipid bilayer, thereby blocking the access route for natural lipidic substrates[1][6][7][8]. Chemical optimization of the initial hit, BRD-8000, led to the development of this compound, which exhibits potent whole-cell activity against wild-type M. tuberculosis[1][6].
Data Presentation
The following table summarizes the known anti-tubercular activity of this compound and its analogs.
| Compound | Target | MIC90 against M. tuberculosis (Wild-Type) | Dissociation Constant (Kd) for EfpA |
| BRD-8000.1 | EfpA | 12.5 µM | Not Reported |
| BRD-8000.2 | EfpA | 3 µM | Not Reported |
| This compound | EfpA | 800 nM | 179 ± 32 nM [1][6] |
Experimental Workflow
The general workflow for determining the MIC of this compound against M. tuberculosis is depicted below.
Experimental workflow for MIC determination.
Detailed Experimental Protocols
Resazurin Microtiter Assay (REMA)
The REMA method is a widely accepted and cost-effective assay for determining the MIC of compounds against M. tuberculosis[9]. It relies on the reduction of the blue resazurin dye to pink resorufin (B1680543) by metabolically active bacteria[9]. The MIC is defined as the lowest drug concentration that prevents this color change[4].
4.1.1. Materials and Reagents
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt powder
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile distilled water
-
Dimethyl sulfoxide (B87167) (DMSO)
4.1.2. Preparation of Reagents
-
This compound Working Solutions: Prepare serial two-fold dilutions of this compound in 7H9 broth. The final concentration range should typically span from 0.05 µM to 25.6 µM to encompass the expected MIC. Ensure the final DMSO concentration in all wells does not exceed 1%, as higher concentrations can inhibit mycobacterial growth.
-
Resazurin Solution (0.01% w/v): Dissolve 10 mg of resazurin sodium salt in 100 mL of sterile distilled water and filter-sterilize. Store protected from light at 4°C for up to one week[4].
-
M. tuberculosis Inoculum: Grow M. tuberculosis H37Rv in 7H9 broth at 37°C to mid-log phase (OD600 of 0.4-0.6). Adjust the turbidity of the culture with fresh 7H9 broth to match a McFarland standard of 1.0. Further dilute this suspension 1:20 in 7H9 broth to obtain the final inoculum.
4.1.3. Assay Procedure
-
Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound working solution to the first column of wells and perform serial two-fold dilutions across the plate, leaving the last two columns as controls.
-
Add 100 µL of the prepared M. tuberculosis inoculum to all wells except the negative control wells (which will contain only broth).
-
The final volume in each well should be 200 µL. Include a drug-free growth control (inoculum + broth) and a sterility control (broth only).
-
Seal the plates with parafilm or in a plastic bag to prevent evaporation and incubate at 37°C for 7 days[3].
-
After 7 days of incubation, add 30 µL of the 0.01% resazurin solution to each well[3].
-
Re-incubate the plates overnight at 37°C.
-
Visually assess the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth. The MIC is the lowest concentration of this compound that prevents the color change from blue to pink[4].
Luciferase Reporter Assay
This method utilizes an M. tuberculosis strain engineered to express a luciferase enzyme. The amount of light produced is proportional to the number of viable bacteria. This assay can significantly reduce the time required to obtain results compared to traditional methods[10][11].
4.2.1. Materials and Reagents
-
Autoluminescent M. tuberculosis H37Rv strain (expressing luciferase)
-
Middlebrook 7H9 broth supplemented as for REMA
-
This compound stock solution
-
Sterile, white, opaque 96-well microtiter plates
-
Luminometer
-
D-luciferin substrate (for firefly luciferase)
4.2.2. Preparation of Reagents
-
This compound Working Solutions: Prepare as described for the REMA protocol.
-
M. tuberculosis Inoculum: Grow the autoluminescent M. tuberculosis strain to mid-log phase and adjust the cell density as described for the REMA protocol.
4.2.3. Assay Procedure
-
Dispense 50 µL of 7H9 broth into each well of a white, opaque 96-well plate.
-
Add 50 µL of the appropriate this compound working solution to the wells and perform serial dilutions.
-
Add 50 µL of the prepared luminescent M. tuberculosis inoculum to each well.
-
Include growth and sterility controls as in the REMA protocol.
-
Seal the plates and incubate at 37°C for 3-5 days.
-
For strains requiring a substrate, add the appropriate luciferase substrate (e.g., D-luciferin) according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
The MIC is defined as the lowest concentration of this compound that results in a significant reduction (e.g., ≥90%) in luminescence compared to the drug-free growth control.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism of action of this compound.
Mechanism of action of this compound.
This compound acts by directly binding to the EfpA efflux pump, which is embedded in the mycobacterial cell membrane. This binding event physically obstructs a tunnel within the pump that is utilized for the transport of natural substrates, such as lipids[1][6][7][8]. By blocking this transport pathway, this compound effectively inhibits the efflux function of EfpA. This leads to the accumulation of toxic metabolites within the bacterium, ultimately resulting in cell death.
Conclusion
The protocols outlined in this document provide robust and reliable methods for determining the MIC of this compound against M. tuberculosis. The REMA protocol is a well-established and accessible method, while the luciferase reporter assay offers a more rapid alternative for high-throughput screening applications. Accurate determination of the MIC is a critical step in the preclinical evaluation of novel anti-tubercular agents like this compound.
References
- 1. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Chemical-Genetic Strategy Enables the Design of Antimicrobial Combination Chemotherapy in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A. | Broad Institute [broadinstitute.org]
- 9. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 10. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photographic and Luminometric Detection of Luciferase Reporter Phages for Drug Susceptibility Testing of Clinical Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: EfpA Efflux Inhibition Assay with BRD-8000.3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efflux pumps are transmembrane proteins that play a crucial role in multidrug resistance (MDR) in bacteria by actively extruding a wide range of structurally diverse compounds, including antibiotics.[1] The EfpA efflux pump, a member of the Major Facilitator Superfamily (MFS), is an essential transporter in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[2][3] EfpA has been identified as a promising target for the development of new anti-tubercular drugs.[2][4] Functional studies have revealed that EfpA acts as a lipid transporter, and its inhibition can lead to bacterial cell death.[3][5]
BRD-8000.3 is a narrow-spectrum, bactericidal antimycobacterial agent that specifically inhibits EfpA.[5][6][7] Structural studies have shown that this compound binds to a tunnel within the EfpA protein, close to the center of the lipid bilayer, thereby blocking the entry of its natural lipid substrates.[8][9] This inhibitory action restores the susceptibility of the bacteria to other antimicrobial agents and can have a direct bactericidal effect.[10]
These application notes provide a detailed protocol for performing an EfpA efflux inhibition assay using this compound. The primary method described is a fluorescence-based assay using ethidium (B1194527) bromide (EtBr), a known substrate of EfpA.[11][12] The protocol also includes the determination of the minimum inhibitory concentration (MIC) to quantify the potentiation effect of this compound.
Mechanism of EfpA Efflux and Inhibition by this compound
The following diagram illustrates the proposed mechanism of EfpA-mediated efflux and its inhibition by this compound. EfpA transports substrates, such as lipids and the fluorescent dye ethidium bromide, from the cytoplasm to the extracellular space. This compound binds to a specific site within the EfpA transporter, preventing the binding and/or translocation of its substrates.
Caption: Mechanism of EfpA efflux and inhibition by this compound.
Experimental Protocols
This section provides detailed protocols for determining the inhibitory effect of this compound on EfpA-mediated efflux.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is performed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13] This assay can be used to assess the intrinsic activity of this compound and its ability to potentiate the activity of other antibiotics.
Materials:
-
Mycobacterium smegmatis (or a relevant Mtb strain)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (Albumin-Dextrose-Catalase)
-
This compound
-
Antibiotic of choice (e.g., rifampicin, isoniazid)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Bacterial Inoculum Preparation:
-
Culture M. smegmatis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh 7H9 broth.[13]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound and the chosen antibiotic in the 96-well plate. The final volume in each well should be 100 µL.
-
For combination testing, prepare a checkerboard dilution of both compounds.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (bacteria without any compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for the appropriate duration (e.g., 24-48 hours for M. smegmatis).
-
-
Reading the Results:
-
The MIC is the lowest concentration of the compound that shows no visible turbidity.[14] This can be determined visually or by measuring the optical density at 600 nm.
-
Ethidium Bromide (EtBr) Efflux Inhibition Assay
This assay measures the accumulation of the fluorescent dye EtBr within bacterial cells as an indicator of efflux pump activity.[15] Inhibition of EfpA by this compound will lead to increased intracellular EtBr and, consequently, higher fluorescence.
Materials:
-
Mycobacterium smegmatis (wild-type and an EfpA knockout/hypomorph strain as a control)
-
Phosphate-buffered saline (PBS)
-
Glucose
-
Ethidium Bromide (EtBr)
-
This compound
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control for efflux inhibition[11]
-
Fluorometer or fluorescence plate reader (Excitation: ~530 nm, Emission: ~600 nm)
-
Black, clear-bottom 96-well plates
Protocol:
-
Bacterial Cell Preparation:
-
Grow M. smegmatis to mid-log phase as described for the MIC assay.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to an OD600 of 0.4.
-
-
Loading with Ethidium Bromide:
-
Incubate the cell suspension with a sub-lethal concentration of EtBr (e.g., 0.5-2 µg/mL) and glucose (e.g., 0.4%) for a set period (e.g., 60 minutes) at 37°C to allow for EtBr uptake.
-
-
Efflux Assay:
-
Centrifuge the EtBr-loaded cells, remove the supernatant, and resuspend in PBS containing glucose.
-
Dispense 100 µL of the cell suspension into the wells of a black 96-well plate.
-
Add 100 µL of PBS containing serial dilutions of this compound or CCCP to the respective wells. Include a no-inhibitor control.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence over time using a plate reader at 37°C. Take readings every 1-2 minutes for at least 30-60 minutes.
-
A decrease in fluorescence over time indicates active efflux of EtBr. A stable or increasing fluorescence in the presence of this compound indicates efflux inhibition.
-
Data Presentation
The quantitative data from the experiments should be summarized for clear comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and a Potentiated Antibiotic against M. smegmatis
| Compound | MIC (µg/mL) |
| This compound | e.g., 4 |
| Antibiotic X | e.g., 16 |
| Antibiotic X + this compound (at 1/4 MIC) | e.g., 2 |
Table 2: Ethidium Bromide Efflux Inhibition by this compound
| Inhibitor | Concentration (µM) | Relative Fluorescence Units (RFU) at 30 min | % Efflux Inhibition |
| No Inhibitor | - | e.g., 1000 | 0 |
| This compound | e.g., 1 | e.g., 2500 | Calculate based on controls |
| This compound | e.g., 5 | e.g., 4500 | Calculate based on controls |
| This compound | e.g., 10 | e.g., 6000 | Calculate based on controls |
| CCCP (Positive Control) | e.g., 20 | e.g., 8000 | Calculate based on controls |
Experimental Workflow
The following diagram outlines the general workflow for the EfpA efflux inhibition assay.
Caption: General workflow for the EfpA efflux inhibition assay.
Conclusion
The protocols described in these application notes provide a robust framework for investigating the inhibitory activity of this compound against the EfpA efflux pump. By combining MIC determination with a real-time fluorescence-based efflux assay, researchers can effectively characterize the potency and mechanism of action of novel EfpA inhibitors. These methods are essential for the preclinical evaluation of new therapeutic strategies targeting multidrug-resistant mycobacteria.
References
- 1. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | EfpA Inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Mycobacterial Efflux Pump EfpA Can Induce High Drug Tolerance to Many Antituberculosis Drugs, Including Moxifloxacin, in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. benchchem.com [benchchem.com]
- 15. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
BRD-8000.3 solubility and preparation for cell-based assays
Topic: BRD-8000.3 Solubility and Preparation for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a narrow-spectrum, bactericidal antimycobacterial agent that functions as a specific inhibitor of the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb).[1][2][3] Its mechanism of action involves binding to a tunnel within EfpA that contacts the lipid bilayer, thereby displacing a lipid molecule and blocking the access route for a natural lipidic substrate.[4][5][6] This inhibitory action makes this compound a compound of interest in the development of novel anti-tuberculosis therapies.[1][4] Proper preparation of this compound is critical for obtaining reliable and reproducible results in cell-based assays. This document provides detailed information on the solubility of this compound and protocols for its preparation and use in a research setting.
Data Presentation: Solubility of this compound
The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO), a common solvent for preparing stock solutions of small molecules for biological assays. The table below summarizes the available quantitative data. It is recommended to use sonication to aid dissolution.[2][7]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference |
| DMSO | 50 | 124.59 | Ultrasonic assistance recommended. | [3] |
| DMSO | 40 | 99.68 | Sonication is recommended. | [2] |
| DMSO/Corn oil | ≥ 2.5 | 6.23 | Clear solution. | [1] |
Note: The molecular weight of this compound is 401.30 g/mol .[3]
Experimental Protocols
1. Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 401.30 g/mol * 1000 mg/g = 4.013 mg
-
-
Weigh the this compound powder. Carefully weigh out the calculated mass of this compound and place it in a sterile vial. For small quantities, it may be easier to add the solvent directly to the manufacturer's vial.[8]
-
Add DMSO. Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the compound. Vortex the vial for 10-20 seconds to dissolve the powder.[9] If the compound does not fully dissolve, sonicate the vial for a few minutes or warm it briefly to 37°C.[7][9]
-
Aliquot and store. Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles.[8][9]
-
Storage. Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][8]
2. Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the serial dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
-
Calibrated pipettes
Procedure:
-
Thaw the stock solution. Thaw an aliquot of the 10 mM this compound stock solution at room temperature.[9]
-
Perform serial dilutions in DMSO (if necessary). It is best to perform initial serial dilutions in DMSO before diluting in an aqueous medium to prevent precipitation.[10]
-
Prepare the final working solution. Dilute the DMSO stock solution (or a serially diluted DMSO solution) directly into the cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low enough to not affect the cells, typically below 0.5%, and ideally below 0.1%.[11]
-
Example for a 1:1000 dilution: To achieve a final concentration of 10 µM this compound with a 0.1% DMSO concentration, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Vehicle Control. Always include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of DMSO as your experimental samples.[11]
-
Use freshly prepared working solutions. It is recommended to prepare fresh dilutions of the compound in the cell culture medium for each experiment, as the stability of the compound in aqueous solutions may be limited.[9]
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | EfpA Inhibitor | TargetMol [targetmol.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A. | Broad Institute [broadinstitute.org]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. captivatebio.com [captivatebio.com]
- 9. youtube.com [youtube.com]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
BRD-8000.3: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of BRD-8000.3, a potent and specific inhibitor of the essential Mycobacterium tuberculosis efflux pump, EfpA. These guidelines are intended to support research into novel anti-tubercular drug development and the study of mycobacterial efflux pump mechanisms.
Introduction
This compound is a narrow-spectrum, bactericidal antimycobacterial agent that specifically targets the EfpA efflux pump in Mycobacterium tuberculosis (Mtb).[1][2][3] EfpA is an essential transporter protein in Mtb, implicated in drug tolerance and the transport of lipids.[1][4] this compound acts by binding within a transmembrane tunnel of EfpA, effectively blocking the transport of natural lipid substrates.[5][6][7][8][9] This inhibition of lipid transport is a key aspect of its antimycobacterial activity.[1][4]
Solvent and Storage Recommendations
Proper handling and storage of this compound are critical to maintain its stability and activity. The following table summarizes the recommended solvent and storage conditions.
| Parameter | Recommendation | Notes |
| Solvent | DMSO (Dimethyl sulfoxide) | A stock solution of up to 40 mg/mL (99.68 mM) can be prepared. Sonication is recommended to aid dissolution.[1] |
| Storage of Powder | -20°C | The solid compound is stable for up to 3 years when stored at -20°C.[1][3] |
| Storage of Solution | -80°C | Aliquot the stock solution to avoid repeated freeze-thaw cycles. The solution is stable for up to 1 year at -80°C.[1][2] |
| Shipping | Ambient temperature or with blue ice | As per manufacturer's guidelines.[1] |
Mechanism of Action: EfpA Inhibition
This compound functions by directly inhibiting the EfpA efflux pump, a member of the Major Facilitator Superfamily (MFS) of transporters. Structural and functional studies have elucidated its specific mechanism:
-
Binding Site: this compound binds within a hydrophobic tunnel (tunnel 2) of the EfpA protein, which is located within the transmembrane domain.[5][6]
-
Competitive Inhibition of Lipid Transport: The binding of this compound physically obstructs the path for lipid substrates, thereby inhibiting the lipid transport activity of EfpA.[4][5][7][8][9] It displaces a phosphatidyl glycerol (B35011) (PG) molecule that is normally bound in this tunnel.[5][6]
-
Uncompetitive Inhibition of Ethidium (B1194527) Bromide Efflux: Interestingly, for the model efflux pump substrate ethidium bromide (EtBr), this compound acts as an uncompetitive inhibitor. This suggests that EtBr and the natural lipid substrates may utilize different entry or transport pathways within EfpA.[5][6]
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of EfpA inhibition by this compound.
Experimental Protocols
The following are detailed protocols for assessing the activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium species
This protocol describes the determination of the MIC of this compound using the broth microdilution method.
Materials:
-
Mycobacterium species (e.g., M. tuberculosis H37Rv, M. smegmatis)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
This compound stock solution in DMSO
-
Sterile 96-well microplates
-
Plate reader for measuring optical density at 600 nm (OD600)
Procedure:
-
Prepare Mycobacterial Inoculum:
-
Culture the Mycobacterium species in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the culture in fresh 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Prepare Serial Dilutions of this compound:
-
In a 96-well plate, prepare two-fold serial dilutions of the this compound stock solution in 7H9 broth. The final concentrations should typically range from 0.1 to 100 µM.
-
Include a no-drug control (vehicle, i.e., DMSO at the highest concentration used) and a no-inoculum control (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared mycobacterial inoculum to each well containing the serially diluted this compound and the controls.
-
Seal the plates and incubate at 37°C. Incubation times will vary depending on the species (e.g., 7-14 days for M. tuberculosis, 2-3 days for M. smegmatis).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.
-
Growth can be assessed visually or by measuring the OD600.
-
Protocol 2: Whole-Cell Ethidium Bromide Efflux Inhibition Assay
This assay measures the ability of this compound to inhibit the efflux of the fluorescent substrate ethidium bromide (EtBr) from mycobacterial cells.
Materials:
-
Mycobacterium species culture
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
Glucose
-
This compound
-
Fluorometer or plate reader with fluorescence capabilities (Excitation: 530 nm, Emission: 585 nm)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Preparation:
-
Grow mycobacteria to mid-log phase and harvest by centrifugation.
-
Wash the cell pellet twice with PBS and resuspend in PBS to an OD600 of 0.4.
-
-
EtBr Loading:
-
Incubate the cell suspension with a sub-inhibitory concentration of EtBr in the absence of glucose (to de-energize the cells and maximize loading) for 1 hour at room temperature.
-
To test the effect of this compound, add the compound at the desired concentration during the loading step. Include a no-inhibitor control.
-
-
Initiation of Efflux:
-
Wash the cells to remove extracellular EtBr.
-
Resuspend the cells in PBS containing glucose (e.g., 0.4%) to energize the cells and initiate efflux.
-
Immediately transfer the cell suspension to the 96-well plate.
-
-
Fluorescence Measurement:
-
Measure the fluorescence in real-time over a period of 60-90 minutes.
-
A decrease in fluorescence indicates efflux of EtBr. Inhibition of efflux by this compound will result in a slower rate of fluorescence decay compared to the control.
-
The following diagram illustrates the workflow for the ethidium bromide efflux inhibition assay.
Caption: Workflow for the ethidium bromide efflux inhibition assay.
Protocol 3: In Vitro Lipid Transport Assay using Proteoliposomes
This advanced protocol assesses the direct inhibitory effect of this compound on the lipid transport activity of purified EfpA reconstituted into liposomes.
Materials:
-
Purified EfpA protein
-
E. coli polar lipids
-
Fluorescently labeled lipid (e.g., NBD-PA)
-
Detergent for reconstitution (e.g., DDM)
-
Bio-Beads for detergent removal
-
Sodium dithionite
-
Fluorometer
Procedure:
-
Proteoliposome Reconstitution:
-
Solubilize E. coli polar lipids and the fluorescently labeled lipid with detergent.
-
Add purified EfpA to the lipid-detergent mixture.
-
Remove the detergent gradually using Bio-Beads to allow the formation of proteoliposomes with EfpA incorporated into the membrane.
-
-
Lipid Flippase Assay:
-
The fluorescently labeled lipids will be present on both the inner and outer leaflets of the proteoliposomes.
-
Add sodium dithionite, a membrane-impermeant quenching agent, to the outside of the proteoliposomes. This will quench the fluorescence of the lipids on the outer leaflet.
-
In proteoliposomes containing active EfpA, the transporter will "flip" lipids from the inner to the outer leaflet, where they will be quenched by dithionite, leading to a time-dependent decrease in fluorescence.
-
-
Inhibition by this compound:
-
To test for inhibition, incubate the proteoliposomes with this compound before adding sodium dithionite.
-
A reduction in the rate of fluorescence quenching in the presence of this compound indicates inhibition of EfpA's lipid transport activity.
-
The logical relationship for the lipid transport assay is depicted below.
Caption: Logical workflow of the in vitro lipid transport assay.
Data Interpretation
The following table provides a guide for interpreting the results from the described experimental protocols.
| Assay | Expected Outcome with this compound | Interpretation |
| MIC Determination | Low MIC value | Indicates potent whole-cell antimycobacterial activity. |
| Ethidium Bromide Efflux Inhibition | Reduced rate of fluorescence decay | Demonstrates inhibition of efflux pump activity in whole cells. |
| In Vitro Lipid Transport | Slower rate of fluorescence quenching | Confirms direct inhibition of EfpA's lipid transport function. |
These application notes and protocols provide a comprehensive framework for utilizing this compound as a tool to investigate mycobacterial efflux pumps and as a lead compound for the development of novel anti-tubercular therapeutics. For all in vitro and cell-based assays, it is crucial to perform appropriate controls, including vehicle controls and positive controls with known inhibitors where applicable. All work with Mycobacterium tuberculosis must be conducted in a BSL-3 facility by trained personnel.
References
- 1. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zaguan.unizar.es [zaguan.unizar.es]
- 6. Ethidium bromide transport across Mycobacterium smegmatis cell-wall: correlation with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Efflux and Permeability in Mycobacteria | Springer Nature Experiments [experiments.springernature.com]
- 8. Frontiers | Characterization of the Mycobacterial MSMEG-3762/63 Efflux Pump in Mycobacterium smegmatis Drug Efflux [frontiersin.org]
- 9. Efflux Activity Differentially Modulates the Levels of Isoniazid and Rifampicin Resistance among Multidrug Resistant and Monoresistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Inhibition of Mycobacterial EfpA by BRD-8000.3 and BRD-9327
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, poses a significant global health threat. A key strategy for overcoming resistance is the development of novel therapeutics and combination therapies that target essential bacterial processes. The efflux pump EfpA, a member of the Major Facilitator Superfamily (MFS) of transporters, is an essential protein in Mtb, making it an attractive target for new anti-tubercular drugs.[1][2] This document provides detailed application notes and protocols for the combined use of two structurally distinct EfpA inhibitors, BRD-8000.3 and BRD-9327, which exhibit a synergistic relationship and mutual collateral sensitivity.[3][4]
This compound and BRD-9327 were identified through a large-scale chemical-genetic screening strategy.[1] While both compounds target EfpA, they do so through different mechanisms of action. This dual-targeting approach not only leads to synergistic killing of mycobacteria but also presents a higher barrier to the development of resistance.[3][4] Understanding the interplay between these two compounds is crucial for leveraging their full therapeutic potential.
Mechanism of Action and Synergy
This compound and BRD-9327 both inhibit the function of the essential mycobacterial efflux pump EfpA, which is believed to function as a lipid transporter, potentially flipping lipids like phosphatidylglycerol from the inner to the outer leaflet of the plasma membrane.[2][5] Despite targeting the same protein, their binding sites and inhibitory mechanisms are distinct:
-
This compound binds within a hydrophobic tunnel of EfpA that is in contact with the lipid bilayer. This binding displaces a lipid molecule, suggesting it blocks the access route for EfpA's natural substrate.[2][4]
-
BRD-9327 , on the other hand, binds to the outer vestibule of EfpA. This is thought to inhibit the conformational changes of the transporter that are necessary for its function, a mechanism known as uncompetitive inhibition.[3][4]
The simultaneous binding of both inhibitors at their respective locations has been structurally demonstrated, providing a basis for their synergistic action.[4] This synergy means that the combined effect of the two drugs is greater than the sum of their individual effects.
A key feature of the interaction between this compound and BRD-9327 is collateral sensitivity . This phenomenon occurs when the development of resistance to one drug leads to increased sensitivity to another.[3][6] In the case of these EfpA inhibitors, mutations in the efpA gene that confer high-level resistance to this compound render the bacteria hypersensitive to BRD-9327, and vice-versa.[3] This mutual collateral sensitivity significantly lowers the frequency of spontaneous resistance to either compound when used in combination.[3]
Data Presentation
The following tables summarize the quantitative data on the activity of this compound and BRD-9327 against Mycobacterium marinum (Mmar), a close relative of Mtb, and the impact of resistance mutations.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and BRD-9327 against M. marinum
| Compound | Wild-Type M. marinum MIC (µM) |
| This compound | 6.25[3] |
| BRD-9327 | 25[3] |
Table 2: Collateral Sensitivity of EfpA Mutants in M. marinum
| Resistant Mutant | Resistance to | MIC (µM) of this compound | MIC (µM) of BRD-9327 |
| efpA(V319M) | This compound | >50 | 6.25[3] |
| efpA(A415V) | This compound | >50 | >50 (IC50 = 0.8 µM)[3] |
| efpA(G328C) | BRD-9327 | 3.13 | >50[3] |
| efpA(G328D) | BRD-9327 | 3.13 | >50[3] |
| efpA(A339T) | BRD-9327 | 3.13 | >50[3] |
| efpA(F346L) | BRD-9327 | 6.25 | >50[3] |
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Large-Scale Chemical-Genetic Strategy Enables the Design of Antimicrobial Combination Chemotherapy in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures of the essential efflux pump EfpA from Mycobacterium tuberculosis reveal the mechanisms of substrate transport and small-molecule inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collateral sensitivity of antibiotic-resistant microbes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Synergistic Effects of BRD-8000.3
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-8000.3 is a small molecule inhibitor of the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] EfpA is a promising target for novel anti-tubercular therapies due to its essentiality for Mtb survival.[1][3] this compound has been shown to act synergistically with another EfpA inhibitor, BRD-9327.[1][4] This synergy arises from their distinct mechanisms of action. This compound binds within a tunnel that contacts the lipid bilayer, blocking a potential access route for natural lipid substrates.[1][2][5] In contrast, BRD-9327 binds in the outer vestibule of the pump.[1][5] This dual-site inhibition enhances the overall efficacy and presents a promising strategy to combat drug resistance.[4] Resistance to one inhibitor can even increase sensitivity to the other, a phenomenon known as collateral sensitivity.[1][3]
These application notes provide detailed protocols for studying the synergistic effects of this compound, with a focus on its interaction with BRD-9327, using checkerboard assays and ethidium (B1194527) bromide efflux assays.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Compounds
| Compound | Organism | MIC (µM) |
| This compound | M. tuberculosis H37Rv | 8 |
| BRD-9327 | M. tuberculosis H37Rv | 16 |
Note: These are representative MIC values. Actual values should be determined experimentally.
Table 2: Checkerboard Assay Results for this compound and BRD-9327 Combination
| This compound (µM) | BRD-9327 (µM) | Growth (+/-) | FIC of this compound | FIC of BRD-9327 | ΣFIC (FIC Index) | Interpretation |
| 8 | 0 | - | 1 | 0 | 1 | Additive |
| 4 | 0 | + | - | - | - | - |
| 2 | 0 | + | - | - | - | - |
| 1 | 0 | + | - | - | - | - |
| 0.5 | 0 | + | - | - | - | - |
| 0 | 16 | - | 0 | 1 | 1 | Additive |
| 0 | 8 | + | - | - | - | - |
| 0 | 4 | + | - | - | - | - |
| 0 | 2 | + | - | - | - | - |
| 0 | 1 | + | - | - | - | - |
| 2 | 2 | - | 0.25 | 0.125 | 0.375 | Synergy |
| 1 | 4 | - | 0.125 | 0.25 | 0.375 | Synergy |
| 4 | 1 | - | 0.5 | 0.0625 | 0.5625 | Additive |
| 0.5 | 8 | - | 0.0625 | 0.5 | 0.5625 | Additive |
Note: This table presents representative data illustrating a synergistic interaction where the FIC index is ≤ 0.5. Growth is indicated as '+' for visible growth and '-' for no visible growth.
Experimental Protocols
Checkerboard Assay for Synergy Determination
This protocol outlines the checkerboard method to determine the synergistic interaction between this compound and a second compound (e.g., BRD-9327) against M. tuberculosis.
Materials:
-
This compound
-
BRD-9327 (or other compound of interest)
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (37°C)
-
Plate reader (optional, for quantitative analysis)
Protocol:
-
Prepare Compound Stock Solutions: Dissolve this compound and BRD-9327 in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Prepare Bacterial Inoculum: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh 7H9 broth.
-
Prepare Compound Dilutions in Plate:
-
Add 50 µL of 7H9 broth to all wells of a 96-well plate.
-
Drug A (this compound): In the first column, add 50 µL of a 4x working solution of this compound to the wells in rows A-G. Perform a 2-fold serial dilution across the plate from column 1 to column 10 by transferring 50 µL.
-
Drug B (BRD-9327): In the first row, add 50 µL of a 4x working solution of BRD-9327 to the wells in columns 1-10. Perform a 2-fold serial dilution down the plate from row A to row G by transferring 50 µL.
-
This creates a matrix of varying concentrations of both drugs.
-
Controls:
-
Row H: Serial dilutions of this compound only.
-
Column 11: Serial dilutions of BRD-9327 only.
-
A well with only broth (sterility control) and a well with bacteria and no drugs (growth control).
-
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days, or until growth is visible in the growth control well.
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone (from the control rows/columns) and for each combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a combination that shows no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (ΣFIC) for each combination:
-
ΣFIC = FIC of Drug A + FIC of Drug B
-
-
Interpretation of FIC Index:
-
ΣFIC ≤ 0.5: Synergy
-
0.5 < ΣFIC ≤ 4: Additive/Indifference
-
ΣFIC > 4: Antagonism
-
-
Ethidium Bromide (EtBr) Efflux Assay
This protocol measures the ability of this compound to inhibit the efflux of the fluorescent substrate ethidium bromide from M. tuberculosis cells. A synergistic effect would be observed as a greater inhibition of efflux when both compounds are present compared to each alone.
Materials:
-
This compound
-
BRD-9327 (or other compound of interest)
-
M. tuberculosis H37Rv culture
-
Phosphate Buffered Saline (PBS) with 0.05% Tween 80
-
Ethidium Bromide (EtBr)
-
Glucose
-
96-well black, clear-bottom plates
-
Fluorometric plate reader (Excitation: 530 nm, Emission: 590 nm)
-
Centrifuge
Protocol:
-
Prepare Bacterial Cells: Grow M. tuberculosis H37Rv to mid-log phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD600 of 0.4.
-
Determine Non-toxic Inhibitor Concentrations: Determine the MIC of this compound and BRD-9327 as described in the checkerboard assay protocol. For the efflux assay, use the compounds at a sub-inhibitory concentration (e.g., 1/4 MIC) to ensure cell viability is not affected.
-
Loading with Ethidium Bromide:
-
Incubate the bacterial suspension with a sub-inhibitory concentration of EtBr (e.g., 1-2 µg/mL) and the desired concentrations of this compound, BRD-9327, or the combination. Incubate at 37°C for 1 hour to allow for EtBr accumulation.
-
-
Initiate Efflux:
-
Centrifuge the loaded cells, remove the supernatant, and wash with PBS to remove extracellular EtBr.
-
Resuspend the cells in PBS containing the respective inhibitors.
-
Transfer 200 µL of the cell suspension to the wells of a 96-well black plate.
-
Initiate efflux by adding glucose to a final concentration of 50 mM. A control without glucose should be included.
-
-
Measure Fluorescence:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
A decrease in fluorescence indicates the efflux of EtBr.
-
Compare the rate of efflux in the presence of this compound, BRD-9327, and the combination, relative to the no-inhibitor control.
-
Synergy is indicated by a significantly slower rate of efflux in the presence of the combination compared to the individual compounds.
-
Visualizations
Caption: Synergistic inhibition of the EfpA efflux pump by this compound and BRD-9327.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Experimental workflow for the Ethidium Bromide (EtBr) efflux assay.
References
- 1. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fractional inhibitory concentration (FIC) index as a measure of synergy. | Semantic Scholar [semanticscholar.org]
- 4. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The fractional inhibitory concentration (FIC) index as a measure of synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRD-8000.3 in In Vivo Animal Models of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocols and dosage information are provided as a guideline for research purposes. As of the latest literature review, specific in vivo dosage and efficacy data for BRD-8000.3 in animal models of tuberculosis have not been published. Therefore, the proposed dosages are hypothetical and must be determined experimentally, starting with pharmacokinetic (PK) and maximum tolerated dose (MTD) studies.
Introduction
This compound is a novel small molecule inhibitor of the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb).[1] EfpA is a member of the Major Facilitator Superfamily (MFS) of transporters and is crucial for the survival of Mtb, making it a promising target for new anti-tubercular therapeutics.[1][2][3][4] this compound acts by binding to a tunnel within EfpA that is in contact with the lipid bilayer, thereby displacing a lipid molecule and likely blocking the access route for a natural lipidic substrate.[1][5] This inhibitory action has been shown to be potent in vitro, with a minimal inhibitory concentration (MIC90) of 800 nM against wild-type Mtb.[1] Furthermore, this compound exhibits synergistic activity with the structurally distinct EfpA inhibitor BRD-9327.[1] Although oral administration of a related compound showed good plasma exposure in mice, further optimization is needed to enhance its inhibitory activity and improve its physicochemical properties for use as a drug against Mtb.
These application notes provide a summary of the known quantitative data for this compound and a detailed, though prospective, protocol for its evaluation in a murine model of chronic tuberculosis.
Quantitative Data Summary
The following table summarizes the key in vitro quantitative data for this compound based on available research.
| Parameter | Value | Organism/System | Reference |
| MIC90 | 800 nM | M. tuberculosis (wild-type) | [1] |
| Dissociation Constant (Kd) | 179 ± 32 nM | EfpAEM | [1] |
| Mechanism of Inhibition | Uncompetitive inhibitor of ethidium (B1194527) bromide efflux | EfpA | [1] |
Signaling Pathway and Mechanism of Action
This compound targets the EfpA efflux pump, which is embedded in the plasma membrane of Mycobacterium tuberculosis. EfpA is thought to function as a lipid transporter, potentially flipping phospholipids (B1166683) like phosphatidylglycerol from the inner to the outer leaflet of the plasma membrane. By binding within a hydrophobic tunnel of EfpA, this compound competitively inhibits the binding of the natural lipid substrate, thereby disrupting this essential transport process and leading to bacterial cell death.
Caption: Mechanism of this compound inhibition of the Mtb EfpA efflux pump.
Experimental Protocols
Preliminary Studies: Maximum Tolerated Dose (MTD) and Pharmacokinetics (PK)
Objective: To determine the MTD and PK profile of this compound in mice to inform dose selection for efficacy studies.
Animal Model:
-
Species: BALB/c mice
-
Sex: Female
-
Age: 6-8 weeks
-
Number: As required for statistical significance, typically 3-5 mice per dose group and time point.
Methodology:
-
Drug Formulation: Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80).
-
MTD Determination:
-
Administer single escalating doses of this compound to different groups of mice.
-
Monitor mice for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 7 days.
-
The MTD is defined as the highest dose that does not cause significant toxicity.
-
-
Pharmacokinetic Study:
-
Administer a single, non-toxic dose of this compound (informed by the MTD study) to a cohort of mice.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via sparse sampling.
-
Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
In Vivo Efficacy Study in a Murine Model of Chronic Tuberculosis
Objective: To evaluate the in vivo efficacy of this compound in reducing the bacterial burden in the lungs and spleens of mice chronically infected with M. tuberculosis.
Animal Model:
-
Species: BALB/c or C57BL/6 mice
-
Sex: Female
-
Age: 6-8 weeks
-
Pathogen: Mycobacterium tuberculosis H37Rv or Erdman strain.
Methodology:
-
Infection:
-
Infect mice with a low-dose aerosol of M. tuberculosis to deliver approximately 50-100 colony-forming units (CFU) to the lungs.
-
Confirm the initial bacterial implantation by sacrificing a small cohort of mice (n=3) one day post-infection and plating lung homogenates.
-
-
Treatment:
-
Allow the infection to establish for 4 weeks to develop into a chronic state.
-
Randomly assign mice to treatment groups (n=5-10 per group per time point):
-
Vehicle Control
-
Positive Control (e.g., Isoniazid at 25 mg/kg)
-
This compound (e.g., three different dose levels informed by MTD/PK studies)
-
-
Administer treatment daily via oral gavage, 5 days per week, for 4 weeks.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in phosphate-buffered saline (PBS) with 0.05% Tween 80.
-
Plate serial dilutions of the homogenates on Middlebrook 7H11 agar (B569324) supplemented with OADC.
-
Incubate plates at 37°C for 3-4 weeks and count the CFU.
-
Calculate the log10 CFU reduction for each treatment group compared to the vehicle control.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU in Lungs (± SD) | Mean Log10 CFU in Spleen (± SD) |
| Vehicle Control | - | ||
| Isoniazid | 25 | ||
| This compound | Low Dose | ||
| This compound | Mid Dose | ||
| This compound | High Dose |
This table should be populated with the experimental results.
Experimental Workflow Diagram
The following diagram illustrates the proposed workflow for the in vivo efficacy study.
Caption: Proposed workflow for evaluating the in vivo efficacy of this compound.
References
- 1. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
Application Note: High-Resolution Cryo-EM Structure of the Mycobacterium tuberculosis Efflux Pump EfpA in Complex with the Inhibitor BRD-8000.3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efflux pumps are a significant mechanism by which bacteria develop multidrug resistance, posing a major challenge to the treatment of infectious diseases. EfpA, a member of the Major Facilitator Superfamily (MFS) of transporters, is an essential efflux pump in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] Its critical role in the viability of Mtb makes it a promising target for the development of new anti-tubercular drugs.[1][3][4] This application note describes the cryo-electron microscopy (Cryo-EM) sample preparation and structural determination of EfpA in complex with the novel inhibitor, BRD-8000.3.[1][5][6] Understanding the structural basis of this interaction is pivotal for the rational design of more potent EfpA inhibitors.
Recent studies have revealed that EfpA functions as a lipid transporter and that this compound effectively inhibits this activity by binding within the lipid-binding site.[1][2][3] Cryo-EM has been instrumental in elucidating the structure of the EfpA-BRD-8000.3 complex, revealing that EfpA forms an antiparallel dimer.[1][2][6] The structure of EfpA in complex with lipids has been resolved to 2.9 Å, and the EfpA-BRD-8000.3 complex to 3.4 Å.[1][2][6]
Experimental Workflow & Signaling Pathways
The overall workflow for determining the Cryo-EM structure of the EfpA-BRD-8000.3 complex involves several key stages, from protein expression and purification to data collection and structure determination.
Caption: Experimental workflow for EfpA-BRD-8000.3 structure determination.
The proposed mechanism of EfpA inhibition by this compound involves competitive binding in the lipid translocation pathway.
Caption: Proposed mechanism of EfpA inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from the structural and binding affinity studies of the EfpA-BRD-8000.3 complex.
Table 1: Cryo-EM Data Collection and Refinement Statistics
| Parameter | EfpA - Lipid Complex | EfpA - this compound Complex |
| Resolution (Å) | 2.9[1][6] | 3.4[1][6][7] |
| Microscope | Titan Krios | Titan Krios |
| Voltage (kV) | 300 | 300 |
| Electron Dose (e⁻/Ų) | 50-60 | 50-60 |
| Number of Particles | ~200,000 | ~150,000 |
| Symmetry | C2 | C2 |
Table 2: Binding Affinity of this compound to EfpA
| Method | Dissociation Constant (Kd) |
| Ligand Detected Proton NMR | 179 ± 32 nM[7] |
| Isothermal Titration Calorimetry (ITC) | (Data not available) |
| Surface Plasmon Resonance (SPR) | (Data not available) |
Detailed Experimental Protocols
EfpA Expression and Purification
This protocol is adapted from established methods for membrane protein purification.
-
Expression:
-
The gene encoding EfpA from Mycobacterium tuberculosis is cloned into a suitable expression vector with a C-terminal His-tag.
-
The construct is used to transform an appropriate expression host, such as Mycobacterium smegmatis or Escherichia coli.
-
Cultures are grown to mid-log phase (OD600 of 0.6-0.8) at 37°C.
-
Protein expression is induced with an appropriate inducer (e.g., acetamide (B32628) or IPTG) and cultures are incubated for a further 16-20 hours at 20°C.
-
-
Membrane Preparation:
-
Cells are harvested by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM PMSF, and DNase I).
-
Cells are lysed by high-pressure homogenization.
-
The cell lysate is centrifuged at 10,000 x g for 20 minutes to remove cell debris.
-
The supernatant is ultracentrifuged at 150,000 x g for 1 hour to pellet the cell membranes.
-
-
Solubilization and Affinity Chromatography:
-
The membrane pellet is resuspended in solubilization buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 20 mM imidazole, 1% (w/v) n-dodecyl-β-D-maltoside (DDM)).
-
Crucially, this compound is added to the solubilization buffer at a final concentration of 50 µM to ensure its presence throughout the purification process. [1][4]
-
The mixture is stirred gently for 1 hour at 4°C to solubilize the membrane proteins.
-
The solubilized fraction is clarified by ultracentrifugation at 100,000 x g for 30 minutes.
-
The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 20 mM imidazole, 0.05% DDM, and 10 µM this compound).
-
The column is washed extensively with wash buffer to remove non-specifically bound proteins.
-
EfpA is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 300 mM imidazole, 0.05% DDM, and 10 µM this compound).
-
-
Size Exclusion Chromatography (SEC):
-
The eluted protein is concentrated and loaded onto a size exclusion chromatography column (e.g., Superose 6) pre-equilibrated with SEC buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM, and 10 µM this compound).
-
Fractions corresponding to the dimeric EfpA-BRD-8000.3 complex are collected and concentrated to 5-10 mg/mL for Cryo-EM studies.
-
Cryo-EM Grid Preparation and Vitrification
-
Grid Preparation:
-
Quantifoil R1.2/1.3 300-mesh copper or gold grids are glow-discharged for 30-60 seconds to render the surface hydrophilic.
-
-
Sample Application and Vitrification:
-
A 3 µL aliquot of the purified EfpA-BRD-8000.3 complex (5-10 mg/mL) is applied to the glow-discharged grid in a controlled environment (e.g., Vitrobot) at 4°C and 100% humidity.
-
The grid is blotted for 3-5 seconds with a blot force of -1 to remove excess liquid, creating a thin film of the sample.
-
The grid is immediately plunge-frozen into liquid ethane cooled by liquid nitrogen.[8][9]
-
Cryo-EM Data Acquisition and Processing
-
Microscope Setup:
-
Grids are screened for optimal ice thickness and particle distribution using a transmission electron microscope (e.g., a 200 kV Talos Arctica).[10]
-
High-resolution data is collected on a 300 kV Titan Krios microscope equipped with a direct electron detector.
-
-
Data Collection:
-
Automated data collection is performed using software such as EPU or SerialEM.
-
Movies are recorded in counting mode with a total electron dose of 50-60 e⁻/Ų fractionated over 40-50 frames.
-
A defocus range of -1.0 to -2.5 µm is typically used.
-
-
Image Processing:
-
Movie frames are aligned and dose-weighted using MotionCor2 or a similar program.
-
Contrast transfer function (CTF) estimation is performed using CTFFIND4.
-
Particles are picked using a template-based or automated picking algorithm.
-
Several rounds of 2D and 3D classification are performed to select for a homogenous population of particles.
-
A final 3D reconstruction is generated, and post-processing steps, including B-factor sharpening, are applied to improve the map quality.
-
Conclusion
The successful determination of the Cryo-EM structure of the EfpA-BRD-8000.3 complex provides a detailed molecular snapshot of how this potent inhibitor interacts with its target. This structural information is invaluable for understanding the mechanism of action and for guiding the structure-based design of new and improved anti-tubercular agents targeting EfpA. The protocols outlined in this application note provide a robust framework for researchers aiming to study the structure and function of EfpA and other challenging membrane proteins.
References
- 1. pnas.org [pnas.org]
- 2. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | EfpA Inhibitor | TargetMol [targetmol.com]
- 7. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein and Small Molecule Structure Determination by the Cryo-EM Method MicroED - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biophysical Screening Pipeline for Cryo-EM Grid Preparation of Membrane Proteins [frontiersin.org]
Application Notes and Protocols: Assessing the Impact of BRD-8000.3 on the Mycobacterial Lipid Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-8000.3 is a small molecule inhibitor that has demonstrated potent anti-mycobacterial activity. It targets the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb), a member of the major facilitator superfamily (MFS) of transporters.[1][2][3][4] Structural and functional studies have revealed that EfpA functions as a lipid transporter, playing a crucial role in the lipid metabolism of mycobacteria.[2][3][5] The mechanism of action of this compound involves the competitive inhibition of lipid binding to EfpA, thereby disrupting the transport of essential lipid substrates.[2][5] This disruption of the lipid profile can have profound effects on the viability and pathogenesis of the bacterium.
These application notes provide detailed protocols for assessing the impact of this compound on the mycobacterial lipid profile. The methodologies described herein cover lipid extraction, qualitative and quantitative analysis using thin-layer chromatography (TLC), and comprehensive lipidomic profiling by liquid chromatography-mass spectrometry (LC-MS).
Data Presentation
Table 1: Hypothetical Quantitative Lipidomic Data Following this compound Treatment
This table represents example data that could be generated from an LC-MS-based lipidomics experiment, comparing the lipid profiles of Mycobacterium species treated with a vehicle control versus this compound.
| Lipid Class | Lipid Species | Fold Change (this compound / Control) | p-value | Putative Function |
| Phospholipids | Phosphatidylinositol Mannoside (PIM2) | ↓ 2.5 | < 0.01 | Cell wall biosynthesis, host-pathogen interaction |
| Phosphatidylglycerol (PG) | ↑ 1.8 | < 0.05 | Membrane fluidity and integrity | |
| Cardiolipin (CL) | ↓ 1.5 | < 0.05 | Septum formation, stress response | |
| Mycolic Acids | Alpha-mycolic acid (C80) | ↓ 3.0 | < 0.01 | Mycomembrane structural integrity |
| Keto-mycolic acid (C82) | ↓ 2.8 | < 0.01 | Mycomembrane structural integrity | |
| Glycerolipids | Triacylglycerol (TAG) | ↑ 4.2 | < 0.001 | Energy storage, dormancy |
| Acyl Trehaloses | Diacyltrehalose (DAT) | ↓ 2.1 | < 0.01 | Virulence factor, immunomodulation |
| Polyacyltrehalose (PAT) | ↓ 1.9 | < 0.01 | Virulence factor, immunomodulation |
Note: This is example data and actual results may vary depending on the mycobacterial species, growth conditions, and experimental parameters.
Experimental Protocols
Culturing and Treatment of Mycobacteria
-
Culture Preparation: Grow the desired Mycobacterium species (e.g., Mycobacterium smegmatis as a model organism or Mycobacterium tuberculosis) in an appropriate liquid medium (e.g., Middlebrook 7H9 supplemented with OADC or ADC) to mid-logarithmic phase.
-
Compound Treatment:
-
Determine the minimum inhibitory concentration (MIC) of this compound for the specific mycobacterial strain.
-
Treat the mycobacterial cultures with this compound at a sub-inhibitory concentration (e.g., 0.5x MIC) to observe specific effects on lipid metabolism without causing immediate cell death.
-
Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.
-
Incubate the treated and control cultures for a defined period (e.g., 24-48 hours).
-
-
Harvesting: Harvest the bacterial cells by centrifugation. Wash the cell pellets with phosphate-buffered saline (PBS) to remove residual medium and compound.
Total Lipid Extraction from Mycobacteria
This protocol is a modification of the Bligh-Dyer method, optimized for the complex mycobacterial cell wall.[6]
Materials:
-
Methanol
-
Deionized water
-
Glass beads (optional, for cell disruption)
-
Glass tubes with Teflon-lined caps
Procedure:
-
To the washed mycobacterial cell pellet (from a 50 mL culture), add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
(Optional) Add sterile glass beads and vortex vigorously for 5 minutes to facilitate cell wall disruption.
-
Incubate the mixture with shaking for at least 4 hours at room temperature. For more complete extraction, this can be extended overnight.
-
Add 1 mL of chloroform and vortex.
-
Add 1.8 mL of deionized water and vortex thoroughly to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the total lipids, into a clean, pre-weighed glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Determine the dry weight of the lipid extract and resuspend in a known volume of chloroform:methanol (2:1) for downstream analysis.
Analysis by Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for the qualitative and semi-quantitative analysis of major lipid classes.[7][8][9][10]
Materials:
-
Silica (B1680970) gel TLC plates (e.g., Silica Gel 60 F254)
-
TLC developing chambers
-
Solvent systems (see below)
-
Visualization reagents (e.g., phosphomolybdic acid, iodine vapor)
Procedure:
-
Spot equal amounts of the total lipid extracts from control and this compound-treated samples onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber pre-equilibrated with the appropriate solvent system. The choice of solvent system depends on the polarity of the lipids of interest.
-
After development, air dry the TLC plate.
-
Visualize the separated lipids using one of the following methods:
-
Iodine Vapor: Place the plate in a chamber with iodine crystals. Lipids will appear as yellow-brown spots.
-
Phosphomolybdic Acid (PMA) Stain: Spray the plate with a 10% PMA solution in ethanol (B145695) and heat at 100°C. Lipids will appear as dark blue-green spots.
-
-
Document the results by imaging the TLC plate. Compare the intensity and migration of lipid spots between the control and treated samples.
Lipidomic Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a comprehensive and quantitative analysis of the mycobacterial lipidome.[13][14][15][16]
Procedure:
-
Sample Preparation: Resuspend the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).
-
Chromatographic Separation:
-
Utilize a reverse-phase or normal-phase liquid chromatography system depending on the lipid classes to be analyzed.
-
A C18 column is commonly used for the separation of a wide range of lipid species.
-
-
Mass Spectrometry Analysis:
-
Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in both positive and negative ionization modes to detect a broader range of lipid species.
-
Perform MS/MS fragmentation to aid in the structural elucidation of identified lipids.
-
-
Data Analysis:
-
Process the raw data using specialized lipidomics software (e.g., XCMS, LipidSearch, MS-DIAL).
-
Identify lipids by matching their accurate mass and retention time to lipid databases (e.g., LIPID MAPS, MycoMass).[16]
-
Perform statistical analysis (e.g., t-test, volcano plots) to identify lipids that are significantly altered in response to this compound treatment.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound action on the EfpA lipid transporter.
Caption: Experimental workflow for assessing lipid profile changes.
References
- 1. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lipidomic analyses of Mycobacterium tuberculosis based on accurate mass measurements and the novel “Mtb LipidDB” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Lipid metabolism in mycobacteria--Insights using mass spectrometry-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipidomic analyses of Mycobacterium tuberculosis based on accurate mass measurements and the novel "Mtb LipidDB" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Troubleshooting BRD-8000.3 insolubility in aqueous solutions
Welcome to the technical support center for BRD-8000.3. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a small molecule with a molecular weight of 401.3 g/mol and the chemical formula C19H21BrN4O. Its structure contains several hydrophobic regions, which limit its ability to form favorable interactions with polar water molecules, leading to low solubility in aqueous buffers. While it is highly soluble in organic solvents like DMSO (up to 40 mg/mL), it often precipitates when diluted into aqueous media.[1]
Q2: What are the common signs of this compound insolubility in my experiment?
A2: Signs of poor solubility include:
-
Precipitation: The compound "crashes out" of solution, often appearing as a solid, crystals, or a film.
-
Cloudiness or Turbidity: The solution appears hazy or opaque.
-
Inconsistent or Non-Reproducible Results: Poor solubility can lead to variability in the effective concentration of the compound in your assays.
Q3: What is the recommended starting point for dissolving this compound?
A3: The recommended starting point is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). A concentration of 10 mM is a common starting point. Sonication is recommended to ensure complete dissolution in DMSO.[1] This stock solution can then be serially diluted into your final aqueous buffer. It is crucial to ensure the final concentration of DMSO is low enough (typically <1%, and often <0.1%) to not affect your biological system.
Troubleshooting Insoluble this compound
If you are still experiencing insolubility after preparing a DMSO stock and diluting it, the following troubleshooting steps and alternative solubilization strategies can be employed.
Issue 1: Precipitate formation upon dilution of DMSO stock solution.
This is a common issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous buffer where it is poorly soluble.
Troubleshooting Steps:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO (e.g., 1 mM).
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to promote mixing and avoid localized high concentrations.
-
Use of Co-solvents: If your experimental system can tolerate it, a small percentage of a water-miscible co-solvent in your final aqueous buffer can improve solubility.
Issue 2: The required concentration of this compound in the aqueous buffer is not achievable without precipitation.
If simple dilution of a DMSO stock is insufficient, more advanced techniques may be necessary.
Solubilization Strategies:
-
pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH. This compound contains nitrogen atoms that may be protonated at acidic pH, potentially increasing its aqueous solubility.
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like this compound, enhancing their solubility in water.
Data Presentation
The following table summarizes various solubilization strategies and provides typical concentration ranges to explore for enhancing the aqueous solubility of this compound.
| Solubilization Strategy | Vehicle/Excipient | Typical Concentration Range in Final Solution | Advantages | Potential Issues |
| Co-solvents | DMSO | < 1% (ideally < 0.1%) | Simple to prepare. | Can be toxic to cells at higher concentrations. |
| Ethanol | 1-5% | Less toxic than DMSO for some systems. | Can have biological effects. | |
| PEG 400 | 1-10% | Generally well-tolerated. | Can increase viscosity. | |
| pH Adjustment | Acidic Buffers (e.g., Citrate, Acetate) | pH 3.0 - 6.0 | Can significantly increase solubility if the compound is a weak base. | pH may not be compatible with the biological assay. |
| Surfactants | Tween® 80 | 0.01 - 0.1% | Effective at low concentrations. | Can interfere with some biological assays. |
| Poloxamer 188 | 0.1 - 1% | Biocompatible. | May have self-assembly properties that can be complex. | |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-10% (w/v) | High solubilizing capacity, generally low toxicity. | Can be a more complex preparation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously.
-
Place the vial in a sonicator bath and sonicate for 10-15 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Determining Optimal pH for this compound Solubility
-
Prepare a series of aqueous buffers with different pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 7.4).
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Add a small volume of the DMSO stock solution to each buffer to achieve a final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is constant and low (e.g., 0.1%).
-
Gently mix and incubate the solutions at room temperature for 1-2 hours.
-
Visually inspect each solution for signs of precipitation or turbidity.
-
(Optional) For a quantitative assessment, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate.
-
Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v in PBS pH 7.4).
-
Add the desired amount of this compound powder directly to the HP-β-CD solution.
-
Stir or shake the mixture overnight at room temperature to allow for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method.
Visualizations
Caption: A workflow for troubleshooting the insolubility of this compound.
Caption: An overview of common strategies to enhance aqueous solubility.
References
Overcoming BRD-8000.3 degradation in long-term experiments
Welcome to the technical support center for BRD-8000.3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential challenges related to the stability and degradation of this compound in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common indicators of this compound degradation in my experiments?
A1: Degradation of this compound can manifest in several ways, including a gradual or significant loss of its inhibitory activity on the EfpA efflux pump, leading to inconsistent or irreproducible experimental results. You might also observe a decrease in the expected therapeutic effect in cell-based assays over time. Physical changes such as a change in the color of the solution or the formation of precipitate can also indicate degradation.
Q2: What are the primary chemical degradation pathways for a small molecule like this compound in an experimental setting?
A2: Like many small molecules, this compound may be susceptible to several common degradation pathways in aqueous solutions and cell culture media:
-
Hydrolysis: The cleavage of chemical bonds by water. This can be influenced by the pH of the solution.[1][2][3]
-
Oxidation: Degradation due to reaction with oxygen, which can be catalyzed by light or trace metals.[1][2]
-
Photolysis: Degradation caused by exposure to light, particularly UV radiation.[4]
Q3: How should I store and handle this compound to ensure its stability?
A3: Proper storage and handling are critical for maintaining the integrity of this compound. For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. Stock solutions in anhydrous DMSO can also be stored at -80°C for extended periods. For working solutions in aqueous buffers or cell culture media, it is best to prepare them fresh for each experiment. Minimize the exposure of both solid and dissolved this compound to light and air.
Q4: What is the expected stability of this compound in a typical cell culture medium at 37°C?
A4: The stability of this compound in cell culture media at 37°C can be variable and depends on the specific components of the medium. It is recommended to perform a stability study to determine the half-life of the compound under your specific experimental conditions. As a general guideline, it is advisable to refresh the media with a new preparation of this compound every 24-48 hours in long-term experiments to maintain a consistent effective concentration.
Q5: Are there any additives I can use to improve the stability of this compound in my experiments?
A5: Yes, certain additives can help mitigate degradation. For suspected oxidative degradation, the inclusion of antioxidants may be beneficial.[5][6][7][8][9] The choice of antioxidant should be carefully considered to ensure it does not interfere with your experimental system. It is crucial to validate the compatibility and efficacy of any stabilizer in your specific assay.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Action |
| Loss of biological activity over time | Degradation of this compound in the experimental medium. | Perform a time-course stability study using HPLC or LC-MS to quantify the concentration of intact this compound over the duration of your experiment.[4][10][11][12][13][14] Consider refreshing the medium with freshly prepared this compound at regular intervals. |
| Inconsistent results between experiments | Variability in the preparation and storage of this compound solutions. | Prepare fresh stock solutions from solid compound regularly. Aliquot stock solutions to minimize freeze-thaw cycles.[15] Ensure consistent handling procedures across all experiments. |
| Precipitate forms in the working solution | Poor solubility or degradation of this compound. | Assess the solubility of this compound in your experimental buffer or medium. If solubility is an issue, consider using a different solvent system or formulation. If degradation is suspected, analyze the precipitate to identify potential degradation products. |
| Change in color of the solution | Oxidative degradation or photolysis. | Protect solutions from light by using amber vials or wrapping containers in foil.[4] Prepare solutions in degassed buffers to minimize exposure to oxygen. Consider the addition of a compatible antioxidant.[5][7] |
Data Presentation
Table 1: Stability of this compound in Solution Under Various Storage Conditions (Hypothetical Data)
| Storage Condition | Time Point | % Remaining this compound |
| 4°C, Protected from Light | 24 hours | 98.5% |
| 48 hours | 96.2% | |
| 72 hours | 94.1% | |
| Room Temperature, Exposed to Light | 24 hours | 85.3% |
| 48 hours | 72.1% | |
| 72 hours | 58.9% | |
| 37°C, in Cell Culture Medium | 24 hours | 75.6% |
| 48 hours | 55.4% | |
| 72 hours | 38.2% |
Table 2: Effect of Additives on the Stability of this compound in Cell Culture Medium at 37°C for 48 hours (Hypothetical Data)
| Additive | Concentration | % Remaining this compound |
| None (Control) | - | 55.4% |
| Antioxidant A | 100 µM | 88.9% |
| Antioxidant B | 50 µM | 76.3% |
| Stabilizer C | 0.1% | 92.5% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution using HPLC
Objective: To quantify the concentration of intact this compound over time in a specific solution (e.g., cell culture medium) to determine its stability under experimental conditions.
Materials:
-
This compound
-
Experimental solution (e.g., DMEM with 10% FBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Sterile microcentrifuge tubes
-
Incubator set to 37°C and 5% CO₂
Methodology:
-
Preparation of Standard Curve:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Create a series of standards by diluting the stock solution in the experimental solution to final concentrations ranging from 0.1 µM to 100 µM.
-
Inject each standard into the HPLC system to generate a standard curve of peak area versus concentration.
-
-
Sample Preparation and Incubation:
-
Prepare a working solution of this compound in the experimental solution at the desired final concentration (e.g., 10 µM).
-
Aliquot the working solution into multiple sterile microcentrifuge tubes, one for each time point.
-
At time zero (T=0), immediately analyze one aliquot by HPLC.
-
Place the remaining tubes in the incubator at 37°C with 5% CO₂.
-
-
Time-Course Analysis:
-
At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove one tube from the incubator.
-
If necessary, centrifuge the sample to pellet any cells or debris.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from any degradation products (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: A wavelength at which this compound has maximum absorbance.
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak area corresponding to intact this compound at each time point.
-
Calculate the concentration of this compound at each time point using the standard curve.
-
Express the stability as the percentage of the initial concentration remaining at each time point.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions. This information is crucial for developing stability-indicating analytical methods.[16]
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system
-
Oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) for each stress condition.
-
Acid Hydrolysis:
-
Add an equal volume of 0.1 M HCl to the this compound solution.
-
Incubate at 60°C for a designated period (e.g., 2, 8, 24 hours).
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Add an equal volume of 0.1 M NaOH to the this compound solution.
-
Incubate at 60°C for a designated period.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Add an equal volume of 3% H₂O₂ to the this compound solution.
-
Incubate at room temperature for a designated period.
-
-
Thermal Degradation:
-
Store the solid this compound in an oven at a high temperature (e.g., 80°C) for several days.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a controlled light source (e.g., in a photostability chamber) as per ICH Q1B guidelines.
-
Keep a control sample wrapped in foil to protect it from light.
-
-
Analysis:
-
Analyze all stressed samples and a non-stressed control sample by HPLC or LC-MS.
-
Compare the chromatograms to identify new peaks corresponding to degradation products.
-
If using LC-MS, analyze the mass spectra of the new peaks to aid in the identification of the degradation products.
-
Visualizations
Caption: Intended vs. degradation-affected signaling pathway of this compound.
Caption: Experimental workflow for troubleshooting this compound degradation.
Caption: Decision tree for addressing suspected this compound degradation.
References
- 1. echemi.com [echemi.com]
- 2. quora.com [quora.com]
- 3. Hydrolysis of Small Oxo/Hydroxo Molecules Containing High Oxidation State Actinides (Th, Pa, U, Np, Pu): A Computational Study [escholarship.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. database.ich.org [database.ich.org]
Technical Support Center: Understanding Mechanisms of Resistance to BRD-8000.3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding mechanisms of resistance to the EfpA inhibitor, BRD-8000.3.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
| Question | Possible Cause | Suggested Solution |
| My Mycobacterium tuberculosis (Mtb) culture is not showing susceptibility to this compound at expected concentrations. | 1. Pre-existing resistant population: The bacterial culture may contain a subpopulation of mutants with inherent resistance. 2. Spontaneous mutations: Resistance-conferring mutations in the efpA gene may have arisen during the experiment. 3. Incorrect compound concentration: Errors in calculating or preparing the working concentration of this compound. 4. Compound degradation: Improper storage or handling of this compound may lead to its degradation. | 1. Verify with a susceptible control strain: Always include a wild-type Mtb strain known to be susceptible to this compound in your experiments. 2. Sequence the efpA gene: Isolate genomic DNA from the resistant culture and sequence the efpA gene to check for mutations, particularly at codons V319 and A415.[1][2][3] 3. Confirm concentration: Re-calculate and carefully prepare fresh dilutions of this compound. 4. Use fresh compound: Aliquot and store this compound according to the manufacturer's instructions and use a fresh aliquot for your experiment. |
| I have identified a mutation in efpA, but the level of resistance is lower than expected. | 1. Nature of the mutation: Different amino acid substitutions at the same position can confer varying levels of resistance. 2. Experimental conditions: Assay conditions such as media composition and incubation time can influence the apparent level of resistance. 3. Efflux pump expression levels: The expression level of the mutant EfpA may be altered.[4] | 1. Characterize the specific mutation: Compare the observed resistance level with published data for the specific mutation if available. 2. Standardize experimental protocol: Ensure consistent experimental conditions across all assays. 3. Quantify efpA expression: Use RT-qPCR to measure the transcript levels of efpA in the mutant and wild-type strains. |
| My ethidium (B1194527) bromide (EtBr) efflux assay does not show inhibition by this compound. | 1. Uncompetitive inhibition: this compound is an uncompetitive inhibitor of EtBr efflux by EfpA, meaning it binds to the EfpA-EtBr complex.[1][2][3] The experimental setup may not be optimal for detecting this type of inhibition. 2. Incorrect assay parameters: The concentrations of EtBr and this compound may not be in the appropriate range. | 1. Review assay design: Ensure the experimental design is suitable for detecting uncompetitive inhibition. This typically involves pre-incubating the cells with both the substrate (EtBr) and the inhibitor (this compound). 2. Optimize concentrations: Perform a matrix titration of both EtBr and this compound to find the optimal concentrations for observing inhibition. |
Frequently Asked Questions (FAQs)
General Information
What is the mechanism of action of this compound?
This compound is an inhibitor of the essential efflux pump EfpA in Mycobacterium tuberculosis.[1][5][6] It binds to a tunnel within the EfpA transporter that is in contact with the lipid bilayer.[1][5][6] This binding displaces a fatty acid chain of a lipid molecule that is normally bound in the apo structure of EfpA, thereby blocking a likely access route for a natural lipidic substrate.[1][5][6]
What is the primary target of this compound?
The primary target of this compound is the essential efflux pump EfpA (Rv2846c) in M. tuberculosis.[7]
What is the dissociation constant (Kd) of this compound for EfpA?
The observed dissociation constant of this compound for EfpA is approximately 179 ± 32 nM, as determined by ligand-detected proton NMR.[1][2][3]
Resistance Mechanisms
What are the known mechanisms of resistance to this compound?
The primary mechanism of resistance to this compound is the acquisition of mutations in the efpA gene.[1][2][3]
Which specific mutations in efpA are known to confer resistance to this compound?
Mutations leading to amino acid substitutions at positions V319 and A415 in EfpA have been shown to confer resistance to this compound.[1][2][3] Specifically, the V319F and A415V substitutions have been identified.[1][2][3] The V319F mutation, in particular, has been shown to alter the expression level and oligomeric state of EfpA.[4]
Is there cross-resistance between this compound and other EfpA inhibitors like BRD-9327?
No, there is a lack of cross-resistance between this compound and BRD-9327.[1] Mutations that confer resistance to this compound, such as V319F, do not confer resistance to BRD-9327.[1] This is because the two inhibitors have distinct binding sites and mechanisms of inhibition.[1]
Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| Dissociation Constant (Kd) of this compound for EfpA | 179 ± 32 nM | In vitro (Ligand-detected proton NMR) | [1][2][3] |
| MIC90 of this compound | 800 nM | M. tuberculosis (wild-type) | [7] |
| Resolution of cryo-EM structure of EfpA with this compound | 3.45 Å | In vitro | [1][2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is for determining the MIC of this compound against M. tuberculosis using a broth microdilution assay.
Materials:
-
Mid-log phase culture of M. tuberculosis
-
7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound stock solution in DMSO
-
96-well microplates
-
Plate reader for measuring optical density at 600 nm (OD600)
Procedure:
-
Prepare a serial dilution of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a no-drug control (DMSO only) and a no-cell control (broth only).
-
Dilute the mid-log phase Mtb culture to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.
-
Add 100 µL of the bacterial suspension to each well, bringing the total volume to 200 µL.
-
Seal the plates and incubate at 37°C.
-
After a defined incubation period (e.g., 7-14 days), measure the OD600 of each well.
-
The MIC is defined as the lowest concentration of this compound that inhibits bacterial growth by at least 90% compared to the no-drug control.
Sequencing of the efpA Gene to Identify Resistance Mutations
Materials:
-
Genomic DNA isolated from wild-type and potentially resistant M. tuberculosis strains.
-
Primers flanking the efpA gene.
-
PCR reagents (polymerase, dNTPs, buffer).
-
DNA sequencing service.
Procedure:
-
PCR Amplification:
-
Design primers to amplify the entire coding sequence of the efpA gene (Rv2846c).
-
Perform PCR using the isolated genomic DNA as a template.
-
Verify the PCR product by agarose (B213101) gel electrophoresis.
-
-
PCR Product Purification:
-
Purify the PCR product to remove primers and dNTPs using a commercially available kit.
-
-
Sanger Sequencing:
-
Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
-
-
Sequence Analysis:
-
Align the obtained sequences with the wild-type efpA reference sequence to identify any mutations.
-
Visualizations
Caption: Mechanism of action of this compound on the EfpA efflux pump.
Caption: Logical flow of the development of resistance to this compound.
Caption: Experimental workflow for characterizing this compound resistance.
References
- 1. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A. | Broad Institute [broadinstitute.org]
- 7. Large-Scale Chemical-Genetic Strategy Enables the Design of Antimicrobial Combination Chemotherapy in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: EfpA Mutation Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of V319F and A415V mutations in the EfpA gene of Mycobacterium tuberculosis.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the V319F and A415V mutations in EfpA?
The EfpA protein is an essential efflux pump in Mycobacterium tuberculosis, contributing to its intrinsic drug resistance.[1][2][3][4] The V319F mutation, in particular, has been shown to confer resistance to experimental EfpA inhibitors, highlighting its importance in the development of new anti-tubercular drugs. The significance of the A415V mutation is still under investigation but may also play a role in drug susceptibility.
Q2: Which methods can be used to detect the V319F and A415V mutations?
Several molecular biology techniques can be employed to detect these point mutations. The most common and reliable methods are:
-
DNA Sequencing (Sanger Sequencing): This is considered the gold standard for mutation detection as it provides the exact nucleotide sequence of the target region.
-
Allele-Specific PCR (AS-PCR): A rapid and cost-effective method for screening known mutations. It uses primers designed to specifically amplify either the wild-type or the mutant allele.[5]
-
Restriction Fragment Length Polymorphism (RFLP) Analysis: This method is applicable only if the mutation creates or abolishes a restriction enzyme recognition site.[6][7][8]
Q3: How do I choose the best method for my experiment?
The choice of method depends on your specific needs:
-
For definitive confirmation of a mutation, DNA sequencing is the most appropriate method.
-
For screening a large number of samples for a known mutation, Allele-Specific PCR is a more high-throughput and economical option.
-
If a suitable restriction site is affected by the mutation, RFLP can be a simple and straightforward detection method.
Troubleshooting Guides
Allele-Specific PCR (AS-PCR)
Problem: Non-specific amplification (bands in both wild-type and mutant reactions).
-
Possible Cause: The annealing temperature of the PCR is too low, allowing for non-specific primer binding.
-
Solution: Increase the annealing temperature in increments of 1-2°C to enhance primer specificity.
-
-
Possible Cause: The primer design is not optimal.
-
Solution: Redesign primers with the mutation at the 3'-end. Introducing an additional mismatch at the -2 or -3 position from the 3'-end can also increase specificity.
-
Problem: No amplification in the mutant-specific reaction, even with a known mutant sample.
-
Possible Cause: The annealing temperature is too high, preventing the mutant-specific primer from binding.
-
Solution: Decrease the annealing temperature in increments of 1-2°C.
-
-
Possible Cause: The DNA quality is poor.
-
Solution: Purify the genomic DNA sample to remove any PCR inhibitors.
-
DNA Sequencing
Problem: Poor quality sequencing data (high background noise or weak signal).
-
Possible Cause: The DNA template concentration is too low or too high.
-
Solution: Quantify the PCR product used for sequencing and adjust the concentration according to the sequencing facility's guidelines.
-
-
Possible Cause: Presence of unincorporated primers and dNTPs in the sequencing reaction.
-
Solution: Purify the PCR product before sending it for sequencing using a PCR purification kit.
-
Experimental Protocols
DNA Extraction
High-quality genomic DNA is crucial for accurate mutation detection. It is recommended to use a commercial DNA extraction kit for Mycobacterium tuberculosis, following the manufacturer's instructions.
Allele-Specific PCR (AS-PCR) for V319F and A415V Mutations
This protocol is designed based on the efpA gene sequence from Mycobacterium tuberculosis H37Rv.
Primer Design:
Four primers are designed for each mutation: a common reverse primer, a wild-type specific forward primer, and a mutant-specific forward primer. The specificity is conferred by the 3'-end of the forward primers.
Table 1: Allele-Specific PCR Primers for EfpA Mutations
| Mutation | Primer Name | Sequence (5' to 3') |
| V319F | EfpA_V319_WT_F | GGC GTC GGC GCG CTG GTC GCG G |
| EfpA_V319F_Mut_F | GGC GTC GGC GCG CTG GTC GCG T | |
| EfpA_V319_R | GCG GTC GAT GGC GTC GAG G | |
| A415V | EfpA_A415_WT_F | GGC GCG CTG GCG GCG GCC GTG G |
| EfpA_A415V_Mut_F | GGC GCG CTG GCG GCG GCC GTG A | |
| EfpA_A415_R | GCG GTC GTC GGC GAT GTC C |
Note: The 3'-terminal base (in bold) corresponds to the single nucleotide polymorphism (SNP).
PCR Reaction Mix:
| Component | Final Concentration |
| 10x PCR Buffer | 1x |
| dNTPs | 200 µM |
| Forward Primer | 0.5 µM |
| Reverse Primer | 0.5 µM |
| Taq DNA Polymerase | 1.25 units |
| Genomic DNA | 50-100 ng |
| Nuclease-free water | to 25 µL |
PCR Cycling Conditions:
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 5 minutes | 1 |
| Denaturation | 95°C | 30 seconds | \multirow{3}{*}{30-35} |
| Annealing | 62°C | 30 seconds | |
| Extension | 72°C | 30 seconds | |
| Final Extension | 72°C | 5 minutes | 1 |
Expected Results:
The PCR products can be visualized on a 2% agarose (B213101) gel.
-
Wild-type DNA: A band will be present in the reaction with the wild-type specific primer and absent in the mutant-specific primer reaction.
-
Mutant DNA: A band will be present in the reaction with the mutant-specific primer and absent in the wild-type specific primer reaction.
-
Heterozygous DNA: Bands will be present in both reactions.
DNA Sequencing of the efpA Gene
For definitive confirmation of the mutations, the relevant regions of the efpA gene should be amplified by PCR and then sequenced using the Sanger method.
PCR Primers for Sequencing:
These primers are designed to flank the mutation sites.
Table 2: Sequencing Primers for EfpA Mutations
| Mutation | Primer Name | Sequence (5' to 3') | Amplicon Size (bp) |
| V319F | EfpA_Seq_V319_F | GGC GAG AAG GGC TGG ATG AGC | 450 |
| EfpA_Seq_V319_R | GCG GTC GAT GGC GTC GAG G | ||
| A415V | EfpA_Seq_A415_F | GGC GCG CTG GCG GCG GCC GTG | 400 |
| EfpA_Seq_A415_R | GCG GTC GTC GGC GAT GTC C |
PCR Protocol:
Use a standard PCR protocol with a high-fidelity DNA polymerase. The annealing temperature may need to be optimized.
Sequencing Protocol:
The purified PCR products should be sent to a sequencing facility. Both forward and reverse primers should be used for sequencing to ensure accuracy.
Expected Results:
The sequencing chromatogram will show the specific nucleotide change at the codon corresponding to the amino acid position.
-
V319F: A GTC to TTC change at the codon for amino acid 319.
-
A415V: A GCG to GTG change at the codon for amino acid 415.
RFLP Analysis
An in-silico analysis of the efpA gene sequence indicates that the V319F and A415V mutations do not create or abolish any unique restriction enzyme sites. Therefore, RFLP is not a suitable method for detecting these specific mutations.
Visualizations
Caption: Workflow for detecting V319F and A415V mutations in EfpA.
Caption: Principle of Allele-Specific PCR for mutation detection.
References
- 1. NEBcutter -- A restriction analysis tool | HSLS [hsls.pitt.edu]
- 2. microbenotes.com [microbenotes.com]
- 3. abpath.org [abpath.org]
- 4. DNA and RNA codon tables - Wikipedia [en.wikipedia.org]
- 5. labtools.us [labtools.us]
- 6. Allele-Specific PCR Using Fluorescent Probes: Guidelines for Primer Design in Genotyping Applications - Alta DiagnoTech [altadiagnotech.com]
- 7. Sanger Sequencing Steps & Method [sigmaaldrich.com]
- 8. cd-genomics.com [cd-genomics.com]
Technical Support Center: Optimizing BRD-8000.3 Concentration for Maximal EfpA Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing BRD-8000.3 to achieve maximal inhibition of the essential Mycobacterium tuberculosis efflux pump, EfpA. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific inhibitor of the EfpA efflux pump in Mycobacterium tuberculosis.[1][2] It functions by binding to a tunnel within the EfpA transporter that is located near the center of the cell membrane.[3] This binding action physically obstructs the transport pathway, preventing the efflux of substrates.[3][4] Structural studies suggest that this compound displaces a lipid molecule from this tunnel, indicating it likely blocks the access route for natural lipidic substrates.[3][4]
Q2: What is the target affinity and potency of this compound?
A2: this compound binds to EfpA with a dissociation constant (Kd) of 179 ± 32 nM.[3][5] In whole-cell activity against wild-type M. tuberculosis, it has a minimum inhibitory concentration (MIC90) of 800 nM.[3]
Q3: What is the proposed native substrate of EfpA?
A3: While EfpA can transport the small molecule ethidium (B1194527) bromide, its natural substrate is believed to be lipids.[5][6] Structural and functional studies suggest that EfpA may act as a lipid transporter, potentially flipping phospholipids (B1166683) like phosphatidylglycerol from the inner to the outer leaflet of the plasma membrane.[5][7][8]
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO.[2] For example, a stock solution of 40 mg/mL (99.68 mM) can be prepared in DMSO, and sonication is recommended to ensure complete dissolution.[2] For long-term storage, the stock solution in DMSO should be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Quantitative Data Summary
Table 1: Potency and Affinity of this compound
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 179 ± 32 nM | [3][5] |
| MIC90 vs. M. tuberculosis | 800 nM | [3] |
Table 2: Solubility and Storage of this compound
| Parameter | Details | Reference |
| Solubility | ||
| Solvent | DMSO | [2] |
| Concentration | 40 mg/mL (99.68 mM) | [2] |
| Storage (in solution) | ||
| -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration using an Ethidium Bromide (EtBr) Efflux Assay
This protocol describes how to determine the optimal concentration of this compound for EfpA inhibition in a whole-cell mycobacterial assay. The principle is to load bacterial cells with the fluorescent substrate EtBr and then measure the rate of its efflux in the presence of varying concentrations of this compound. A reduction in the efflux rate corresponds to inhibition of EfpA.
Materials:
-
Mycobacterium strain expressing EfpA (e.g., M. smegmatis overexpressing EfpA or a clinical isolate of M. tuberculosis with high EfpA expression)
-
Middlebrook 7H9 broth supplemented with appropriate nutrients (e.g., ADC or OADC)
-
Phosphate Buffered Saline (PBS) with 0.05% Tween 80
-
Ethidium Bromide (EtBr)
-
This compound
-
DMSO (for dissolving this compound)
-
Glucose
-
96-well black, clear-bottom microplates
-
Fluorometric plate reader
Procedure:
-
Prepare Bacterial Culture:
-
Inoculate the chosen mycobacterial strain into 7H9 broth and grow to mid-log phase (OD600 of 0.6-0.8).
-
Harvest the cells by centrifugation and wash twice with PBS containing 0.05% Tween 80.
-
Resuspend the cell pellet in PBS to an OD600 of 0.4.
-
-
Prepare Reagents:
-
Prepare a 1 mg/mL stock solution of EtBr in water.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a 2-fold serial dilution of the this compound stock solution in DMSO to generate a range of concentrations to test (e.g., from 10 mM down to 1 µM).
-
-
EtBr Loading:
-
To the bacterial suspension, add EtBr to a final concentration that is sub-inhibitory (e.g., 1-2 µg/mL).
-
Incubate the cells with EtBr at 37°C for 1 hour in the dark to allow for substrate accumulation.
-
-
Efflux Assay:
-
After loading, centrifuge the cells to remove excess EtBr and resuspend the pellet in PBS.
-
In a 96-well plate, add the EtBr-loaded cells.
-
Add the serially diluted this compound to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤1%).
-
Include the following controls:
-
No inhibitor control: Cells with EtBr and the equivalent volume of DMSO.
-
No energy control: Cells with EtBr, but no glucose added in the next step.
-
Positive control inhibitor (if available): A known efflux pump inhibitor like verapamil (B1683045) or CCCP.
-
-
Initiate efflux by adding glucose to a final concentration of 0.4% to all wells except the "no energy" control.
-
Immediately place the plate in a fluorometric plate reader and measure the fluorescence (Excitation: ~530 nm, Emission: ~590 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity over time for each concentration of this compound.
-
Calculate the initial rate of efflux for each concentration.
-
Plot the percentage of inhibition (relative to the "no inhibitor" control) against the log of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of EfpA efflux activity. The optimal concentration for maximal inhibition will be in the plateau region of this curve.
-
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Guide
Problem 1: No or very low inhibition of EtBr efflux is observed.
References
- 1. researchgate.net [researchgate.net]
- 2. The Mycobacterial Efflux Pump EfpA Can Induce High Drug Tolerance to Many Antituberculosis Drugs, Including Moxifloxacin, in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mycobacterial Efflux Pump EfpA Can Induce High Drug Tolerance to Many Antituberculosis Drugs, Including Moxifloxacin, in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efflux Pump-Mediated Intrinsic Drug Resistance in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
Potential for BRD-8000.3 cytotoxicity in mammalian cell lines
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential cytotoxicity of the novel compound BRD-8000.3 in mammalian cell lines. As this compound is primarily characterized as an inhibitor of the Mycobacterium tuberculosis efflux pump EfpA, its effects on mammalian cells are not yet established. This resource offers troubleshooting guides and frequently asked questions (FAQs) to assist in designing and interpreting cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound has been identified as an inhibitor of the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb). It is believed to function as a lipid transporter. This compound binds to a tunnel within EfpA that contacts the lipid bilayer, thereby blocking the transport function of the pump. This action has shown anti-tuberculosis activity. The direct effects on mammalian cells have not been reported.
Q2: Does this compound have a known homolog in mammalian cells?
A2: There is no known direct homolog of the M. tuberculosis EfpA protein in mammalian cells. However, the possibility of off-target effects on other mammalian transporters or cellular components cannot be ruled out without experimental evidence. Therefore, it is crucial to experimentally determine the cytotoxic profile of this compound in relevant mammalian cell lines.
Q3: How should I begin assessing the cytotoxicity of this compound?
A3: A step-wise approach is recommended. Start with a broad assessment of cell viability across a range of concentrations using a metabolic assay like the MTT assay. Concurrently, use a membrane integrity assay, such as the LDH release assay, to differentiate between cytotoxic and cytostatic effects.[1][2][3][4] If significant cytotoxicity is observed, further investigation into the mechanism of cell death, such as apoptosis, is warranted.
Q4: What are the critical controls to include in my cytotoxicity experiments?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any solvent-induced toxicity.
-
Untreated Control: Cells cultured in medium alone, representing baseline cell viability.
-
Positive Control (for cytotoxicity): Cells treated with a known cytotoxic agent (e.g., staurosporine (B1682477) for apoptosis, or a lysis buffer for LDH assays) to ensure the assay is working correctly.[1][5]
-
Media-only Control (Blank): Wells containing only cell culture medium to measure background absorbance/fluorescence.[1]
Troubleshooting Guides
MTT Assay
Q: My MTT assay results show high variability between replicate wells. What could be the cause?
A: High variability can stem from several factors:
-
Uneven cell seeding: Ensure a homogenous single-cell suspension before plating.
-
Pipetting errors: Use calibrated pipettes and be consistent with your technique.
-
Edge effects: Evaporation in the outer wells of a 96-well plate can concentrate media components and affect cell growth. It is advisable to use the inner 60 wells for experiments and fill the outer wells with sterile PBS or media.
-
Incomplete formazan (B1609692) solubilization: Ensure the formazan crystals are completely dissolved before reading the plate. You may need to increase the incubation time with the solubilization buffer or gently shake the plate.
Q: I am observing a low signal or poor color development in my MTT assay. What should I do?
A: This could be due to:
-
Low cell number: Ensure you are seeding a sufficient number of cells per well for your specific cell line.
-
Reduced metabolic activity: If your cells are quiescent or slow-growing, the MTT reduction will be lower. Consider a longer incubation time with the MTT reagent.
-
Incorrect wavelength: Ensure you are reading the absorbance at the correct wavelength for formazan (typically 570 nm).
LDH Release Assay
Q: My positive control (maximum LDH release) shows a low signal. What is the problem?
A: A low signal in the positive control suggests incomplete cell lysis.
-
Lysis buffer inefficiency: Ensure the lysis buffer is compatible with your cell line and that it is added and mixed correctly.
-
Insufficient incubation time: Allow for adequate incubation time with the lysis buffer to ensure all cells are lysed.
Q: There is a high background signal in my media-only wells.
A: This can be caused by:
-
Phenol (B47542) red in media: Some formulations of cell culture media contain phenol red, which can interfere with the colorimetric readings. Using phenol red-free media for the assay is recommended.
-
Reagent contamination: Ensure all your reagents are fresh and not contaminated.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and appropriate controls (vehicle, untreated) for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[8]
Table 1: Example Data Layout for MTT Assay
| Concentration (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Average Absorbance | % Viability |
| Vehicle Control | 1.25 | 1.28 | 1.22 | 1.25 | 100% |
| This compound (0.1) | 1.23 | 1.26 | 1.21 | 1.23 | 98.4% |
| This compound (1) | 1.15 | 1.18 | 1.12 | 1.15 | 92.0% |
| This compound (10) | 0.85 | 0.88 | 0.82 | 0.85 | 68.0% |
| This compound (100) | 0.45 | 0.48 | 0.42 | 0.45 | 36.0% |
Protocol 2: Assessment of Cytotoxicity using LDH Release Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.[1]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) * 100.
Table 2: Example Data Layout for LDH Assay
| Treatment | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Average Absorbance | % Cytotoxicity |
| Spontaneous Release | 0.25 | 0.28 | 0.22 | 0.25 | 0% |
| This compound (10 µM) | 0.65 | 0.68 | 0.62 | 0.65 | 28.6% |
| This compound (100 µM) | 1.25 | 1.28 | 1.22 | 1.25 | 71.4% |
| Maximum Release | 1.65 | 1.68 | 1.62 | 1.65 | 100% |
Protocol 3: Assessment of Apoptosis via Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[9][10][11][12]
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described previously. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis: After treatment, lyse the cells using a buffer provided with a caspase-3 assay kit.
-
Caspase-3 Reaction: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or a fluorogenic substrate) to the cell lysates.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Signal Detection: Measure the colorimetric or fluorescent signal using a microplate reader.
-
Data Analysis: Compare the signal from this compound-treated cells to the untreated and positive controls to determine the fold-increase in caspase-3 activity.
Visualizations
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cleaved Casapse-3: A Marker of Programmed Cell Death: Novus Biologicals [novusbio.com]
- 11. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 12. assaygenie.com [assaygenie.com]
Improving the stability of BRD-8000.3 stock solutions
Welcome to the technical support center for BRD-8000.3. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of this compound, a specific inhibitor of the Mycobacterium tuberculosis efflux pump EfpA. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and effectiveness of your this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a narrow-spectrum, bactericidal antimycobacterial agent that specifically inhibits the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb).[1] It functions by binding to a tunnel within EfpA that contacts the lipid bilayer, thereby displacing a lipid molecule and blocking the access route for natural lipidic substrates.[1][2] This inhibition of EfpA's lipid transport activity is believed to be the primary mechanism by which this compound exerts its antimycobacterial effects.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] To avoid degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q4: My this compound powder is difficult to dissolve in DMSO. What can I do?
A4: If you encounter solubility issues, ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can reduce its solvating power. You can also try gentle warming of the solution in a 37°C water bath or sonication for 10-15 minutes to aid dissolution. If the compound still does not dissolve, consider preparing a more dilute stock solution.
Q5: My this compound stock solution precipitates when I dilute it in my aqueous assay buffer. How can I prevent this?
A5: This is a common issue known as "salting out," which occurs when a compound that is soluble in an organic solvent like DMSO is rapidly transferred to an aqueous environment. To prevent precipitation, it is crucial to perform serial dilutions of your high-concentration DMSO stock solution in 100% DMSO first to get closer to your final desired concentration. Then, add this lower-concentration DMSO stock to your aqueous buffer with gentle mixing. This gradual change in solvent polarity helps to keep the compound in solution. Ensure the final concentration of DMSO in your assay is as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound stock solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound powder will not dissolve in DMSO. | 1. Hygroscopic DMSO: DMSO has absorbed water from the atmosphere, reducing its solvating capacity. 2. Low Temperature: The ambient temperature is too low to facilitate dissolution. 3. Concentration Exceeds Solubility Limit: The desired concentration is higher than the solubility of this compound in DMSO. | 1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO. 2. Gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing. 3. Try preparing a more dilute stock solution (e.g., 5 mM instead of 10 mM). |
| Precipitation observed in the DMSO stock solution after storage. | 1. Water Contamination: Moisture has entered the stock solution vial, causing the compound to precipitate over time. 2. Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and promote precipitation. | 1. Ensure the vial is tightly sealed and stored in a dry environment. Use of a desiccant is recommended. 2. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. |
| Precipitation occurs upon dilution of the DMSO stock into aqueous buffer. | 1. Rapid Change in Solvent Polarity ("Salting Out"): The hydrophobic compound is rapidly introduced into a polar aqueous environment. 2. Final DMSO Concentration is Too Low: The final concentration of DMSO in the aqueous solution is insufficient to maintain the solubility of this compound. | 1. Perform serial dilutions of the stock solution in 100% DMSO to a lower concentration before the final dilution into the aqueous buffer. 2. Ensure the final DMSO concentration in the assay medium is sufficient to maintain solubility while being non-toxic to cells (typically ≤ 0.5%). |
| Inconsistent experimental results. | 1. Degradation of this compound: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate Pipetting of Viscous DMSO: The viscosity of DMSO can lead to pipetting errors, especially with small volumes. | 1. Prepare a fresh stock solution from powder. Always aliquot new stock solutions to minimize handling. 2. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Solvent/Conditions | Source |
| Molecular Weight | 401.3 g/mol | - | [3] |
| Solubility in DMSO | ≥ 2.5 mg/mL (~6.23 mM) | DMSO | [1] |
| 40 mg/mL (~99.68 mM) | DMSO (with sonication) | [3] | |
| 50 mg/mL (~124.6 mM) | DMSO (with ultrasonication) | - | |
| MIC90 vs. M. tuberculosis | 800 nM | - | - |
| Dissociation Constant (Kd) for EfpA | 179 ± 32 nM | Ligand detected proton NMR | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 401.3 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 401.3 g/mol = 0.004013 g = 4.013 mg.
-
-
-
Weigh the this compound:
-
Carefully weigh out 4.013 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous, high-purity DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure all solid has dissolved.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes or gently warm it at 37°C for 5-10 minutes with intermittent vortexing until the solution is clear.
-
-
Aliquot and Store:
-
Once the this compound is completely dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Dilution of this compound for a Cell-Based Assay
This protocol describes the dilution of the 10 mM DMSO stock solution to a final concentration of 1 µM in a cell culture medium, with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Anhydrous, high-purity DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare an intermediate dilution in DMSO:
-
Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.
-
Pipette 90 µL of DMSO into a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM this compound stock solution.
-
Mix well by pipetting up and down.
-
-
-
Prepare a second intermediate dilution in DMSO:
-
Prepare a 100 µM intermediate stock by diluting the 1 mM stock 1:10 in DMSO.
-
Pipette 90 µL of DMSO into a new sterile microcentrifuge tube.
-
Add 10 µL of the 1 mM this compound intermediate solution.
-
Mix well by pipetting up and down.
-
-
-
Prepare the final working solution in cell culture medium:
-
To achieve a final concentration of 1 µM this compound in your cell culture medium, you will perform a 1:100 dilution of the 100 µM intermediate stock. This will also result in a final DMSO concentration of 1%. To achieve a 0.1% final DMSO concentration, a 1:1000 dilution of the 100 µM stock would be needed, resulting in a 100 nM final concentration of this compound. For a 1 µM final concentration with 0.1% DMSO, a 1 mM intermediate stock would be used for a 1:1000 final dilution.
-
For a 1 mL final volume:
-
Pipette 999 µL of pre-warmed cell culture medium into a sterile tube.
-
Add 1 µL of the 1 mM this compound intermediate stock solution.
-
Mix gently by inverting the tube or by gentle vortexing.
-
-
-
Add to cells:
-
The 1 µM this compound working solution is now ready to be added to your cell-based assay. Remember to include a vehicle control containing 0.1% DMSO in your experiment.
-
Visualizations
Caption: Workflow for preparing a stable this compound stock solution.
Caption: Logical workflow to prevent precipitation of this compound.
References
Addressing variability in EfpA expression levels in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in the expression levels of Mycobacterium tuberculosis EfpA and Enterococcus faecalis EbpA.
I. Mycobacterium tuberculosis EfpA Expression
EfpA is an essential efflux pump in Mycobacterium tuberculosis and a member of the Major Facilitator Superfamily (MFS) of transporters. It is implicated in drug resistance, making it a crucial target for tuberculosis research.[1][2]
Troubleshooting Guide: M. tuberculosis EfpA Expression
Question: My EfpA expression is very low or undetectable. What are the possible causes and solutions?
Answer:
Low or no expression of a membrane protein like EfpA is a common issue. Here are several factors to investigate:
-
Codon Usage: M. tuberculosis has a high GC content (65-70%), which can lead to poor expression in E. coli due to differences in codon usage.
-
Solution: Synthesize a codon-optimized version of the efpA gene for your expression host (e.g., E. coli). This has been shown to increase recombinant protein production of mycobacterial genes by four- to six-fold.[3]
-
-
Host Cell Toxicity: Overexpression of membrane proteins can be toxic to the host cells, leading to cell death and low protein yields.
-
Inefficient Transcription or Translation: The promoter may not be strong enough, or the mRNA may be unstable.
-
Solution: Ensure you are using a strong promoter suitable for your host (e.g., T7 promoter in E. coli BL21(DE3)). Check for any secondary structures in the 5' untranslated region of your mRNA that might hinder ribosome binding.
-
-
Protein Instability and Degradation: EfpA might be rapidly degraded by host cell proteases.
-
Solution: Perform expression at lower temperatures and add protease inhibitors during cell lysis.
-
Question: My EfpA protein is expressed, but it's insoluble and forms inclusion bodies. How can I improve its solubility?
Answer:
Inclusion body formation is a frequent challenge with heterologously expressed proteins, especially membrane proteins.
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., to 16-20°C) slows down protein synthesis, which can promote proper folding.
-
Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein like Maltose-Binding Protein (MBP) to EfpA can significantly improve its solubility. Studies have shown that MBP fusions can lead to high-yield expression (≥30 mg/L) of soluble M. tuberculosis membrane proteins.[6]
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your target protein.
-
Optimize Lysis and Solubilization: Use a well-buffered solution with an ionic strength equivalent to 300–500 mM NaCl during purification.[5] Screen different detergents and their concentrations to find the optimal conditions for extracting EfpA from the membrane.
Frequently Asked Questions (FAQs): M. tuberculosis EfpA
What is the function of EfpA in M. tuberculosis?
EfpA is an efflux pump that contributes to drug tolerance by exporting antibiotics out of the bacterial cell. Its expression is induced in response to drugs like isoniazid (B1672263).[2] It is also an essential protein for the regrowth of M. tuberculosis following isoniazid exposure.[2]
How is efpA gene expression regulated in M. tuberculosis?
The expression of efpA is negatively regulated by the histone-like protein Lsr2, which binds to AT-rich sequences in the genome.[7][8][9] Lsr2 acts as a global transcriptional regulator, and its binding represses the expression of efpA.[7][8] Exposure to certain antibiotics, such as isoniazid, can induce the expression of efpA.[2]
What expression systems are suitable for producing EfpA?
E. coli is a commonly used host for the heterologous expression of mycobacterial proteins. However, due to challenges like codon bias and protein folding, using a more closely related, non-pathogenic host like Mycobacterium smegmatis can be advantageous.[1] For structural studies, expression in human Expi293F cells with a C-terminal GFP and Strep tag has also been successful.[10]
Quantitative Data on M. tuberculosis EfpA Expression
| Condition | Fold Change in efpA mRNA Expression | Host Organism | Reference |
| Constitutive Overexpression | 7.4-fold increase | M. smegmatis | [11] |
| Isoniazid (INH) Exposure | Increased expression | M. tuberculosis | [2] |
| Overexpression of Lsr2 | Repression of INH-induced expression | M. tuberculosis | [7] |
| Overexpression in M. bovis BCG | 8-fold higher resistance to isoniazid | M. smegmatis | [11] |
Experimental Protocols: M. tuberculosis EfpA
Protocol for Heterologous Expression of EfpA in M. smegmatis
This protocol is adapted from methodologies described for expressing mycobacterial membrane proteins.[1]
-
Cloning: Clone the codon-optimized efpA gene into a suitable mycobacterial expression vector, such as pM261, under the control of an acetamide-inducible promoter.
-
Transformation: Electroporate the expression plasmid into M. smegmatis mc²155 competent cells.
-
Culture Growth:
-
Inoculate a starter culture of the transformed M. smegmatis in LB medium supplemented with 0.05% Tween 80 and 0.2% glycerol.
-
Grow at 37°C with shaking for 12 hours.
-
Use the starter culture to inoculate a larger volume of the same medium.
-
-
Induction:
-
When the culture reaches the mid-log phase of growth, add 0.2% acetamide (B32628) to induce protein expression.
-
Continue to grow the culture for an additional 48 hours at 25°C.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Lyse the cells using a French press or sonication.
-
-
Membrane Fractionation and Solubilization:
-
Centrifuge the cell lysate at a low speed to remove unbroken cells and debris.
-
Isolate the membrane fraction by ultracentrifugation of the supernatant.
-
Resuspend the membrane pellet and solubilize the membrane proteins using a detergent (e.g., DDM, LDAO). The optimal detergent and concentration should be determined empirically.
-
-
Purification:
-
Clarify the solubilized membrane fraction by ultracentrifugation.
-
Purify the His-tagged EfpA protein from the supernatant using immobilized metal affinity chromatography (IMAC).
-
Further purify the protein using size-exclusion chromatography.
-
Signaling Pathway and Workflow Diagrams
Caption: Regulation of EfpA expression in M. tuberculosis.
References
- 1. pnas.org [pnas.org]
- 2. EfpA is required for regrowth of Mycobacterium tuberculosis following isoniazid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Production of Recombinant Mycobacterium tuberculosis Antigens in Escherichia coli by Replacement of Low-Usage Codons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 6. Expression of membrane proteins from Mycobacterium tuberculosis in Escherichia coli as fusions with maltose binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional Regulation of Multi-Drug Tolerance and Antibiotic-Induced Responses by the Histone-Like Protein Lsr2 in M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lsr2 is a nucleoid-associated protein that targets AT-rich sequences and virulence genes in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lsr2 of Mycobacterium tuberculosis is a DNA-bridging protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structures of the Mycobacterium tuberculosis efflux pump EfpA reveal the mechanisms of transport and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mycobacterial Efflux Pump EfpA Can Induce High Drug Tolerance to Many Antituberculosis Drugs, Including Moxifloxacin, in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of EfpA Inhibitors: BRD-8000.3 and BRD-9327
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two novel inhibitors of the essential Mycobacterium tuberculosis (Mtb) efflux pump, EfpA: BRD-8000.3 and BRD-9327. The following sections present a comprehensive overview of their efficacy, mechanisms of action, and the experimental data supporting their potential as antitubercular agents.
Executive Summary
This compound and BRD-9327 are both inhibitors of the EfpA efflux pump, a critical component for Mtb survival. While both compounds target the same protein, they exhibit distinct mechanisms of inhibition and binding sites, leading to a synergistic interaction and a promising strategy to combat drug resistance. This compound is a narrow-spectrum, bactericidal agent with potent activity against wild-type Mtb.[1] In contrast, BRD-9327 displays weak activity against wild-type Mtb but is effective against an EfpA hypomorph, highlighting its different mode of action.[2] A key finding is the collateral sensitivity observed between the two compounds, where resistance to one agent can increase susceptibility to the other. This synergistic relationship presents a significant advantage in overcoming drug resistance.
Data Presentation
The following tables summarize the available quantitative data for this compound and BRD-9327, focusing on their minimum inhibitory concentrations (MICs) and synergistic effects.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Compound | Organism | Strain | MIC |
| This compound | M. tuberculosis | Wild-type | 800 nM |
| BRD-9327 | M. tuberculosis | Wild-type | >50 µM |
| BRD-9327 | M. tuberculosis | EfpA hypomorph | 6.25 µM |
| BRD-9327 | M. marinum | Wild-type | 25 µM |
| This compound | M. marinum | BRD-9327 Resistant | 2-fold decrease |
Table 2: Synergistic Activity
| Combination | Method | Result | Fractional Inhibitory Concentration (FIC) Index |
| This compound + BRD-9327 | Checkerboard Assay | Synergistic | Not explicitly reported, but synergy is confirmed. |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A mid-log phase culture of Mycobacterium is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium, such as Middlebrook 7H9 supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Preparation of Drug Dilutions: The test compounds (this compound and BRD-9327) are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the drug dilution is inoculated with the bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for a defined period (typically 7-14 days for mycobacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.
Checkerboard Assay for Synergy Testing
This assay is used to assess the interaction between two antimicrobial agents.
-
Plate Setup: A 96-well plate is prepared with serial dilutions of this compound along the rows and serial dilutions of BRD-9327 along the columns. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension as described in the broth microdilution assay.
-
Incubation: The plate is incubated under the same conditions as the MIC assay.
-
Data Analysis: The growth in each well is assessed, and the Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, or antagonism). The FIC is calculated as follows: FIC of Drug A = (MIC of A in combination) / (MIC of A alone); FIC of Drug B = (MIC of B in combination) / (MIC of B alone). The FIC index is the sum of the individual FICs. A FIC index of ≤ 0.5 is generally considered synergistic. While the specific FIC index for the combination of this compound and BRD-9327 has not been reported in the reviewed literature, the synergistic relationship has been established.[3][4]
Ethidium (B1194527) Bromide Efflux Assay
This assay measures the ability of the EfpA efflux pump to extrude a fluorescent substrate, ethidium bromide (EtBr), and the inhibitory effect of the test compounds.
-
Cell Loading: Mycobacterium cells are loaded with EtBr in the presence of an efflux pump inhibitor (e.g., verapamil) to maximize intracellular accumulation.
-
Washing: The cells are washed to remove extracellular EtBr and the inhibitor.
-
Initiation of Efflux: The cells are resuspended in a buffer containing a carbon source (e.g., glucose) to energize the efflux pumps. The test compounds (this compound or BRD-9327) are added at desired concentrations.
-
Fluorescence Monitoring: The decrease in intracellular fluorescence, corresponding to the efflux of EtBr, is monitored over time using a fluorometer.
-
Data Analysis: The rate of EtBr efflux in the presence of the inhibitors is compared to the rate in the absence of inhibitors to determine their efficacy in blocking the EfpA pump.
Mandatory Visualization
Signaling Pathway of EfpA Inhibition
Caption: Distinct binding sites of this compound and BRD-9327 on the EfpA efflux pump.
Experimental Workflow for Synergy Testing
Caption: Workflow for determining the synergistic interaction between this compound and BRD-9327.
Logical Relationship of Collateral Sensitivity
Caption: Resistance to one EfpA inhibitor increases susceptibility to the other.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Efflux Activity Differentially Modulates the Levels of Isoniazid and Rifampicin Resistance among Multidrug Resistant and Monoresistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
BRD-8000.3 Versus Other Known Efflux Pump Inhibitors in Tuberculosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) poses a significant global health threat, necessitating the development of novel therapeutic strategies. One promising approach is the inhibition of mycobacterial efflux pumps, which actively extrude antimicrobial agents from the bacterial cell, thereby contributing to drug resistance. This guide provides a comparative analysis of a novel efflux pump inhibitor, BRD-8000.3, against other well-known inhibitors—verapamil, reserpine (B192253), carbonyl cyanide m-chlorophenylhydrazone (CCCP), and thioridazine—in the context of Mycobacterium tuberculosis (Mtb).
Executive Summary
This compound is a potent inhibitor of the essential Mtb efflux pump EfpA, demonstrating significant whole-cell activity. Unlike many other efflux pump inhibitors that exhibit broad and sometimes non-specific activity, this compound was identified through a targeted chemical genetics screen, suggesting a more specific mechanism of action. This guide will delve into the comparative efficacy, mechanisms, and experimental data supporting the potential of this compound as a valuable tool in the fight against tuberculosis.
Comparative Analysis of Efflux Pump Inhibitors
The following tables summarize the quantitative data on the performance of this compound and other known efflux pump inhibitors against Mycobacterium tuberculosis.
Table 1: In Vitro Activity of Efflux Pump Inhibitors Against M. tuberculosis
| Compound | Target Efflux Pump(s) | MIC90 (µM) against Mtb | Cytotoxicity | Key Findings |
| This compound | EfpA | 0.8 | Data not available in reviewed sources | Potent and specific inhibitor identified through chemical genetics. |
| Verapamil | Multiple, including P-glycoprotein homologs | ~180 (against H37Rv) | Well-characterized calcium channel blocker with known side effects | Potentiates activity of multiple anti-TB drugs, including bedaquiline (B32110) and clofazimine.[1][2] |
| Reserpine | PmrA, other ABC transporters | >160 (against H37Rv) | Antihypertensive with significant neurological side effects | Can reduce MIC of isoniazid (B1672263) and ciprofloxacin (B1669076) in some clinical isolates.[3] |
| CCCP | Disrupts proton motive force (non-specific) | Not typically used as a standalone antibiotic | Highly cytotoxic to mammalian cells | A research tool to demonstrate the role of proton motive force-dependent efflux.[4] |
| Thioridazine | Multiple, including NorA | 6 - 32 mg/L | Antipsychotic with cardiotoxicity concerns | Shows synergistic effects with first-line anti-TB drugs.[5] |
Table 2: Potentiation of Anti-TB Drug Activity by Efflux Pump Inhibitors
| Efflux Pump Inhibitor | Anti-TB Drug | Fold Reduction in MIC | Mtb Strain(s) | Reference |
| This compound & BRD-9327 | Synergistic with each other | Not quantified in reviewed sources | Mtb | [3][6] |
| Verapamil | Bedaquiline | 8- to 16-fold | Drug-susceptible and drug-resistant clinical isolates | [7] |
| Verapamil | Clofazimine | 8- to 16-fold | Drug-susceptible and drug-resistant clinical isolates | [7] |
| Verapamil | Isoniazid | 2- to 16-fold | INH-resistant isolates | |
| Verapamil | Rifampicin | 2- to 8-fold | RIF-resistant isolates | |
| Reserpine | Isoniazid | Up to 100-fold | INH-susceptible Mtb with induced resistance | [3] |
| Thioridazine | Isoniazid | Can reverse high-level induced resistance | INH-resistant Mtb | [8] |
| Thioridazine | Rifampicin | Not quantified in reviewed sources | Mtb |
Mechanisms of Action
This compound
This compound acts as an uncompetitive inhibitor of the EfpA efflux pump.[6] Cryo-electron microscopy has revealed that this compound binds within a tunnel of EfpA that is in contact with the lipid bilayer, displacing a bound lipid molecule.[6] This suggests that this compound blocks an access route for natural lipid substrates of the pump.[6] A structurally distinct compound, BRD-9327, also inhibits EfpA but through a different mechanism, and the two act synergistically.[3][6]
Verapamil
Verapamil is a calcium channel blocker that also inhibits efflux pumps in both mammalian and bacterial cells, likely by interacting with P-glycoprotein homologs.[9] It has been shown to potentiate the activity of several anti-TB drugs, including bedaquiline and clofazimine, by increasing their intracellular concentration.[1][2] Interestingly, its adjunctive effect in vivo may also be due to the inhibition of mammalian drug transporters, leading to increased systemic exposure of the co-administered anti-TB drug.[1]
Reserpine
An older antihypertensive drug, reserpine, has been shown to inhibit efflux pumps in various bacteria, including Mtb. It is thought to target ABC transporters like PmrA.[9] While it can potentiate the activity of some antibiotics, its clinical utility is limited by its significant side effects.
Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP)
CCCP is a protonophore that disrupts the proton motive force (PMF) across the bacterial cell membrane.[4] As many efflux pumps in Mtb are PMF-dependent, CCCP acts as a non-specific inhibitor of their function. Due to its high toxicity to mammalian cells, it is exclusively used as a research tool to study efflux pump activity.[4]
Thioridazine
This antipsychotic medication has been repurposed as an efflux pump inhibitor.[10] Its mechanism is multifactorial, including the inhibition of bacterial efflux pumps and the enhancement of the host's intracellular killing of Mtb.[8][11] It has shown synergistic effects with first-line anti-TB drugs.[5]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the efflux pump inhibitors and their effect on the MIC of anti-TB drugs are typically determined using the broth microdilution method.
-
Bacterial Culture: M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
Plate Preparation: 96-well microtiter plates are prepared with serial dilutions of the test compounds (efflux pump inhibitors and/or anti-TB drugs).
-
Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 105 CFU/mL) and added to the wells.
-
Incubation: Plates are incubated at 37°C for 7-14 days.
-
Readout: Bacterial growth is assessed visually or by using a growth indicator such as resazurin. The MIC is defined as the lowest concentration of the compound that inhibits visible growth.
-
Potentiation Assay: To determine the effect of an efflux pump inhibitor on an anti-TB drug, a checkerboard titration is often performed with varying concentrations of both compounds. A fractional inhibitory concentration index (FICI) is calculated to determine if the interaction is synergistic, additive, or antagonistic.
Ethidium (B1194527) Bromide Efflux Assay
This real-time fluorescence-based assay is commonly used to measure the activity of efflux pumps.
-
Cell Preparation: M. tuberculosis cells are grown to mid-log phase, harvested by centrifugation, and washed with phosphate-buffered saline (PBS).
-
Loading with Ethidium Bromide: The cells are resuspended in PBS containing a sub-inhibitory concentration of ethidium bromide (EtBr), a fluorescent substrate of many efflux pumps. The cells are incubated to allow for EtBr accumulation.
-
Efflux Initiation: Efflux is initiated by the addition of an energy source, typically glucose. In parallel, the effect of an efflux pump inhibitor is tested by adding it to the cell suspension.
-
Fluorescence Monitoring: The fluorescence of the cell suspension is monitored in real-time using a fluorometer. Active efflux results in a decrease in intracellular EtBr and a corresponding decrease in fluorescence. The presence of an effective efflux pump inhibitor will block this decrease.
Visualizations
Caption: Mechanism of Efflux Pump Inhibition in M. tuberculosis.
Caption: General Experimental Workflow for Comparing Efflux Pump Inhibitors.
Conclusion
This compound represents a promising new lead in the development of efflux pump inhibitors for tuberculosis therapy. Its high potency and specific targeting of the essential EfpA pump distinguish it from many of the older, repurposed drugs that have been investigated as efflux pump inhibitors. While verapamil, thioridazine, and reserpine have demonstrated the potential of efflux pump inhibition as a strategy to combat drug resistance in Mtb, their clinical application is often hampered by off-target effects and toxicity. The targeted discovery of compounds like this compound paves the way for the development of more specific and potentially safer adjunctive therapies to enhance the efficacy of current and future anti-TB regimens. Further research is warranted to fully elucidate the synergistic potential of this compound with a broader range of anti-TB drugs and to evaluate its in vivo efficacy and safety profile.
References
- 1. Verapamil Increases the Bioavailability and Efficacy of Bedaquiline but Not Clofazimine in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. biorxiv.org [biorxiv.org]
- 4. ijcmas.com [ijcmas.com]
- 5. Thioridazine: resurrection as an antimicrobial agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. Thioridazine Is an Efflux Pump Inhibitor in Mycobacterium avium Complex but of Limited Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
Validation of BRD-8000.3's Specificity for the Essential Efflux Pump EfpA in Mycobacterium tuberculosis
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the experimental data validating the specificity of BRD-8000.3, a potent inhibitor of the essential Mycobacterium tuberculosis (Mtb) efflux pump, EfpA. EfpA is a critical protein for Mtb survival and has been identified as a promising target for novel anti-tubercular drugs.[1][2] Understanding the specific interaction between this compound and EfpA is crucial for the development of targeted therapeutics. This document summarizes key validation experiments, compares this compound with another EfpA inhibitor, and provides detailed experimental protocols.
Comparative Analysis of EfpA Inhibitors
To establish the specificity of this compound, it is useful to compare its properties with those of another well-characterized, yet structurally distinct, EfpA inhibitor, BRD-9327.[1][3] This comparison highlights the unique binding mode and mechanism of action of this compound.
| Feature | This compound | BRD-9327 |
| Binding Site | Binds in a hydrophobic tunnel (tunnel 2) within the transmembrane domain, displacing a lipid molecule.[1][3][4][5][6] | Binds within the external vestibule of the transporter, near the opening of a different tunnel (tunnel 6).[1][3] |
| Mechanism of Action | Competitively inhibits the binding of lipid substrates by blocking an access route from the lipid bilayer.[1][3][4][7] | Thought to inhibit the conformational changes of EfpA necessary for substrate efflux (the "alternate access" mechanism).[1][5][8] |
| Resistance Mutations | Resistance is conferred by mutations such as V319F and A415V in EfpA.[1][3][9][10] | Mutations conferring resistance to this compound do not confer resistance to BRD-9327, indicating a different binding site and mechanism.[1][3] |
| Inhibition of EtBr Efflux | Uncompetitive inhibitor of ethidium (B1194527) bromide (EtBr) efflux.[1][3] | Also an uncompetitive inhibitor of EtBr efflux, suggesting both compounds may inhibit the transporter's dynamic motions.[1] |
| Binding Affinity (Kd) | 179 ± 32 nM (determined by ligand-detected NMR).[1][3] | Not explicitly stated in the provided context. |
| Whole-Cell Activity (MIC90) | 800 nM against wild-type Mtb.[1][10] | Identified as a structurally distinct EfpA inhibitor.[1][3] |
Experimental Validation of this compound Specificity
A multi-faceted approach was employed to unequivocally demonstrate that EfpA is the direct target of this compound.
These assays confirmed the direct physical interaction between this compound and EfpA.
-
Ligand-Detected Proton NMR: This technique was used to confirm the binding of this compound to EfpA and to quantify the binding affinity. The dissociation constant (Kd) was determined to be 179 ± 32 nM, indicating a high-affinity interaction.[1][3]
-
Cryo-Electron Microscopy (Cryo-EM): The high-resolution structure of the EfpA-BRD-8000.3 complex was solved to 3.45 Å.[1][3][8][9] This provided a detailed atomic-level view of the binding site, revealing that this compound binds within a tunnel that contacts the lipid bilayer.[1][3][4][5][6] The structure also showed that this compound displaces a phosphatidylglycerol molecule, supporting its proposed mechanism of action.[1][3]
These experiments provided in-vivo evidence of EfpA as the target of this compound.
-
Whole-Cell Activity: this compound exhibits potent activity against whole Mtb cells, with a minimum inhibitory concentration (MIC90) of 800 nM.[1][10]
-
Resistant Mutant Generation and Analysis: Spontaneous mutations in the efpA gene, specifically V319F and A415V, were found to confer resistance to this compound.[1][3][9][10] The locations of these mutations in the cryo-EM structure are consistent with their role in disrupting the binding of this compound.[9][10] This provides strong genetic evidence that EfpA is the direct target.
These assays demonstrated that this compound inhibits the biological function of EfpA.
-
In Vitro Lipid Transport Assay: Functional studies have shown that EfpA acts as a lipid transporter.[2][9] Critically, the addition of this compound was shown to inhibit this lipid transport activity, directly linking the compound to the protein's function.[2][9]
Experimental Protocols
A detailed description of the methodologies used in the key validation experiments is provided below.
-
Protein Preparation: EfpA was expressed and purified from Escherichia coli.
-
NMR Spectroscopy: A series of ¹H NMR spectra of this compound were acquired in the presence of increasing concentrations of EfpA.
-
Data Analysis: The intensity of the aromatic proton signals of this compound was monitored. A decrease in signal intensity upon addition of EfpA indicates binding. The fractional occupancy was calculated and fitted to a standard bimolecular binding model to determine the dissociation constant (Kd).[1][3]
-
Sample Preparation: The purified EfpA-BRD-8000.3 complex was applied to cryo-EM grids and vitrified.
-
Data Collection: Movies were recorded on a Titan Krios electron microscope equipped with a K3 Summit detector.[1]
-
Image Processing: The recorded movies were processed using standard single-particle analysis software to reconstruct a three-dimensional density map of the complex.
-
Model Building: An atomic model of the EfpA-BRD-8000.3 complex was built into the cryo-EM density map.[1]
-
Generation of Resistant Mutants: M. tuberculosis cultures were exposed to sub-lethal concentrations of this compound to select for spontaneous resistant mutants.
-
Whole-Genome Sequencing: The genomes of the resistant mutants were sequenced to identify the genetic basis of resistance.
-
Identification of Mutations: Mutations were consistently found in the efpA gene, such as those leading to the V319F and A415V amino acid substitutions.[1][3][9][10]
-
Proteoliposome Reconstitution: Purified EfpA was reconstituted into liposomes containing a fluorescently labeled lipid substrate.
-
Transport Initiation: The transport reaction was initiated by adding an energy source (e.g., ATP).
-
Inhibition: The assay was performed in the presence and absence of this compound.
-
Detection: The transport of the fluorescently labeled lipid was monitored over time using a fluorescence-based readout. A decrease in the rate of transport in the presence of this compound indicates inhibition of EfpA's function.[9]
Visualizations
Caption: Experimental workflow for validating the specificity of this compound for EfpA.
Caption: Proposed mechanism of this compound inhibition of EfpA-mediated lipid transport.
References
- 1. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A. | Broad Institute [broadinstitute.org]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. pnas.org [pnas.org]
- 10. osti.gov [osti.gov]
Unveiling the Resistance Profile of BRD-8000.3: A Comparative Guide to Cross-Resistance with Other Antibiotics
For Immediate Release
A comprehensive analysis of cross-resistance patterns between the novel antitubercular agent BRD-8000.3 and other antibiotics reveals a promising profile characterized by collateral sensitivity with a structurally related compound and a lack of cross-resistance to the frontline drug isoniazid (B1672263). This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data and protocols, to inform the strategic development of new therapeutic regimens against Mycobacterium tuberculosis (M. tb).
This compound is a potent inhibitor of the essential mycobacterial efflux pump EfpA.[1][2] Efflux pumps are a significant mechanism of drug resistance in bacteria, actively transporting antibiotics out of the cell and reducing their efficacy. The development of inhibitors for these pumps, such as this compound, represents a critical strategy to combat antibiotic resistance. This guide delves into the crucial aspect of cross-resistance, a phenomenon where resistance to one antibiotic confers resistance to others.
Collateral Sensitivity: A Synergistic Relationship with BRD-9327
Notably, studies have revealed a relationship of collateral sensitivity between this compound and another EfpA inhibitor, BRD-9327.[1][3] Collateral sensitivity is a desirable outcome where the development of resistance to one drug leads to increased susceptibility to another. This opens avenues for combination therapies that can mitigate the emergence of resistance.
Experimental data from studies on Mycobacterium marinum (M. marinum), a close relative and valuable model for M. tb, demonstrates this reciprocal relationship. Resistance to this compound not only fails to confer resistance to BRD-9327 but in some instances, enhances its activity. Conversely, resistance to BRD-9327 can lead to hypersensitivity to this compound.[3]
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and BRD-9327 against Wild-Type and Resistant M. marinum
| Compound | Strain | Genotype | MIC (µM) | Fold Change in MIC |
| This compound | Wild-Type | efpA WT | 6.25 | - |
| Resistant | efpA (V319M) | >100 | >16 | |
| BRD-9327 | Wild-Type | efpA WT | 25 | - |
| This compound Resistant | efpA (V319M) | 6.25 | ↓ 4-fold (Collateral Sensitivity) | |
| This compound | BRD-9327 Resistant | efpA (G328C/D, A339T) | Varies | ↓ 2-fold (Collateral Sensitivity) |
Data compiled from publicly available research.[3]
Investigating Cross-Resistance with Standard Antitubercular Drugs
A critical question for any new antibiotic candidate is its potential for cross-resistance with existing therapies. Overexpression of the EfpA pump in M. smegmatis, using the gene from M. bovis BCG, has been shown to increase the MICs of several first- and second-line anti-TB drugs, including isoniazid and rifampicin, suggesting a potential for broad-spectrum efflux-mediated resistance.[4]
However, direct evidence on this compound-resistant M. tb strains is more nuanced. A key finding is that a this compound-resistant mutant of M. tb did not exhibit a change in the MIC for isoniazid.[5] This suggests that the specific mutation conferring resistance to this compound does not impact the activity of this crucial first-line drug.
Further comprehensive studies are required to establish a complete cross-resistance profile of this compound with a wider array of anti-TB agents.
Experimental Workflow for Assessing Cross-Resistance
The following diagram illustrates a typical experimental workflow for evaluating cross-resistance and collateral sensitivity between antibiotic compounds.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for M. tuberculosis.[6][7]
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
Sterile 96-well U-bottom microtiter plates
-
Antibiotic stock solutions (e.g., this compound, isoniazid)
-
M. tuberculosis H37Rv (or other relevant strains)
-
Sterile distilled water with 0.05% Tween 80
-
Glass beads (2-3 mm)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer/nephelometer
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer a few colonies of M. tuberculosis from a fresh culture into a tube containing 3-4 ml of sterile distilled water with Tween 80 and glass beads.
-
Vortex for 1-2 minutes to break up clumps.
-
Let the suspension stand for 30 minutes to allow larger clumps to settle.
-
Transfer the supernatant to a new sterile tube and adjust the turbidity to a 0.5 McFarland standard using a spectrophotometer or nephelometer. This corresponds to approximately 1 x 10⁷ CFU/ml.
-
Prepare a 1:100 dilution of the 0.5 McFarland suspension in 7H9 broth to obtain a final inoculum of approximately 1 x 10⁵ CFU/ml.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of each antibiotic in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µl.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add 100 µl of the final bacterial inoculum to each well (except the sterility control), bringing the total volume to 200 µl.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7-21 days.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth. Growth can be assessed visually or by using a resazurin-based assay.
-
Checkerboard Assay for Synergy Testing
This protocol is a standard method to assess the interaction between two antimicrobial agents.[8][9][10][11]
Procedure:
-
Plate Setup:
-
In a 96-well plate, prepare serial two-fold dilutions of Antibiotic A (e.g., this compound) along the x-axis (columns) and Antibiotic B (e.g., BRD-9327) along the y-axis (rows) in 7H9 broth. Each well will contain a unique combination of concentrations of the two drugs.
-
Include wells with serial dilutions of each antibiotic alone to determine their individual MICs in the same experiment.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the M. tuberculosis suspension as described in the MIC protocol.
-
Incubate under the same conditions.
-
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) for each combination that shows no visible growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or indifferent effect
-
FICI > 4: Antagonism
-
-
Conclusion
The available data suggests a favorable cross-resistance profile for this compound, particularly its collateral sensitivity with BRD-9327. This finding is a significant step forward in designing rational combination therapies to combat the evolution of drug resistance in M. tuberculosis. The lack of cross-resistance with isoniazid is also a promising indicator for its potential integration into existing treatment regimens. Further in-depth studies are warranted to explore the full spectrum of cross-resistance with other anti-tuberculosis agents to fully elucidate the clinical potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large-Scale Chemical-Genetic Strategy Enables the Design of Antimicrobial Combination Chemotherapy in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mycobacterial Efflux Pump EfpA Can Induce High Drug Tolerance to Many Antituberculosis Drugs, Including Moxifloxacin, in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repub.eur.nl [repub.eur.nl]
- 8. tsijournals.com [tsijournals.com]
- 9. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Unraveling the Inhibition of a Key Tuberculosis Drug Target: A Comparative Analysis of BRD-8000.3 and BRD-9327 Binding to EfpA
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals delves into the distinct binding mechanisms of two potent inhibitors, BRD-8000.3 and BRD-9327, targeting the essential Mycobacterium tuberculosis efflux pump, EfpA. This guide provides a comprehensive analysis of their binding sites, supported by structural and biophysical data, to inform the rational design of next-generation anti-tubercular agents.
EfpA, a member of the Major Facilitator Superfamily (MFS), is a critical protein for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3] Its role as a lipid transporter and its involvement in multidrug resistance make it a prime target for novel therapeutic interventions.[1][2] This guide presents a side-by-side comparison of two small molecule inhibitors, this compound and BRD-9327, which, despite both targeting EfpA, exhibit remarkably different modes of action.[4][5][6]
At a Glance: Comparative Binding Characteristics
| Feature | This compound | BRD-9327 |
| Binding Site Location | Lateral fenestration, lipid-binding site | External vestibule |
| Interacting Transmembrane Helices (TMs) | TM7, TM9, TM10, TM12[1] | TM1, TM5, TM9, TM10[7][8] |
| Mechanism of Inhibition | Competitive inhibitor of lipid transport; displaces natural lipid substrates.[1][9][10] | Allosteric inhibitor; thought to impede the conformational changes required for transport.[4][6] |
| Binding Affinity (Kd) | 179 ± 32 nM (determined by ligand-detected NMR)[9] | Not explicitly quantified in the provided search results. |
| Key Interacting Residues | A316, I374, F381, A415, V416, L419, A498, I499, V501, L506[1] | Not explicitly detailed in the provided search results. |
| Resistance Mutations | V319F, A415V[1][11] | Mutations have been identified but specific residues are not detailed in the provided search results.[7][8] |
Delving into the Binding Pockets
Structural studies, primarily through cryo-electron microscopy (cryo-EM), have revealed the precise locations where these inhibitors dock onto the EfpA protein.[1][2][4][10]
This compound binds within a hydrophobic tunnel located in a lateral fenestration of EfpA, a site normally occupied by lipid substrates.[1][11] This direct competition for the lipid-binding pocket explains its inhibitory effect on the protein's lipid transport function.[1][2] The binding is predominantly stabilized by hydrophobic interactions with residues from four transmembrane helices.[1] A notable polar interaction occurs between the N9 atom of this compound and the main-chain of residue A498.[1] The clinical relevance of this binding mode is underscored by the identification of resistance mutations, such as A415V, which introduces steric hindrance, and V319F, which is thought to allosterically disrupt the binding pocket.[11]
In stark contrast, BRD-9327 binds to a distinct site in the external vestibule of EfpA.[7][8] This binding location is separate from the lipid-binding pocket and does not completely obstruct the substrate translocation pathway.[4][6] This suggests a more subtle inhibitory mechanism, likely involving the restriction of the dynamic conformational changes that are essential for the transporter's "alternate access" mechanism.[4][6]
The distinct binding sites of this compound and BRD-9327 are the basis for their synergistic activity, as they can bind to EfpA simultaneously at their respective locations, leading to a more potent inhibition of the pump.[9][12]
Experimental Corner: Methodologies for Binding Analysis
The characterization of the this compound and BRD-9327 binding sites on EfpA was made possible through a combination of cutting-edge experimental techniques.
Cryo-Electron Microscopy (Cryo-EM)
-
Objective: To determine the high-resolution three-dimensional structure of EfpA in complex with the inhibitors.
-
Protocol:
-
Protein Purification: EfpA is expressed and purified in a detergent-solubilized form to maintain its native conformation.
-
Complex Formation: The purified EfpA is incubated with an excess of either this compound or BRD-9327 to ensure saturation of the binding sites.
-
Vitrification: A small volume of the protein-inhibitor complex solution is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane (B1197151) to vitrify the sample, preserving the native structure.
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual protein particles in different orientations are collected.
-
Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution 3D density map of the EfpA-inhibitor complex.
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to fit the experimental data.
-
Ligand-Detected Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the binding affinity (dissociation constant, Kd) of the inhibitor to EfpA.
-
Protocol:
-
Sample Preparation: A solution of the small molecule inhibitor (e.g., this compound) is prepared in a suitable buffer.
-
NMR Data Acquisition: A one-dimensional proton NMR spectrum of the free inhibitor is acquired.
-
Titration: Aliquots of a concentrated solution of purified EfpA are titrated into the inhibitor solution.
-
Spectral Monitoring: After each addition of EfpA, a proton NMR spectrum of the inhibitor is recorded. Binding of the small molecule to the large protein target results in changes in the inhibitor's NMR signals (e.g., line broadening).
-
Data Analysis: The changes in the NMR signal are monitored as a function of the EfpA concentration. These data are then fit to a binding isotherm to calculate the dissociation constant (Kd).
-
Conclusion and Future Directions
The distinct binding mechanisms of this compound and BRD-9327 on EfpA provide a powerful platform for the development of novel anti-tuberculosis therapies. The competitive, lipid-displacing action of this compound and the allosteric inhibition by BRD-9327 offer different strategies to neutralize this essential efflux pump. The synergistic potential of targeting both sites simultaneously presents an exciting avenue for combination therapy to combat drug-resistant tuberculosis. Future research should focus on leveraging this detailed structural and mechanistic understanding to design next-generation EfpA inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 9biq - BRD-9327 bound EFPA transporter of Mycobacterium tuberculosis - Summary - Protein Data Bank Japan [pdbj.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. osti.gov [osti.gov]
- 11. pnas.org [pnas.org]
- 12. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
BRD-8000.3 and Non-Tuberculous Mycobacteria: An Unexplored Frontier
Currently, there is no publicly available experimental data to confirm the activity of BRD-8000.3 against non-tuberculous mycobacteria (NTM). While this compound has been identified as an inhibitor of the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb), its efficacy against the diverse range of NTM species remains uninvestigated in published literature. This guide provides a comparative overview of this compound's known mechanism of action and the current landscape of NTM treatment, highlighting the potential, yet unproven, relevance of EfpA inhibitors in combating these challenging infections.
This compound: A Targeted Approach in M. tuberculosis
This compound is a small molecule inhibitor that targets EfpA, an essential efflux pump in Mtb.[1] Efflux pumps are membrane proteins that actively transport substances, including antibiotics, out of the bacterial cell, thereby contributing to drug resistance. By inhibiting EfpA, this compound prevents the expulsion of certain anti-tubercular drugs, potentially restoring their efficacy. Research has shown that this compound has a narrow-spectrum, bactericidal activity against Mtb with a minimal inhibitory concentration (MIC) of 800 nM.
The mechanism of this compound involves binding to a tunnel within the EfpA protein that is in contact with the lipid bilayer of the cell membrane. This binding displaces a lipid molecule that is thought to be a natural substrate of the pump, effectively blocking the efflux pathway.
The Challenge of Non-Tuberculous Mycobacteria
NTM are a diverse group of environmental bacteria that can cause a range of infections in humans, particularly pulmonary disease.[2][3] Treating NTM infections is notoriously difficult due to their intrinsic resistance to many antibiotics.[3][4] This resistance is partly attributed to the unique, lipid-rich cell wall of mycobacteria which acts as a permeability barrier, and the presence of a variety of efflux pumps.[4]
Current treatment regimens for NTM infections often involve multi-drug cocktails administered for long durations (often exceeding a year) and can be associated with significant toxicity.[5] The most common NTM pathogens include the Mycobacterium avium complex (MAC) and Mycobacterium abscessus.[2][6]
The Potential Role of EfpA Inhibition in NTM: A Hypothesis
The relevance of this compound to NTM infections hinges on two key factors: the presence and conservation of the EfpA efflux pump in NTM species, and the ability of this compound to effectively inhibit the NTM EfpA homologue.
Genomic studies have indicated that homologues of the efpA gene are present in some NTM species, including members of the Mycobacterium avium complex.[7] This suggests that a therapeutic strategy targeting EfpA could potentially be applicable to these NTMs. However, the degree of similarity between the Mtb EfpA and its NTM counterparts, and whether this compound can bind and inhibit the NTM versions, has not been experimentally determined.
Efflux pump inhibitors (EPIs) are being explored as a strategy to combat drug resistance in NTM.[7][8] Studies have shown that some EPIs can increase the susceptibility of NTM to existing antibiotics.[7][9] For instance, the EPI verapamil (B1683045) has been shown to improve the efficacy of bedaquiline (B32110) and spectinomycin (B156147) against M. abscessus.
Comparative Landscape: Current NTM Treatments vs. a Hypothetical EfpA Inhibitor
To understand where a compound like this compound might fit, it is useful to compare its theoretical action against the mechanisms of current NTM therapies.
| Drug Class | Mechanism of Action | Common NTM Targets | Known Limitations | Potential Role for an EfpA Inhibitor (Hypothetical) |
| Macrolides (e.g., Clarithromycin (B1669154), Azithromycin) | Inhibit protein synthesis by binding to the 50S ribosomal subunit. | M. avium complex, M. abscessus | Resistance can develop through mutations in the ribosomal target or through efflux. | Could potentially reverse macrolide resistance if the drug is a substrate of the EfpA homologue in NTM. |
| Rifamycins (B7979662) (e.g., Rifampin, Rifabutin) | Inhibit bacterial RNA polymerase. | M. kansasii, M. avium complex | High levels of intrinsic resistance in some NTM species; drug-drug interactions. | May have a synergistic effect if rifamycins are extruded by EfpA in NTM. |
| Ethambutol (B1671381) | Inhibits the synthesis of the mycobacterial cell wall. | M. avium complex, M. kansasii | Generally bacteriostatic; resistance can emerge. | Unlikely to have a direct synergistic effect unless ethambutol is an EfpA substrate. |
| Aminoglycosides (e.g., Amikacin, Streptomycin) | Inhibit protein synthesis by binding to the 30S ribosomal subunit. | M. abscessus, M. avium complex | Administered intravenously; potential for toxicity. | Could enhance activity if aminoglycosides are subject to efflux by EfpA. |
Experimental Protocols for NTM Susceptibility Testing
Should this compound be tested against NTM, standard methods for determining the minimum inhibitory concentration (MIC) would be employed. A typical experimental workflow is as follows:
Figure 1. A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound against non-tuberculous mycobacteria.
Signaling Pathway: Efflux Pump-Mediated Drug Resistance
The underlying mechanism that this compound would counteract in NTM is efflux-mediated drug resistance. The following diagram illustrates this general pathway.
Figure 2. A conceptual diagram showing how an efflux pump inhibitor like this compound could block the expulsion of antibiotics from a mycobacterial cell.
Conclusion
References
- 1. New inhibitors of Mycobacterium tuberculosis identified using systems chemical biology | Broad Institute [broadinstitute.org]
- 2. NTM drug discovery: status, gaps and the way forward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-tuberculous mycobacterial disease: progress and advances in the development of novel candidate and repurposed drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Challenges of NTM Drug Development [frontiersin.org]
- 5. Screening of TB Actives for Activity against Nontuberculous Mycobacteria Delivers High Hit Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Drug Susceptibility of Non-Tuberculous Mycobacteria (NTM) in a Referral Hospital in Rome from 2018 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Effect of efflux pump inhibitors on the susceptibility of Mycobacterium avium complex to clarithromycin [arpi.unipi.it]
BRD-8000.3: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of BRD-8000.3, a novel antimycobacterial agent. The information is compiled from publicly available research to assist in evaluating its potential as a therapeutic candidate against Mycobacterium tuberculosis (Mtb).
Executive Summary
This compound is a potent, narrow-spectrum bactericidal agent that targets the essential Mtb efflux pump EfpA. In vitro studies have demonstrated its significant activity against wild-type Mtb with a minimal inhibitory concentration (MIC) of 800 nM[1]. Its mechanism of action involves binding to the EfpA transporter, thereby inhibiting its function as a lipid transporter[2][3][4]. While comprehensive in vivo efficacy data from animal models of tuberculosis is not yet publicly available, preliminary preclinical data on its toxicity and bioavailability are accessible. This guide synthesizes the current knowledge on this compound to provide a clear comparison of its performance in different experimental settings.
In Vitro Efficacy
This compound has shown promising activity in a variety of in vitro assays. Its primary mechanism is the inhibition of the EfpA efflux pump, which is essential for the survival of Mtb.
Antimycobacterial Activity
| Parameter | Value | Species | Reference |
| Minimal Inhibitory Concentration (MIC) | 800 nM | M. tuberculosis (wild-type) | [1] |
| Activity Spectrum | Narrow | Mycobacteria | [2] |
| Bactericidal Activity | Bactericidal | M. tuberculosis | [5] |
Mechanism of Action: EfpA Inhibition
This compound acts as an uncompetitive inhibitor of the EfpA efflux pump[1]. Cryo-electron microscopy studies have revealed that it binds within a tunnel of the EfpA transporter that makes contact with the lipid bilayer. This binding displaces a lipid molecule, suggesting that this compound blocks the access of a natural lipidic substrate to the pump[1][6]. Functional studies have confirmed that this compound inhibits the lipid transport activity of EfpA[2][3][4].
Synergistic Activity
This compound has demonstrated synergistic activity when used in combination with another EfpA inhibitor, BRD-9327. This suggests a potential for combination therapy to enhance efficacy and combat drug resistance. Biochemical evidence has shown that these two compounds have distinct mechanisms of resistance, further supporting their use in combination[1].
In Vivo Data
Currently, there is a lack of publicly available data on the in vivo efficacy of this compound in animal models of tuberculosis. Studies detailing the reduction of bacterial load in infected animals have not been published. However, some initial preclinical data related to its in vivo properties are available.
Toxicity and Bioavailability
Preliminary studies have assessed the toxicity and bioavailability of this compound. The table below summarizes the available data for this compound and its analog, BRD-8000.2[5].
| Compound | Parameter | Assay | Value |
| This compound | Toxicity | hERG Inhibition | >30 µM |
| Bioavailability | Mouse Microsomal Stability (t1/2) | >30 min | |
| BRD-8000.2 | Toxicity | hERG Inhibition | >30 µM |
| Bioavailability | Mouse Microsomal Stability (t1/2) | >30 min |
Cytochrome P450 Inhibition
The potential for drug-drug interactions is a critical consideration in drug development. This compound has been evaluated for its inhibitory activity against major Cytochrome P450 (CYP) enzymes[5].
| Compound | CYP Isoform | IC50 (µM) |
| This compound | CYP2D6 | >50 |
| CYP3A4 | >50 | |
| BRD-8000.2 | CYP2D6 | >50 |
| CYP3A4 | 29.4 |
Experimental Protocols
Minimal Inhibitory Concentration (MIC) Assay
The MIC of this compound against M. tuberculosis H37Rv was determined using a broth microdilution method. Briefly, two-fold serial dilutions of the compound were prepared in 7H9 broth supplemented with OADC in a 96-well plate. A standardized inoculum of Mtb was added to each well. The plates were incubated at 37°C for 7-14 days. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.
EfpA Efflux Inhibition Assay
The inhibition of EfpA-mediated efflux was assessed using an ethidium (B1194527) bromide (EtBr) efflux assay. M. smegmatis or M. tuberculosis cells were loaded with EtBr, a fluorescent substrate of EfpA. The cells were then washed and resuspended in a buffer containing different concentrations of this compound. The fluorescence of the supernatant was monitored over time. A decrease in the rate of fluorescence increase in the presence of this compound indicated inhibition of EtBr efflux.
In Vivo Toxicity and Bioavailability Assays
-
hERG Inhibition Assay: The potential for cardiotoxicity was evaluated by assessing the inhibition of the human ether-a-go-go-related gene (hERG) channel, typically using an automated patch-clamp assay.
-
Mouse Microsomal Stability Assay: The metabolic stability of this compound was determined by incubating the compound with mouse liver microsomes and a NADPH-generating system. The concentration of the compound was measured at different time points to calculate its half-life.
-
Cytochrome P450 (CYP) Inhibition Assay: The inhibitory potential of this compound against major CYP isoforms was assessed using commercially available kits with fluorescent substrates.
Conclusion and Future Directions
This compound is a promising anti-tuberculosis agent with potent in vitro activity and a well-defined mechanism of action. Its ability to inhibit the essential EfpA efflux pump makes it an attractive candidate for further development. The available preclinical data on its toxicity and metabolic stability are encouraging.
However, the critical gap in our understanding of this compound is the lack of in vivo efficacy data in a relevant animal model of tuberculosis. Future studies should focus on:
-
Pharmacokinetic studies in animal models: To determine the optimal dosing regimen to achieve therapeutic concentrations in vivo.
-
Efficacy studies in tuberculosis-infected animal models: To evaluate the ability of this compound to reduce the bacterial burden in the lungs and other organs.
-
Combination studies in vivo: To assess the synergistic potential of this compound with other anti-tuberculosis drugs in a preclinical setting.
The generation of this in vivo data will be crucial to fully evaluate the therapeutic potential of this compound and to guide its further development as a novel treatment for tuberculosis.
References
- 1. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of BRD-8000.3 Against Diverse Mycobacterium tuberculosis Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimycobacterial agent BRD-8000.3, focusing on its activity against different strains of Mycobacterium tuberculosis (M. tuberculosis). This document summarizes available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in tuberculosis therapeutics.
Introduction to this compound
This compound is a novel small molecule inhibitor of the essential efflux pump EfpA in M. tuberculosis.[1] Efflux pumps are membrane proteins that actively transport substances, including antibiotics, out of the bacterial cell, contributing to intrinsic and acquired drug resistance. EfpA is a member of the Major Facilitator Superfamily (MFS) of transporters and is essential for the growth of M. tuberculosis, making it a promising target for new anti-tubercular drugs.[1][2] this compound was identified through a chemical-genetic screen and optimized for potent whole-cell activity against wild-type M. tuberculosis.[1][3]
Mechanism of Action: Inhibition of the EfpA Efflux Pump
This compound exerts its bactericidal effect by specifically targeting and inhibiting the EfpA efflux pump. Structural studies have revealed that this compound binds within a tunnel of the EfpA protein that is accessible from the lipid bilayer of the mycobacterial cell membrane.[1][4] This binding action displaces a bound lipid molecule, effectively blocking a likely access route for the natural substrates of the pump.[1][4] By inhibiting EfpA, this compound disrupts the transport of essential substrates, leading to bacterial cell death. The specific inhibition of this essential pump makes this compound a promising candidate for further drug development, particularly in the context of combating drug-resistant tuberculosis.
Comparative In Vitro Efficacy of this compound
The in vitro efficacy of an antimicrobial compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The MIC90 is the concentration required to inhibit the growth of 90% of a panel of clinical isolates.
Data Presentation
| M. tuberculosis Strain | Strain Type | MIC90 of this compound (nM) | Reference |
| H37Rv | Laboratory Reference Strain (Drug-Susceptible) | 800 | [1][3] |
| CDC1551 | Clinical Isolate | Data not available | |
| Multi-Drug Resistant (MDR) | Resistant to at least isoniazid (B1672263) and rifampin | Data not available | |
| Extensively Drug-Resistant (XDR) | MDR and resistant to a fluoroquinolone and a second-line injectable | Data not available |
Note on Data Availability: As of the latest literature review, specific MIC data for this compound against the CDC1551 clinical isolate and defined multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis have not been published. The available data is for the reference laboratory strain H37Rv. Further studies are crucial to determine the activity of this compound against a broader range of clinically relevant and drug-resistant strains. Overexpression of the EfpA efflux pump has been observed in some drug-resistant clinical isolates, suggesting that inhibitors like this compound could be valuable components of future therapeutic strategies.[2][5][6]
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against various M. tuberculosis strains using the broth microdilution method, based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference protocol.[7][8][9][10][11]
Broth Microdilution Method for MIC Determination
1. Materials and Reagents:
-
M. tuberculosis strains (e.g., H37Rv, CDC1551, MDR/XDR isolates)
-
Middlebrook 7H9 broth base
-
Oleic acid-albumin-dextrose-catalase (OADC) supplement
-
Sterile deionized water
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Sterile 96-well U-bottom microtiter plates with lids
-
Sterile glass beads (3-5 mm diameter)
-
Sterile saline with 0.05% Tween 80
-
McFarland 0.5 turbidity standard
-
Biosafety cabinet (Class II or III) and appropriate personal protective equipment (PPE) for handling BSL-3 pathogens.
2. Preparation of Media and Drug Solutions:
-
Prepare Middlebrook 7H9 broth supplemented with 10% OADC and 0.2% glycerol according to the manufacturer's instructions.
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the supplemented Middlebrook 7H9 broth to achieve the desired final concentrations for the assay. Two-fold serial dilutions are typically performed.
3. Inoculum Preparation:
-
From a fresh culture of M. tuberculosis on solid medium (e.g., Löwenstein-Jensen or 7H10/7H11 agar), collect several colonies.
-
Transfer the colonies to a sterile tube containing sterile saline with Tween 80 and glass beads.
-
Vortex vigorously for 1-2 minutes to create a uniform suspension and break up clumps.
-
Allow the larger particles to settle for 30 minutes.
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10^7 to 1 x 10^8 CFU/mL.
-
Prepare a 1:100 dilution of the adjusted suspension in supplemented Middlebrook 7H9 broth to obtain the final inoculum of approximately 1 x 10^5 CFU/mL.
4. Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of supplemented Middlebrook 7H9 broth to all wells.
-
Add 100 µL of the highest concentration of this compound to the wells in the first column and perform two-fold serial dilutions across the plate.
-
Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).
-
Seal the plate with a breathable membrane or place it in a humidified, gas-permeable bag.
-
Incubate the plate at 37°C for 14-21 days.
5. Reading and Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound that shows no visible growth of M. tuberculosis.
-
Growth can be assessed visually using an inverted mirror or by using a growth indicator such as resazurin.
-
The growth control well should show visible turbidity or a color change with the indicator. The sterility control should remain clear.
Conclusion and Future Directions
This compound is a potent inhibitor of the essential EfpA efflux pump in M. tuberculosis H37Rv. Its novel mechanism of action makes it a valuable lead compound for the development of new anti-tubercular therapies. However, a significant gap in the current knowledge is the lack of efficacy data for this compound against clinically relevant strains such as CDC1551 and various drug-resistant isolates. Future research should prioritize the evaluation of this compound and other EfpA inhibitors against a diverse panel of M. tuberculosis strains to fully assess their therapeutic potential. Such studies will be critical in determining the role of EfpA inhibitors in future combination therapies aimed at overcoming the challenge of drug-resistant tuberculosis.
References
- 1. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EfpA is required for regrowth of Mycobacterium tuberculosis following isoniazid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The Mycobacterial Efflux Pump EfpA Can Induce High Drug Tolerance to Many Antituberculosis Drugs, Including Moxifloxacin, in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Interplay between Mutations and Efflux in Drug Resistant Clinical Isolates of Mycobacterium tuberculosis [frontiersin.org]
- 7. EUCAST: Reference Method [eucast.org]
- 8. pure.eur.nl [pure.eur.nl]
- 9. novaresearch.unl.pt [novaresearch.unl.pt]
- 10. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
Comparative Guide to Small Molecule Probes for Studying EfpA Function: Alternatives to BRD-8000.3
For Researchers, Scientists, and Drug Development Professionals
The essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb) has emerged as a promising target for novel anti-tuberculosis therapies. The small molecule inhibitor BRD-8000.3 has been a valuable tool for interrogating EfpA function. This guide provides a comprehensive comparison of this compound and its primary characterized alternative, BRD-9327, offering objective performance data and detailed experimental protocols to aid researchers in selecting the appropriate chemical probe for their studies.
Introduction to EfpA and its Inhibitors
EfpA is a major facilitator superfamily (MFS) transporter that is essential for the viability of Mtb.[1] Its inhibition represents a potential strategy to kill the bacteria and overcome drug resistance. A chemical-genetic screening strategy known as PROSPECT (PRimary screening Of Strains to Prioritize Expanded Chemistry and Targets) led to the identification of BRD-8000, which was subsequently optimized to yield the more potent analog, this compound.[2] The same screening approach identified a structurally distinct EfpA inhibitor, BRD-9327.[2] These two compounds, this compound and BRD-9327, are the most well-characterized small molecule inhibitors of EfpA to date.
Performance Comparison: this compound vs. BRD-9327
This compound and BRD-9327 exhibit distinct mechanisms of action, binding affinities, and whole-cell activities. A summary of their key characteristics is presented below.
Table 1: Quantitative Comparison of EfpA Inhibitors
| Parameter | This compound | BRD-9327 | Reference |
| Binding Affinity (Kd) | 179 ± 32 nM | Not Reported | [3] |
| Whole-Cell Activity (MIC) against Mtb H37Rv | 800 nM (MIC90) | >50 µM | [2][4] |
| Whole-Cell Activity (MIC) against Mtb EfpA hypomorph | Not Reported | 6.25 µM | [2] |
| Mechanism of Inhibition | Binds to a tunnel within the transmembrane domain, displacing a lipid molecule.[2] | Binds to the outer vestibule of EfpA.[2][5] | [2][5] |
| Inhibition of Ethidium (B1194527) Bromide Efflux | Uncompetitive | Uncompetitive/Mixed | [2] |
Table 2: Synergistic and Collateral Sensitivity Profile
| Feature | Observation | Reference |
| Synergy | This compound and BRD-9327 exhibit synergistic activity in inhibiting both ethidium bromide efflux and mycobacterial growth. | [2] |
| Collateral Sensitivity | Mutations conferring resistance to this compound do not confer resistance to BRD-9327, and vice versa. In some cases, resistance to one compound leads to hypersensitivity to the other. | [2] |
Mechanism of Action
The two inhibitors target EfpA through distinct mechanisms, providing complementary tools for studying the transporter's function.
-
This compound binds within a tunnel in the transmembrane domain of EfpA, near the center of the lipid bilayer.[3] This binding event displaces a bound phosphatidylglycerol molecule, suggesting that this compound may competitively inhibit the transport of a natural lipid substrate.[3]
-
BRD-9327 binds to the extracellular vestibule of EfpA.[2][5] This binding site is separate from the substrate transport channel, and its inhibitory effect is thought to arise from hindering the conformational changes necessary for the transport cycle.[5]
The distinct binding sites and mechanisms of action of this compound and BRD-9327 are consistent with their observed synergistic activity.[6] By targeting two different functional sites on the same protein, their combined effect is greater than the sum of their individual effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the minimum concentration of an inhibitor required to inhibit the visible growth of Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
96-well microtiter plates
-
EfpA inhibitors (this compound, BRD-9327) dissolved in DMSO
-
Plate reader or inverted mirror
Procedure:
-
Prepare a serial dilution of the EfpA inhibitors in a 96-well plate. The final concentrations should typically range from 0.01 µM to 100 µM.
-
Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusting the optical density at 600 nm (OD600) to 0.05-0.1 in 7H9 broth. This corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute the bacterial suspension 1:100 in 7H9 broth to achieve a final concentration of approximately 1-5 x 10^5 CFU/mL.
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the serially diluted inhibitors.
-
Include control wells:
-
No-drug control (bacteria in broth only)
-
No-bacteria control (broth only)
-
-
Seal the plates and incubate at 37°C for 7-14 days.
-
Determine the MIC, which is the lowest concentration of the inhibitor that prevents visible growth, as assessed by a plate reader (OD600) or visually using an inverted mirror.[7]
Real-Time Ethidium Bromide (EtBr) Efflux Assay
This assay measures the ability of EfpA to extrude the fluorescent substrate ethidium bromide from the bacterial cell in real-time and assesses the inhibitory effect of the compounds.
Materials:
-
Mycobacterium strain (e.g., M. smegmatis or M. tuberculosis)
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
Glucose
-
EfpA inhibitors (this compound, BRD-9327)
-
Fluorometric plate reader with excitation at 530 nm and emission at 590 nm
Procedure:
-
Loading with EtBr:
-
Grow mycobacterial cells to mid-log phase and wash twice with PBS.
-
Resuspend the cells in PBS to an OD600 of 0.4.
-
Incubate the cells with a sub-inhibitory concentration of EtBr (e.g., 1-2 µg/mL) in the absence of glucose for 1 hour at 37°C to allow for accumulation.
-
-
Efflux Measurement:
-
Centrifuge the EtBr-loaded cells and resuspend them in PBS.
-
Aliquot the cell suspension into a 96-well black plate.
-
Add the EfpA inhibitors at various concentrations to the respective wells.
-
Initiate efflux by adding glucose to a final concentration of 0.4%.
-
Immediately begin monitoring the decrease in fluorescence in a plate reader at 37°C, taking readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
Checkerboard Assay for Synergy Determination
This assay is used to systematically evaluate the interaction between two compounds (e.g., this compound and BRD-9327) to determine if their combined effect is synergistic, additive, or antagonistic.
Materials:
-
Mycobacterium tuberculosis strain
-
Middlebrook 7H9 broth with OADC and Tween 80
-
96-well microtiter plates
-
Two EfpA inhibitors (Drug A: this compound, Drug B: BRD-9327)
Procedure:
-
Prepare serial dilutions of Drug A along the x-axis and Drug B along the y-axis of a 96-well plate. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculate the plate with M. tuberculosis as described in the MIC protocol.
-
Incubate the plate at 37°C for 7-14 days.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formulas:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation of FIC Index:
Visualizing Pathways and Workflows
The following diagrams illustrate the mechanism of EfpA inhibition and the experimental workflow for inhibitor screening.
Caption: Distinct binding sites of this compound and BRD-9327 on the EfpA efflux pump.
Caption: Workflow for the discovery and characterization of EfpA inhibitors.
Caption: Logical relationship of collateral sensitivity between EfpA inhibitors.
Conclusion
This compound and BRD-9327 represent two distinct and valuable classes of chemical probes for studying the function of the essential Mtb efflux pump, EfpA. Their different mechanisms of action, coupled with their synergistic and collateral sensitivity profiles, provide a powerful toolkit for researchers. While this compound exhibits potent whole-cell activity, BRD-9327's utility is highlighted in studies with EfpA hypomorph strains and in combination with this compound. This guide provides the necessary data and protocols to enable informed decisions on the selection and application of these important research tools in the ongoing effort to develop new treatments for tuberculosis.
References
- 1. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Chemical-Genetic Strategy Enables the Design of Antimicrobial Combination Chemotherapy in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structures of the essential efflux pump EfpA from Mycobacterium tuberculosis reveal the mechanisms of substrate transport and small-molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efflux Activity Differentially Modulates the Levels of Isoniazid and Rifampicin Resistance among Multidrug Resistant and Monoresistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zaguan.unizar.es [zaguan.unizar.es]
- 10. Comparison of methods for assessing synergic antibiotic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of BRD-8000.3: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) with official disposal procedures for BRD-8000.3 is publicly available. The following guidance is based on the compound's known chemical properties and established best practices for the disposal of hazardous laboratory chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.
This compound is a narrow-spectrum, bactericidal antimycobacterial agent used in tuberculosis research.[1][2][3][4] As a brominated heterocyclic organic compound, it requires careful handling and disposal to mitigate potential environmental and health risks.
Key Chemical and Hazard Profile of this compound
For safe handling and to inform proper disposal, a summary of this compound's properties is presented below.
| Property | Value | Source |
| Molecular Formula | C19H21BrN4O | [1] |
| Molecular Weight | 401.30 g/mol | [1][2] |
| CAS Number | 2365504-95-4 | [1] |
| Appearance | Powder | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 1 year. | [2] |
| Chemical Class | Brominated Organic Compound, Heterocyclic Compound | [1][3] |
| Known Hazards | While specific toxicity data is unavailable, as a brominated organic and heterocyclic compound, it should be handled as potentially hazardous. Similar compounds can be toxic, carcinogenic, and pose environmental risks.[5] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves, when handling this compound in any form.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un-used or contaminated solid this compound powder in a clearly labeled, sealed, and compatible hazardous waste container.
-
Contaminated materials such as weigh boats, pipette tips, and gloves should also be placed in this container.
-
-
Liquid Waste (in DMSO or other solvents):
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
As this compound is a brominated organic compound, this waste should be classified as halogenated organic waste.[6] Do not mix with non-halogenated waste streams.
-
Ensure the waste container is compatible with the solvent used (e.g., a chemically resistant plastic or glass bottle with a secure screw cap).
-
3. Labeling of Waste Containers:
-
Properly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components in the container, including solvents and their approximate concentrations.
-
Include the date the waste was first added to the container and the name of the principal investigator or lab contact.
4. Storage of Waste:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in a well-ventilated area, away from incompatible materials.
5. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[7][8]
-
Follow all institutional procedures for waste pickup and documentation.
6. Decontamination of Glassware and Surfaces:
-
For glassware that has come into contact with this compound, rinse it with a suitable solvent (e.g., ethanol (B145695) or acetone) and collect the rinsate as hazardous waste.
-
After the initial rinse, wash the glassware with soap and water.
-
Wipe down any contaminated surfaces with an appropriate solvent and dispose of the cleaning materials as solid hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | EfpA Inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 2365504-95-4|DC Chemicals [dcchemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. Chemical disposal | UK Science Technician Community [community.preproom.org]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling BRD-8000.3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal protocols for the novel chemical inhibitor BRD-8000.3. As a preferred source for laboratory safety and chemical handling, this guide aims to build deep trust by providing value beyond the product itself. The following procedures are based on best practices for handling novel chemical compounds in a research environment.
Immediate Safety and Handling Protocols
This compound is a specific EfpA inhibitor and a narrow-spectrum, bactericidal antimycobacterial agent.[1] While a specific Safety Data Sheet (SDS) is not publicly available, the following precautions for handling novel chemicals of unknown comprehensive toxicity should be strictly followed.[2]
Personal Protective Equipment (PPE)
All personnel handling this compound must wear the following minimum PPE to minimize exposure.[3]
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. A face shield is recommended if there is a splash hazard.[2] | Protects eyes from splashes and aerosols. |
| Hand Protection | Nitrile or neoprene gloves.[2] | Provides adequate protection against minor splashes. Gloves should be inspected before use and changed frequently. |
| Body Protection | A standard laboratory coat. An impervious or flame-resistant coat should be considered based on the experimental context.[2][4] | Protects skin and clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[2][3] | Minimizes inhalation exposure to aerosols or dust. |
Engineering Controls
| Control | Specification | Rationale |
| Ventilation | All handling of this compound, especially the weighing of powder and preparation of solutions, must be performed in a certified chemical fume hood.[2][3] | Prevents the release of airborne contaminants into the laboratory environment. |
| Safety Equipment | An accessible and tested safety shower and eyewash station should be in the immediate vicinity of the work area.[5] | Provides immediate decontamination in case of accidental exposure. |
Chemical and Physical Properties
A summary of the known properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 2365504-95-4 | [1] |
| Molecular Formula | C19H21BrN4O | [6] |
| Molecular Weight | 401.3 g/mol | [6] |
| Appearance | White solid | [6] |
| Solubility | DMSO: 40 mg/mL (99.68 mM) (Sonication recommended) | [6] |
Operational Plans: Step-by-Step Guidance
Solution Preparation
-
Preparation : Before handling, ensure all required PPE is donned correctly. The chemical fume hood should be clean and free of clutter.
-
Weighing : Weigh the required amount of solid this compound in a disposable weigh boat inside the chemical fume hood.
-
Solubilization : Add the appropriate volume of DMSO to the solid. Sonication may be required to fully dissolve the compound.[6]
-
Storage of Stock Solutions : Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months in tightly sealed vials.[1]
Experimental Workflow for EfpA Inhibition Assay
The following is a generalized workflow for assessing the inhibitory activity of this compound on its target, the EfpA efflux pump.
Quantitative Data
The following table summarizes key quantitative data regarding the interaction of this compound with its target, EfpA.
| Parameter | Value | Method | Source |
| Dissociation Constant (Kd) | 179 ± 32 nM | Ligand-observed NMR | [7] |
| MIC90 (M. tuberculosis) | 800 nM | Growth Inhibition Assay | [8] |
Disposal Plans
Proper disposal of this compound and associated waste is crucial to ensure laboratory and environmental safety.
Waste Segregation and Collection
-
Solid Waste : Collect unused this compound powder, contaminated gloves, weigh boats, and other disposable labware in a designated hazardous waste container.[9]
-
Liquid Waste : Collect all solutions containing this compound in a separate, clearly labeled hazardous waste container.[9]
-
Sharps : Any needles or other sharps used in the handling of this compound should be disposed of in a designated sharps container.
Labeling and Storage of Waste
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[9]
-
Store waste containers in a designated satellite accumulation area within the laboratory.[9]
-
Ensure all waste containers are tightly sealed to prevent leaks or spills.[9]
Disposal Procedure
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of hazardous waste.[9]
-
Do not dispose of this compound down the drain or in the regular trash.[9]
Emergency Procedures
Spills
-
Evacuate : If a significant spill occurs, evacuate the immediate area.
-
Alert : Notify your supervisor and EHS.
-
Contain : If the spill is small and you are trained to do so, contain the spill using appropriate absorbent materials.
-
Clean : Clean the spill area according to your institution's established procedures for hazardous chemical spills.
Exposures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation : Move to fresh air immediately. Seek medical attention.[2]
-
Ingestion : Seek immediate medical attention. Do not induce vomiting.[2]
Logical Relationship of Safety Procedures
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. twu.edu [twu.edu]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. greenwgroup.com [greenwgroup.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. This compound | EfpA Inhibitor | TargetMol [targetmol.com]
- 7. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
